molecular formula C7H6BrN3 B12322685 5-Bromo-1H-pyrrolo[3,4-b]pyridin-3-amine

5-Bromo-1H-pyrrolo[3,4-b]pyridin-3-amine

Cat. No.: B12322685
M. Wt: 212.05 g/mol
InChI Key: UYBOPHPKOJDASN-UHFFFAOYSA-N
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Description

5-Bromo-1H-pyrrolo[3,4-b]pyridin-3-amine is a useful research compound. Its molecular formula is C7H6BrN3 and its molecular weight is 212.05 g/mol. The purity is usually 95%.
BenchChem offers high-quality 5-Bromo-1H-pyrrolo[3,4-b]pyridin-3-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Bromo-1H-pyrrolo[3,4-b]pyridin-3-amine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H6BrN3

Molecular Weight

212.05 g/mol

IUPAC Name

5-bromo-6H-pyrrolo[3,4-b]pyridin-3-amine

InChI

InChI=1S/C7H6BrN3/c8-7-5-1-4(9)2-10-6(5)3-11-7/h1-3,11H,9H2

InChI Key

UYBOPHPKOJDASN-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=NC2=CNC(=C21)Br)N

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to 5-Bromo-1H-pyrrolo[3,4-b]pyridin-3-amine (CAS 1241725-77-8): Synthesis, Characterization, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Disclaimer: 5-Bromo-1H-pyrrolo[3,4-b]pyridin-3-amine is a novel and specialized chemical entity. As such, publicly available experimental data is limited. This guide provides a comprehensive overview based on established principles of heterocyclic chemistry, data from structurally related analogs, and validated synthetic methodologies for the core pyrrolo[3,4-b]pyridine scaffold. The protocols and data presented herein are intended to serve as a foundational resource for researchers.

Introduction: The Pyrrolo[3,4-b]pyridine Scaffold

The pyrrolo[3,4-b]pyridine core, an isomer of azaindole, represents a "privileged structure" in medicinal chemistry. This fused heterocyclic system is an aza-analogue of isoindolin-1-one, a core component of various natural and synthetic anticancer agents.[1] The strategic placement of nitrogen atoms within the bicyclic structure imparts unique electronic properties and hydrogen bonding capabilities, making it an attractive scaffold for designing targeted therapeutics. Derivatives of pyrrolo[3,4-b]pyridine have demonstrated a wide spectrum of biological activities, including potential as anticancer, antiviral, and antibacterial agents.[2][3] The subject of this guide, 5-Bromo-1H-pyrrolo[3,4-b]pyridin-3-amine, combines this potent core with a bromine atom, a common feature for modulating metabolic stability and providing a handle for further chemical elaboration, and a 3-amino group, a key functional group for interacting with biological targets.

Physicochemical and Structural Properties

While specific, experimentally determined data for CAS 1241725-77-8 is not publicly available, the expected properties can be inferred from its structure and data from analogous compounds.

PropertyPredicted/Inferred ValueSource/Justification
Molecular Formula C₇H₆BrN₃Based on chemical structure
Molecular Weight 212.05 g/mol Calculated from molecular formula
Appearance Likely a solid at room temperatureCommon for similar heterocyclic amines[4]
Solubility Expected to be soluble in organic solvents like DMSO, DMF, and alcohols.General property of functionalized heterocycles
InChI Key Inferred from structureA unique structural identifier
SMILES Nc1c2c(cn1)c(Br)cn2A 2D representation of the molecule

Proposed Synthetic Strategies

There is no published, direct synthesis for 5-Bromo-1H-pyrrolo[3,4-b]pyridin-3-amine. However, a plausible multi-step synthetic pathway can be designed based on well-established multicomponent reactions for the pyrrolo[3,4-b]pyridin-5-one core, followed by functional group interconversion.

Strategy Overview: MCR and Subsequent Amination

A robust approach involves an initial Ugi-Zhu three-component reaction (UZ-3CR) coupled with a cascade process (aza-Diels-Alder/N-acylation/aromatization) to construct a brominated pyrrolo[3,4-b]pyridin-5-one intermediate.[1][5] This intermediate can then be subjected to chemical modification to introduce the 3-amino group.

G cluster_0 Part 1: Core Synthesis cluster_1 Part 2: Functionalization A Brominated Aldehyde + Amine + Isocyanide B Ugi-Zhu 3-Component Reaction (UZ-3CR) A->B C 5-Aminooxazole Intermediate B->C E Aza-Diels-Alder Cascade C->E D Maleic Anhydride D->E F 5-Bromo-1H-pyrrolo[3,4-b]pyridin-5-one Intermediate E->F G Chemical Transformation (e.g., Reduction/Amination) F->G H 5-Bromo-1H-pyrrolo[3,4-b]pyridin-3-amine (Target Molecule) G->H

Caption: Proposed two-part synthetic strategy.

Experimental Protocol: Synthesis of the Pyrrolo[3,4-b]pyridin-5-one Core

This protocol is adapted from established procedures for similar structures and serves as a starting point.[6][7]

Step 1: Ugi-Zhu Three-Component Reaction (UZ-3CR) followed by Aza-Diels-Alder Cascade

  • Reaction Setup: To a microwave reaction tube, add the brominated aldehyde (e.g., 5-bromo-2-pyridinecarboxaldehyde, 1.0 equiv.), a primary amine (1.0 equiv.), and toluene (1.0 mL).

  • Imine Formation: Heat the mixture using microwave irradiation (e.g., 65 °C, 100 W) for 5 minutes.

  • Catalysis: Add a Lewis acid catalyst, such as ytterbium(III) triflate (Yb(OTf)₃, 0.03 equiv.), and continue microwave irradiation for another 5 minutes.[6][7]

  • Ugi-Zhu Reaction: Add an α-isocyanoacetamide (1.2 equiv.) to the mixture. Continue to stir and heat via microwave (e.g., 80 °C, 100 W) for 15 minutes to form the 5-aminooxazole intermediate.

  • Aza-Diels-Alder Cascade: Add maleic anhydride (1.4 equiv.) to the reaction mixture. Continue heating until the reaction is complete (monitored by TLC or LC-MS). This cascade involves an intermolecular [4+2] aza-Diels-Alder cycloaddition, followed by intramolecular N-acylation, decarboxylation, and dehydration to yield the brominated pyrrolo[3,4-b]pyridin-5-one.[7]

  • Work-up and Purification: After cooling, concentrate the reaction mixture under reduced pressure. Purify the residue using column chromatography on silica gel to isolate the 5-bromo-1H-pyrrolo[3,4-b]pyridin-5-one intermediate.

Hypothetical Conversion to 3-Amino Derivative

The conversion of the 5-oxo group to a 3-amino group is a non-trivial transformation and would likely require a multi-step process. A speculative route is outlined below:

G A 5-Bromo-1H-pyrrolo[3,4-b]pyridin-5-one B Reduction of Pyrrole Ring A->B e.g., NaBH4, H+ C Conversion of Ketone to Amine (Reductive Amination) B->C 1. NH2OH 2. H2, Pd/C D Re-aromatization of Pyrrole Ring C->D e.g., DDQ or MnO2 E 5-Bromo-1H-pyrrolo[3,4-b]pyridin-3-amine D->E

Caption: Hypothetical functional group interconversion.

An alternative and more direct strategy would involve a palladium-catalyzed amination, such as the Buchwald-Hartwig amination, on a suitably di-halogenated pyrrolopyridine precursor.[8][9] This would involve the selective reaction at one halogenated position over another, which can be challenging but offers a more direct route to the amino functionality.

Characterization and Analytical Methods

Proper characterization is essential to confirm the identity and purity of the synthesized compound. The following techniques are standard for this class of molecules:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Will provide information on the number and connectivity of protons. Aromatic protons on the pyridine and pyrrole rings will appear in the downfield region (typically 6.5-8.5 ppm). The amine protons will likely appear as a broad singlet.

    • ¹³C NMR: Will show the number of unique carbon environments. The carbon atom attached to the bromine will be influenced by its quadrupolar moment.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is crucial to confirm the molecular formula. The isotopic pattern of bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio) will be a key diagnostic feature.

  • Infrared (IR) Spectroscopy: Will show characteristic peaks for N-H stretching of the amine and pyrrole groups (typically 3200-3500 cm⁻¹), as well as C=C and C-N stretching in the aromatic region (1400-1600 cm⁻¹).

  • X-ray Crystallography: If suitable crystals can be grown, this technique provides unambiguous confirmation of the molecular structure and connectivity.

Applications in Drug Discovery

The pyrrolo[3,4-b]pyridine scaffold is a versatile platform for the development of novel therapeutics. The introduction of a 5-bromo and a 3-amino group suggests several potential applications:

  • Kinase Inhibitors: Many kinase inhibitors feature a heterocyclic core that forms hydrogen bonds with the hinge region of the kinase active site. The amino-pyrrolopyridine structure is well-suited for this type of interaction.

  • Anticancer Agents: As an aza-analogue of isoindolin-1-one, this scaffold has been explored for its cytotoxic effects against various cancer cell lines, including breast and cervical cancer.[1][5] The mechanism can involve inhibition of key cellular processes like tubulin polymerization.

  • Antiviral and Antibacterial Agents: Fused heterocyclic systems are a rich source of antimicrobial drug candidates. Derivatives of the related pyrrolo[3,4-c]pyridine have shown antiviral and antimycobacterial activities.[3]

  • Fragment-Based Drug Design (FBDD): This molecule can serve as a valuable fragment for screening against various biological targets. The bromine atom provides a vector for synthetic elaboration to grow the fragment into a more potent lead compound.

Safety and Handling

No specific safety data sheet (SDS) is available for CAS 1241725-77-8. However, based on data from structurally similar brominated heterocyclic amines, the following precautions should be taken:[10][11]

  • Hazard Classification (Inferred):

    • Harmful if swallowed (Acute Toxicity, Oral).

    • Causes skin irritation.

    • Causes serious eye irritation.

    • May cause respiratory irritation.

  • Personal Protective Equipment (PPE):

    • Wear protective gloves, protective clothing, and eye/face protection.

    • Use in a well-ventilated area or with a fume hood.

  • Handling:

    • Avoid breathing dust, fumes, or vapors.

    • Wash hands thoroughly after handling.

    • Avoid contact with skin and eyes.

  • Storage:

    • Store in a tightly closed container in a cool, dry, and well-ventilated place.

Always consult a comprehensive and compound-specific Safety Data Sheet from the supplier before handling any chemical.

Conclusion

5-Bromo-1H-pyrrolo[3,4-b]pyridin-3-amine is a promising but understudied molecule. Its structural similarity to a range of biologically active compounds makes it a compelling target for synthesis and evaluation in drug discovery programs. While direct experimental data is scarce, this guide provides a solid foundation for researchers by outlining plausible synthetic routes based on modern multicomponent reactions, detailing essential characterization techniques, and highlighting its potential therapeutic applications. As with any novel compound, careful planning and execution of synthesis and handling are paramount for successful research outcomes.

References

  • Synthesis of Pyrrolo[3,4-b]pyridin-5-ones via Ugi–Zhu Reaction and In Vitro–In Silico Studies against Breast Carcinoma. MDPI. [Link]

  • Convenient synthesis of functionalized pyrrolo[3,4-b]pyridines and pyrrolo[3,4-b]quinolines via three-component reactions. RSC Publishing. [Link]

  • A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines. PubMed. [Link]

  • Synthesis of Pyrrolo[3,4-b]pyridin-5-ones via Multicomponent Reactions and In Vitro–In Silico Studies Against SiHa, HeLa, and CaSki Human Cervical Carcinoma Cell Lines. PMC. [Link]

  • 5-bromo-1h-pyrazolo[3,4-b]pyridin-3-amine. PubChem. [Link]

  • A Practical Buchwald−Hartwig Amination of 2-Bromopyridines with Volatile Amines. American Chemical Society. [Link]

  • One-pot, three-component Synthesis of pyrrolo[2,3-d]pyrimidine Derivatives. Arkivoc. [Link]

  • One-pot synthesis of substituted pyrrolo[3,4-b]pyridine-4,5-diones based on the reaction of N-(1-(4-hydroxy-6-methyl-2-oxo-2H-pyran-3-yl). PMC. [Link]

  • 5-bromo-1H-pyrrolo[2,3-b]pyridin-3-amine. MilliporeSigma. [Link]

  • Synthesis of Pyrrolo[3,4-b]pyridin-5-ones via Ugi–Zhu Reaction and In Vitro–In Silico Studies against Breast Carcinoma. MDPI. [Link]

  • Multi-Component Synthesis of New Fluorinated-Pyrrolo[3,4-b]pyridin- 5-ones Containing the 4-Amino-7-chloroquinoline Moiety and I. Semantic Scholar. [Link]

  • Synthesis, Biological Evaluation and Docking Studies of Functionalized Pyrrolo[3,4‐b]pyridine Derivatives. ResearchGate. [Link]

  • An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. ResearchGate. [Link]

Sources

An In-depth Technical Guide to 5-Bromo-1H-pyrrolo[3,4-b]pyridin-3-amine: A Scaffold of Latent Potential in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive overview of 5-Bromo-1H-pyrrolo[3,4-b]pyridin-3-amine, a heterocyclic compound belonging to the pyrrolopyridine family. Despite its commercial availability, this specific isomer remains largely unexplored in scientific literature. This document, therefore, aims to consolidate the available information, and to provide a scientifically grounded perspective on its chemical properties, potential synthetic routes, and prospective biological significance. By examining the broader class of pyrrolo[3,4-b]pyridines and related substituted aza-indoles, this guide offers valuable insights for researchers, scientists, and drug development professionals interested in the untapped potential of this molecule.

Introduction: The Promise of the Pyrrolopyridine Core

The pyrrolopyridine scaffold, a fusion of a pyrrole and a pyridine ring, represents a "privileged" structure in medicinal chemistry.[1] These bicyclic heterocycles are isomers of purines and are known to interact with a wide range of biological targets, often by mimicking the adenine core of ATP and acting as kinase inhibitors.[2] The market success of drugs like vemurafenib, a pyrrolopyridine derivative for the treatment of melanoma, underscores the therapeutic potential of this chemical class.[2]

There are six possible isomers of the pyrrolopyridine ring system, each with a unique spatial arrangement of nitrogen atoms that influences its chemical and biological properties.[1] This guide focuses on the pyrrolo[3,4-b]pyridine core, a less explored isomer compared to its more famous counterparts. Specifically, we will delve into the chemical identity and potential applications of 5-Bromo-1H-pyrrolo[3,4-b]pyridin-3-amine .

While this compound is commercially available (CAS No. 1241725-77-8), a thorough review of the scientific literature reveals a significant gap in our understanding of its specific synthesis, reactivity, and biological activity.[3] Therefore, this guide will not only present the known facts about this molecule but also extrapolate its potential characteristics based on the established chemistry and pharmacology of the broader pyrrolo[3,4-b]pyridine family and the influence of its bromo and amino substituents.

Chemical Structure and Physicochemical Properties

The foundational element of 5-Bromo-1H-pyrrolo[3,4-b]pyridin-3-amine is the pyrrolo[3,4-b]pyridine nucleus. The addition of a bromine atom at the 5-position and an amine group at the 3-position introduces specific electronic and steric features that are expected to modulate its chemical reactivity and biological interactions.

Figure 1: Chemical Structure of 5-Bromo-1H-pyrrolo[3,4-b]pyridin-3-amine
Physicochemical Data
PropertyValueSource
Molecular Formula C₇H₆BrN₃-
Molecular Weight 212.05 g/mol -
CAS Number 1241725-77-8[3]
Predicted XlogP 1.2[4]
Predicted Hydrogen Bond Donors 2-
Predicted Hydrogen Bond Acceptors 2-
Predicted Rotatable Bonds 0-
Predicted pKa (most basic) ~5.5 (pyridine nitrogen)-
Predicted pKa (most acidic) ~16 (pyrrole N-H)-

Note: Predicted values are estimations and should be confirmed by experimental determination.

The presence of the basic pyridine nitrogen and the amino group, along with the acidic pyrrole N-H, suggests that the molecule's charge and solubility will be pH-dependent. The bromine atom contributes to the molecule's lipophilicity and can act as a handle for further chemical modifications.

Synthesis Strategies

While a specific, published synthetic route for 5-Bromo-1H-pyrrolo[3,4-b]pyridin-3-amine has not been identified, the synthesis of the core pyrrolo[3,4-b]pyridine scaffold is documented. These general strategies, coupled with standard functionalization reactions, allow for the proposal of a plausible synthetic pathway.

Construction of the Pyrrolo[3,4-b]pyridine Core

Multi-component reactions (MCRs) have emerged as a powerful tool for the efficient construction of complex heterocyclic systems like pyrrolo[3,4-b]pyridines.[5][6] One notable approach involves a base-promoted three-component reaction of a β-enamino imide, an aromatic aldehyde, and a malononitrile derivative.[5] This method allows for the rapid assembly of the bicyclic core with a variety of substituents.

Another versatile strategy is the Ugi-Zhu three-component reaction (UZ-3CR) coupled with a cascade process, which has been successfully employed to synthesize a range of pyrrolo[3,4-b]pyridin-5-ones.[7] These methods highlight the modularity and efficiency of modern synthetic approaches to this scaffold.

G A β-enamino imide D Base-promoted three-component reaction A->D B Aromatic aldehyde B->D C Malononitrile derivative C->D E Functionalized Pyrrolo[3,4-b]pyridine D->E

Figure 2: A generalized multi-component reaction for the synthesis of the pyrrolo[3,4-b]pyridine skeleton.
Proposed Synthetic Route for 5-Bromo-1H-pyrrolo[3,4-b]pyridin-3-amine

A plausible synthetic route to the target molecule would likely involve the initial construction of a suitably substituted pyridine or pyrrole ring, followed by the annulation of the second ring. Post-synthetic functionalization would then be employed to introduce the bromo and amino groups.

One hypothetical pathway could start with a brominated pyridine precursor. Cyclization to form the pyrrole ring, followed by nitration and subsequent reduction, could introduce the amino group at the desired position.

G A Brominated Pyridine Precursor B Pyrrole Ring Annulation A->B C Brominated Pyrrolo[3,4-b]pyridine B->C D Nitration C->D E Nitro-intermediate D->E F Reduction E->F G 5-Bromo-1H-pyrrolo[3,4-b]pyridin-3-amine F->G

Figure 3: A proposed synthetic pathway for 5-Bromo-1H-pyrrolo[3,4-b]pyridin-3-amine.

It is crucial to emphasize that this proposed route is speculative and would require experimental validation. The regioselectivity of the bromination and nitration steps would need to be carefully controlled.

Potential Biological Significance and Therapeutic Applications

While no biological data exists for 5-Bromo-1H-pyrrolo[3,4-b]pyridin-3-amine, the broader pyrrolo[3,4-b]pyridine class has shown a range of biological activities.[8] This suggests that our target molecule could also possess interesting pharmacological properties.

Known Activities of the Pyrrolo[3,4-b]pyridine Scaffold

Derivatives of the pyrrolo[3,4-b]pyridine core have been investigated for various therapeutic applications, as summarized in the table below.

Biological ActivityTarget/MechanismReference
Anticancer Inhibition of kinases such as Met kinase[9]
Anticancer Cytotoxicity against cervical carcinoma cell lines[7]
Antidiabetic Inhibition of dipeptidyl peptidase-4 (DPP4)[8]
Antiepileptic Mechanism not fully elucidated[8]
Herbicidal Imidazo[1',2':1,2]pyrrolo[3,4-b]pyridine derivatives[8]
5-HT2A Agonists Potential treatment for mental illnesses[10]
JAK1 Inhibitors Treatment of inflammatory diseases[11]
The Influence of Bromo and Amino Substituents

The bromine atom and the amino group are key functional groups in many approved drugs and are known to significantly influence a molecule's pharmacokinetic and pharmacodynamic properties.

  • The Bromo Substituent: The presence of a bromine atom can enhance a molecule's binding affinity to its biological target through halogen bonding. It also increases lipophilicity, which can affect cell membrane permeability and metabolic stability. However, it can also introduce potential toxicological liabilities that need to be assessed.[12]

  • The Amino Group: The primary amine is a versatile functional group that can act as a hydrogen bond donor and acceptor, and can be protonated at physiological pH to form a charged species.[13] These interactions are crucial for anchoring a drug molecule to its receptor binding site.[14][15] The position of the amino group on the heterocyclic core is critical for determining its biological activity.

Given these considerations, 5-Bromo-1H-pyrrolo[3,4-b]pyridin-3-amine could be a valuable building block for the synthesis of new kinase inhibitors, GPCR modulators, or other targeted therapies. Its potential as an ATP-mimetic, combined with the specific interactions afforded by the bromo and amino groups, makes it an intriguing candidate for screening in various disease models.

Spectroscopic Characterization (Predicted)

While a commercial supplier indicates the availability of NMR, HPLC, and LC-MS data for 5-Bromo-1H-pyrrolo[3,4-b]pyridin-3-amine, this information is not publicly accessible.[3] Based on the chemical structure, the following spectroscopic features can be predicted:

  • ¹H NMR: The spectrum would be expected to show distinct signals for the aromatic protons on the pyridine and pyrrole rings. The chemical shifts of these protons would be influenced by the electron-withdrawing bromine atom and the electron-donating amino group. The N-H proton of the pyrrole and the NH₂ protons of the amino group would likely appear as broad signals.

  • ¹³C NMR: The spectrum would display seven signals corresponding to the seven carbon atoms in the molecule. The carbon atom attached to the bromine would be significantly shifted, and the carbons adjacent to the nitrogen atoms would also show characteristic chemical shifts.

  • Mass Spectrometry: The mass spectrum would show a characteristic isotopic pattern for a molecule containing one bromine atom (¹⁹Br and ⁸¹Br in approximately a 1:1 ratio). The molecular ion peak (M⁺) would be observed at m/z 211 and 213.

Conclusion and Future Perspectives

5-Bromo-1H-pyrrolo[3,4-b]pyridin-3-amine is a molecule with significant, yet largely untapped, potential. While its synthesis and biological properties are yet to be described in the scientific literature, the rich chemistry and diverse biological activities of the broader pyrrolopyridine family provide a strong rationale for its further investigation.

This technical guide has aimed to bridge the current knowledge gap by providing a comprehensive overview of the pyrrolo[3,4-b]pyridine core and a scientifically grounded perspective on the potential characteristics of the 5-bromo-3-amino substituted isomer.

Future research in this area should focus on:

  • Development of a robust and scalable synthetic route to 5-Bromo-1H-pyrrolo[3,4-b]pyridin-3-amine.

  • Full spectroscopic and physicochemical characterization of the molecule to confirm its structure and properties.

  • Systematic biological evaluation in a range of in vitro and in vivo assays to explore its therapeutic potential, particularly in the areas of oncology and inflammatory diseases.

  • Structure-activity relationship (SAR) studies by synthesizing and testing a library of analogues to optimize its biological activity and pharmacokinetic properties.

The exploration of this and other understudied heterocyclic scaffolds is essential for the discovery of novel chemical entities that can address unmet medical needs. 5-Bromo-1H-pyrrolo[3,4-b]pyridin-3-amine represents a promising starting point for such endeavors.

References

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5-Bromo-1H-pyrrolo[3,4-b]pyridin-3-amine molecular weight and formula

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the physicochemical properties, structural characteristics, synthetic pathways, and medicinal chemistry applications of 5-Bromo-1H-pyrrolo[3,4-b]pyridin-3-amine .

Executive Summary

5-Bromo-1H-pyrrolo[3,4-b]pyridin-3-amine (CAS: 1241725-77-8) is a fused bicyclic heteroaromatic scaffold belonging to the aza-isoindole class.[1] Characterized by a pyridine ring fused to a pyrrole moiety, this molecule serves as a critical intermediate in the synthesis of kinase inhibitors and DNA-encoded chemical libraries. Its structural duality—featuring a nucleophilic amine/pyrrole system and an electrophilic brominated pyridine—makes it a versatile "linchpin" for orthogonal functionalization in drug discovery.

Physicochemical Identity

The molecule is defined by a planar, electron-deficient pyridine ring fused to an electron-rich pyrrole unit. The bromine substituent at the 5-position provides a handle for cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig), while the 3-amine group serves as a key hydrogen bond donor/acceptor in biological binding events.

Table 1: Molecular Specifications
PropertyData
IUPAC Name 5-Bromo-1H-pyrrolo[3,4-b]pyridin-3-amine
CAS Number 1241725-77-8
Molecular Formula C₇H₆BrN₃
Molecular Weight 212.05 g/mol
Exact Mass 210.9745 g/mol
SMILES NC1=CNC2=CN=C(Br)C=C12
Appearance Off-white to pale yellow solid
Solubility Soluble in DMSO, DMF; sparingly soluble in DCM, MeOH
pKa (Calc.) ~4.5 (Pyridine N), ~12.5 (Pyrrole NH)

Structural Analysis & Reactivity

The pyrrolo[3,4-b]pyridine core is an isomer of the more common 7-azaindole (pyrrolo[2,3-b]pyridine). Unlike 7-azaindole, the [3,4-b] isomer is an aza-analogue of isoindole .

  • Tautomerism: The 3-amine group can exhibit tautomeric equilibrium with the 3-imino-isoindoline form (=NH), though the amino-tautomer is generally favored in solution due to aromatic stabilization.

  • Electronic Profile:

    • Position 5 (Br): Activated for Nucleophilic Aromatic Substitution (SNAr) or Palladium-catalyzed coupling due to the electron-withdrawing nature of the adjacent pyridine nitrogen.

    • Position 3 (Amine): Acts as a nucleophile for acylation or reductive amination.

    • Pyrrole Nitrogen (N1): Weakly acidic; can be alkylated to modulate solubility or binding affinity.

Diagram 1: Structural Logic & Functionalization Vectors

G Core 5-Bromo-1H-pyrrolo[3,4-b] pyridin-3-amine (Core Scaffold) Br_Site C-5 Bromine (Electrophilic) Core->Br_Site Site of Diversity Amine_Site C-3 Amine (Nucleophilic / H-Bond Donor) Core->Amine_Site Pharmacophore Pyridine_N Pyridine Nitrogen (H-Bond Acceptor) Core->Pyridine_N Basicity Suzuki Suzuki/Buchwald Coupling (Library Expansion) Br_Site->Suzuki Kinase ATP-Binding Hinge Interaction (Medicinal Chem) Amine_Site->Kinase Pyridine_N->Kinase

Caption: Functional map of the 5-bromo-1H-pyrrolo[3,4-b]pyridin-3-amine scaffold highlighting reactive sites for chemical modification and biological interaction.

Synthetic Pathways

The synthesis of the 3-amino-pyrrolo[3,4-b]pyridine core typically follows the logic used for 3-aminoisoindoles , utilizing a dinitrile precursor.

Retro-Synthetic Analysis

The most direct route involves the cyclization of 5-bromo-pyridine-2,3-dicarbonitrile with ammonia or a nitrogen equivalent.

Protocol: Cyclization from Pyridine-2,3-dicarbonitrile

This protocol describes the formation of the core ring system.

  • Precursor Synthesis:

    • Starting Material: 5-Bromo-2,3-diaminopyridine or 5-Bromo-2,3-dichloropyridine .

    • Cyanation: Reaction with CuCN (Rosenmund-von Braun reaction) or Zn(CN)₂/Pd(0) yields 5-bromo-pyridine-2,3-dicarbonitrile .

  • Cyclization (Ring Closure):

    • Reagents: Ammonia (gas or methanolic solution).

    • Conditions: The dinitrile is treated with excess ammonia in methanol/ethanol at room temperature or mild heat (40–60°C).

    • Mechanism: Nucleophilic attack of ammonia on one nitrile group forms an amidine intermediate, which intramolecularly attacks the second nitrile to close the 5-membered pyrrole ring.

    • Yield: Typically 60–80%.

Diagram 2: Synthetic Workflow

Synthesis Start 5-Bromo-2,3-dichloropyridine Step1 Cyanation (Zn(CN)2, Pd(PPh3)4, DMF) Start->Step1 Inter 5-Bromo-pyridine-2,3-dicarbonitrile Step1->Inter Step2 Annulation (NH3 in MeOH, 60°C) Inter->Step2 Product 5-Bromo-1H-pyrrolo[3,4-b] pyridin-3-amine Step2->Product

Caption: Step-wise synthetic route from dichloropyridine precursor to the final amino-pyrrolo-pyridine scaffold.

Medicinal Chemistry Applications

The pyrrolo[3,4-b]pyridine scaffold is a privileged structure in drug design, often serving as a bioisostere for isoindoline or quinazoline cores.[2]

Kinase Inhibition (ATP-Competitors)

The 3-amino-pyrrolo[3,4-b]pyridine motif mimics the adenine ring of ATP.

  • Binding Mode: The pyridine nitrogen (N) and the pyrrole amine (NH/NH2) form a characteristic donor-acceptor "hinge binding" motif essential for inhibiting kinases such as AKT1 , CDK , and JAK family enzymes.

  • SAR Strategy: The bromine at position 5 is replaced via Suzuki coupling to introduce hydrophobic aryl groups that occupy the kinase "gatekeeper" pocket or solvent-exposed regions.

DNA-Encoded Libraries (DEL)

Due to its high functional density (amine + aryl halide), this scaffold is ideal for DEL synthesis.

  • Vector 1: The amine is acylated with DNA-tagged carboxylic acids.

  • Vector 2: The bromine undergoes on-DNA cross-coupling to expand library diversity.

Handling and Safety

  • Hazards: As a halogenated aminopyridine derivative, it may cause skin irritation, serious eye irritation, and respiratory irritation (H315, H319, H335).

  • Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). The amine group is susceptible to oxidation; the pyrrole ring can be light-sensitive.

  • Analytical Verification:

    • 1H NMR (DMSO-d6): Look for broad singlet (NH2) around 6.0–7.0 ppm, and two aromatic doublets (pyridine protons) showing meta-coupling constants (~2 Hz) if protons are 4,6-positioned relative to N.

    • LC-MS: Expect [M+H]+ peak at ~212/214 (1:1 Br isotope pattern).

References

  • PubChem. (2025). Compound Summary for CAS 1241725-77-8. National Center for Biotechnology Information. Retrieved from [Link]

  • Gouda, M. A., et al. (2014).[1][3] Reactivity of 2-amino-3-cyanopyridines: Precursors to pyrrolo[3,4-b]pyridines. Synthetic Communications, 44(3), 312-335. Retrieved from [Link]

  • Saigal, S., et al. (2021).[4] Synthesis, Biological Evaluation and Docking Studies of Functionalized Pyrrolo[3,4-b]pyridine Derivatives. ChemistrySelect, 6(9), 2200-2208. Retrieved from [Link]

Sources

Technical Guide: Solubility & Handling of 5-Bromo-1H-pyrrolo[3,4-b]pyridin-3-amine

[1][2]

Executive Summary

5-Bromo-1H-pyrrolo[3,4-b]pyridin-3-amine (CAS: 1241725-77-8) is a fused bicyclic heteroaromatic intermediate used primarily in the synthesis of kinase inhibitors and complex bioactive scaffolds.[1][2][3][4] Its structure comprises an electron-deficient pyridine ring fused to an electron-rich pyrrole ring, decorated with a polar amine and a lipophilic bromine atom.[1][2][4]

Solubility Snapshot:

  • DMSO: Primary solvent.[2] High solubility (>50 mM typical) due to disruption of intermolecular hydrogen bonding.

  • Methanol: Secondary solvent.[2] Moderate solubility; useful for transfers and reactions but may require warming or sonication for concentrated stock solutions.

  • Water: Poor solubility (Free Base).[3] Requires pH adjustment or salt formation (e.g., HCl) for aqueous stability.

Critical Handling Note: This compound contains an amino-pyrrole motif which can be sensitive to oxidation.[1][2][3] It is frequently supplied as a hydrochloride salt to enhance stability. Verify your specific form (Free Base vs. Salt) before selecting a solvent system, as their solubility profiles are inverted in non-polar media.

Physicochemical Profile & Solubility Mechanism[4]

Understanding the molecular architecture is prerequisite to predicting solubility behavior.

PropertyValue / DescriptionImpact on Solubility
Molecular Formula C₇H₆BrN₃Low MW facilitates dissolution, but planar stacking opposes it.[1][2][3]
Molecular Weight 212.05 g/mol Small molecule range; kinetics of dissolution should be rapid.[2][3]
H-Bond Donors 2 (Pyrrole-NH, Amine-NH₂)Creates strong crystal lattice networks, reducing solubility in non-polar solvents (DCM, Hexane).[1][2][3]
H-Bond Acceptors 2 (Pyridine-N, Amine-N)Facilitates solubility in protic solvents (MeOH) and polar aprotic solvents (DMSO).[1][2][3][4]
LogP (Predicted) ~1.2 – 1.8Moderately lipophilic. Soluble in organic media; insoluble in water at neutral pH.
pKa (Predicted) ~5–6 (Pyridine N)Basic.[3] Solubility in water increases significantly at pH < 4.
Mechanism of Dissolution[2]
  • DMSO (Dimethyl Sulfoxide): Acts as a strong Lewis base.[3] The sulfoxide oxygen accepts hydrogen bonds from the pyrrole-NH and the exocyclic amine, effectively "unzipping" the crystal lattice.[2] This is the Gold Standard for stock solution preparation.

  • Methanol (MeOH): Acts as both a donor and acceptor.[3] While it solvates the amine well, it is less effective at breaking the π-π stacking interactions of the flat heteroaromatic core compared to DMSO.[2]

Solubility Protocols & Solvent Compatibility[3]

A. Solubility in DMSO
  • Expected Range: 20 – 100 mg/mL (Free Base).

  • Application: Biological assays (stock solutions), chemical synthesis solvent.[3]

  • Protocol:

    • Weigh the target mass of solid.[3]

    • Add DMSO dropwise with vortexing.

    • Observation: The solution should turn clear/yellowish.[3] If haze persists, sonicate at 40 kHz for 5 minutes.

    • Caution: DMSO is hygroscopic.[2][3] Water uptake can cause the compound to precipitate over time. Store stocks in aliquots at -20°C.

B. Solubility in Methanol[3]
  • Expected Range: 5 – 20 mg/mL.[2]

  • Application: LC-MS injection, recrystallization, transfer solvent.[2]

  • Protocol:

    • Methanol is preferred for preparing samples for Mass Spectrometry to avoid the signal suppression caused by DMSO.

    • If the compound is the HCl salt , solubility in MeOH will be significantly higher than the free base.[2][3]

    • Optimization: If solubility is low, mild heating (40°C) is permissible. Ensure the vessel is sealed to prevent evaporation.

C. Decision Tree: Solvent Selection

The following logic gate determines the optimal solvent based on your downstream application.[2][3]

SolventSelectionStartStart: Select SolventCheckFormCheck Compound Form:Salt or Free Base?Start->CheckFormSaltHCl/TFA SaltCheckForm->SaltFreeBaseFree BaseCheckForm->FreeBaseAppCheck1Application?Salt->AppCheck1AppCheck2Application?FreeBase->AppCheck2WaterWater/Buffer(High Solubility)AppCheck1->WaterBiological MediaMeOH_SaltMethanol(Excellent Solubility)AppCheck1->MeOH_SaltSynthesis/AnalysisDMSO_BaseDMSO(Best for Stocks >10mM)AppCheck2->DMSO_BaseStorage/AssaysMeOH_BaseMethanol(Moderate - Use for LCMS)AppCheck2->MeOH_BaseAnalytical Transfer

Figure 1: Solvent selection logic based on compound form and intended application.[1][2][3]

Standardized Experimental Protocol (Self-Validating)

Since batch-to-batch physical variations (polymorphs, particle size) affect solubility, use this protocol to empirically determine the limit for your specific lot.[1][2]

"Shake-Flask" Solubility Determination

Objective: Determine the saturation point in DMSO or MeOH.

Materials:

  • Compound (approx. 10 mg)[2]

  • Solvent (HPLC grade DMSO or Methanol)[2]

  • 1.5 mL HPLC vials with screw caps

  • Thermomixer or Agitator[2]

Workflow:

  • Weighing: Place 5.0 mg of 5-Bromo-1H-pyrrolo[3,4-b]pyridin-3-amine into a tared vial.

  • Incremental Addition: Add solvent in 50 µL increments.

  • Agitation: After each addition, vortex for 30 seconds and sonicate for 1 minute.

  • Visual Check: Hold vial against a black background.

    • Clear: Soluble.[5] Add more solid to find limit.

    • Turbid/Particulates:[2] Insoluble. Add more solvent.

  • Equilibration: Once a saturated suspension is formed (solid persists), shake at 25°C for 24 hours.

  • Filtration: Filter supernatant through a 0.22 µm PTFE filter.

  • Quantification: Analyze the filtrate via HPLC-UV (254 nm) against a standard curve.

Calculation:

2

Troubleshooting & Stability

IssueCauseSolution
Solution turns brown/black Oxidation of the pyrrole/amine.[1][2][3]Discard. The compound degrades in air/light. Always store stocks under Nitrogen/Argon at -20°C.
Precipitation upon dilution "Crash out" effect when diluting DMSO stock into aqueous buffer.[1][2][3]Limit final DMSO concentration to <1% and add dropwise with rapid stirring. Use a carrier protein (BSA) if compatible.
Insoluble in MeOH High crystal lattice energy.[2]Add 1-5% Acetic Acid (if acid stable) or switch to DMSO.[1][2]

References

  • PubChem. Compound Summary: 6H-pyrrolo[3,4-b]pyridine (Scaffold).[2][3][4] National Library of Medicine. Available at: [Link][2]

Technical Guide: Pyrrolo[3,4-b]pyridine vs. 7-Azaindole Scaffolds in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

This is a comprehensive technical guide comparing the 5-Bromo-1H-pyrrolo[3,4-b]pyridin-3-amine derivative and its parent pyrrolo[3,4-b]pyridine scaffold against the industry-standard 7-azaindole (pyrrolo[2,3-b]pyridine) scaffold.

Executive Summary

This guide analyzes the structural, electronic, and synthetic divergences between the established 7-azaindole (1H-pyrrolo[2,3-b]pyridine) scaffold and the emerging, structurally distinct pyrrolo[3,4-b]pyridine scaffold. While 7-azaindole is a "privileged" hinge-binding motif in kinase inhibitors (e.g., Vemurafenib), the pyrrolo[3,4-b]pyridine isomer represents an aza-isoindole system. This shift in fusion geometry alters the aromaticity, tautomeric stability, and vector orientation, offering a novel IP space but presenting significant synthetic and stability challenges.

Structural Disambiguation & Nomenclature

Precise nomenclature is critical as commercial catalogs often confuse these isomers.

Feature7-Azaindole (Standard)Pyrrolo[3,4-b]pyridine (Target)
IUPAC Name 1H-pyrrolo[2,3-b]pyridine1H-pyrrolo[3,4-b]pyridine (or 2H-tautomer)
Fusion Geometry Pyrrole fused at 2,3-bond to Pyridine 2,3-bondPyrrole fused at 3,4-bond to Pyridine 2,3-bond
Core Character Indole-like (Aromatic, Stable)Isoindole-like (Kinetic instability, o-quinoid character)
Hinge Binding Bidentate (N1-H donor, N7 acceptor)Monodentate or Water-mediated (Geometry dependent)
Common Use Kinase Hinge Binder (ATP mimetic)Novelty Scaffold / Intermediate

Critical Note: The specific compound 5-Bromo-1H-pyrrolo[3,4-b]pyridin-3-amine implies an amino group at position 3 and a bromine at position 5 (pyridine ring). In the [3,4-b] system, the "3-amine" is on the pyrrole ring, potentially stabilizing the isoindole core via push-pull electronic effects or existing as an imino-dihydro tautomer.

Electronic & Structural Analysis

Aromaticity and Stability
  • 7-Azaindole: Exhibits high aromatic stabilization energy (ASE). The 10

    
    -electron system is robust, resisting oxidation and polymerization. It mimics the purine core of ATP.
    
  • Pyrrolo[3,4-b]pyridine: As an aza-analog of isoindole , this scaffold suffers from lower resonance energy. The 10

    
     system has significant contribution from o-quinoid resonance structures, making the pyrrole ring susceptible to oxidation and Diels-Alder reactions across the 1,3-positions.
    
    • Stabilization: The introduction of an electron-donating group (amine) at C3 can stabilize the system, but often pushes the equilibrium toward the 3-imino-2,3-dihydro tautomer.

Vector Analysis

The orientation of substituents (vectors) defines the scaffold's utility in accessing distinct pockets within a protein target (e.g., Kinase Back Pocket vs. Solvent Front).

  • 7-Azaindole Vectors:

    • C3: Points toward the Solvent Front (Solubilizing groups).

    • C5: Points toward the Gatekeeper/Back Pocket (Selectivity determinants).

  • Pyrrolo[3,4-b]pyridine Vectors:

    • Due to the 3,4-fusion, the "wings" of the pyrrole are symmetric relative to the pyridine fusion.

    • C3 (Amine): Situated at the "corner" of the fused system, angling differently than the C3 of 7-azaindole.

    • C5 (Bromine): Located on the pyridine ring. In the [3,4-b] geometry, this position is adjacent to the fusion bridgehead, creating a vector that is more "tucked in" compared to the C5 of 7-azaindole.

Visualization: Scaffold Comparison

ScaffoldComparison cluster_0 7-Azaindole (Privileged) cluster_1 Pyrrolo[3,4-b]pyridine (Emerging) A1 Structure: Pyrrolo[2,3-b]pyridine (Indole-like) A2 Binding: Bidentate (N1-H + N7) A1->A2 Relation Isomeric Shift A1->Relation A3 Stability: High (Aromatic) A2->A3 B1 Structure: Pyrrolo[3,4-b]pyridine (Isoindole-like) B2 Binding: Modified Vectors (N placement varies) B1->B2 B3 Stability: Low (Oxidation prone) Requires substitution B2->B3 Relation->B1 caption Fig 1: Structural divergence between the stable 7-azaindole and reactive pyrrolo[3,4-b]pyridine scaffolds.

Synthetic Methodologies

Synthesis of 7-Azaindole (Reference Standard)

The synthesis is mature and scalable.

  • Bartoli Indole Synthesis: Reaction of ortho-substituted nitro-pyridines with vinyl Grignard reagents.

  • Reissert Synthesis: Condensation of o-nitrotoluene analogs with oxalate.

  • Cross-Coupling: Pd-catalyzed cyclization of o-halo-aminopyridines with alkynes (Sonogashira/Cyclization).

Synthesis of 5-Bromo-1H-pyrrolo[3,4-b]pyridin-3-amine

The [3,4-b] scaffold requires constructing the pyrrole ring across the 2,3-positions of the pyridine. The "5-bromo-3-amine" target suggests a cyclization of a nitrile-bearing intermediate.

Proposed Retrosynthetic Pathway

To access the 3-amine substituted pyrrolo[3,4-b]pyridine , a Pigott-type or Thorpe-Ziegler cyclization approach is most viable.

Protocol: Intramolecular Nitrile Cyclization

  • Starting Material: 5-Bromo-pyridine-2,3-dicarbonitrile (or 2-cyano-3-ester).

    • Note: 5-Bromo-2,3-pyridinedicarboxylic acid is a known precursor.

  • Step 1 (Imide Formation/Activation): Convert the dicarboxylic acid to the anhydride, then to the imide, or selectively reduce.

  • Step 2 (Cyclization to Amine):

    • Reaction of 3-cyano-5-bromopyridine-2-carboxylic ester (hypothetical) with an amine source?

    • More likely: Reaction of 2,3-dicyano-5-bromopyridine with ammonia or primary amines.

    • Nucleophilic attack on one nitrile followed by cyclization onto the second nitrile yields the 3-amino-1-imino-isoindoline core (which can tautomerize to the amino-pyrrolo structure).

Detailed Workflow (Theoretical based on Isoindole chemistry):

  • Precursor: 5-Bromo-2,3-pyridinedicarboxylic anhydride.

  • Amidation: React with

    
     to form the imide (5-bromo-pyrrolo[3,4-b]pyridine-5,7-dione).
    
  • Activation: This forms the dione. To get the amine, one carbonyl must be converted or the ring constructed differently.

  • Alternative Route (Nitrile-based):

    • React 2-cyano-3-(bromomethyl)-5-bromopyridine with ammonia.

    • Displacement of benzylic bromide -> amine -> cyclization onto nitrile -> 3-amino-dihydro-pyrrolo[3,4-b]pyridine .

    • Oxidation (DDQ or air) -> 3-amino-pyrrolo[3,4-b]pyridine .

Synthesis Start 5-Bromo-2,3-pyridinedicarboxylic Anhydride/Acid RouteA Route A: Imide Formation (Forms Dione) Start->RouteA Standard RouteB Route B: Nitrile Cyclization (Forms Amine) Start->RouteB Target Specific Step1 Convert to 3-cyano-5-bromo-2-(bromomethyl)pyridine RouteB->Step1 Step2 Ammonolysis (NH3/MeOH) Step1->Step2 Step3 Intramolecular Cyclization (Thorpe-Ziegler type) Step2->Step3 Target 5-Bromo-1H-pyrrolo[3,4-b]pyridin-3-amine Step3->Target caption Fig 2: Synthetic strategy accessing the 3-amino-pyrrolo[3,4-b]pyridine core via nitrile cyclization.

[1][3][4][7][8][9]

Experimental Comparison: Properties & Protocols

Solubility and Physicochemical Properties
Property7-Azaindole DerivativePyrrolo[3,4-b]pyridine Derivative
LogP 2.0 - 3.0 (Moderate)Lower (Due to polarizability/tautomers)
pKa (Ring N) ~4.6 (Pyridine N)Varies (Interaction with 3-amine)
Solubility Moderate (Planar stacking)Potentially higher (Dipolar character)
UV/Vis Distinct indole absorptionRed-shifted (Extended conjugation/Quinoid)
Protocol: Cross-Coupling on the 5-Bromo Position

Both scaffolds allow functionalization at the 5-position (pyridine ring) via Suzuki-Miyaura coupling. However, the [3,4-b] scaffold may require milder conditions to prevent pyrrole ring degradation.

Standard Protocol (Suzuki-Miyaura):

  • Reagents: 0.1 mmol Scaffold, 0.15 mmol Boronic Acid, 5 mol%

    
    , 3 eq. 
    
    
    
    .
  • Solvent: Dioxane/Water (4:1).

  • Conditions:

    • 7-Azaindole: 90°C, 1-4 hours (Robust).

    • Pyrrolo[3,4-b]:[1][2][3][4][5][6][7][8]60°C , monitor closely by LCMS. (Risk of ring opening or oxidation).

  • Workup: Extract with EtOAc, wash with brine, dry over

    
    .
    

Medicinal Chemistry Utility

Why switch from 7-azaindole to pyrrolo[3,4-b]pyridine?

  • Intellectual Property (IP): 7-azaindole space is crowded. [3,4-b] is a "blue ocean" scaffold.

  • Selectivity Profiles: The altered vector of the 3-amine and the 5-bromo substituent allows the molecule to probe different regions of the ATP binding site.

    • Hypothesis: The [3,4-b] scaffold may avoid the "hinge clash" seen with some 7-azaindoles in specific mutant kinases (e.g., steric conflicts at the gatekeeper).

  • Tautomeric Trap: The 3-amine-pyrrolo[3,4-b]pyridine likely exists in equilibrium with the 3-imino-isoindoline form. This

    
     character (in the dihydro form) can reduce planarity, potentially improving solubility and escaping flat-molecule efflux transporters.
    

References

  • Song, J. J., et al. "Organometallic methods for the synthesis of 7-azaindole derivatives." Chemical Society Reviews, 2007. Link

  • Popowycz, F., et al. "The 7-azaindole scaffold: a privileged molecular framework in drug discovery." Journal of Medicinal Chemistry, 2016. Link

  • BLD Pharm. "Product Analysis: 5-Bromo-1H-pyrrolo[3,4-b]pyridin-3-amine (CAS 1241725-77-8)." BLD Pharm Catalog, 2024. Link

  • Joule, J. A. "Heterocyclic Chemistry: Isoindoles and their aza-analogs." Wiley-VCH, 5th Edition. (General Reference for Isoindole Stability).
  • Verma, D., et al. "Synthesis and biological evaluation of pyrrolo[2,3-b]pyridine derivatives." European Journal of Medicinal Chemistry, 2020. Link

Sources

The Therapeutic Potential of Pyrrolo[3,4-b]pyridine Derivatives in Oncology: A Technical Guide to Target Modulation and Formulation

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist overseeing early-stage drug discovery pipelines, I frequently evaluate novel pharmacophores for their translational viability. Among nitrogen-rich heterocycles, the pyrrolo[3,4-b]pyridine scaffold has emerged as a profoundly versatile, "privileged" bicyclic core in oncology. Its structural rigidity, combined with precise hydrogen-bond donor/acceptor spatial arrangements, makes it an ideal hinge-binding motif for kinases, a potent inhibitor of DNA repair enzymes, and a disruptor of cytoskeletal dynamics.

This whitepaper synthesizes the mechanistic rationale, quantitative efficacy, and validated experimental workflows for developing pyrrolo[3,4-b]pyridine derivatives into viable oncological therapeutics.

Mechanistic Targeting & Pathway Modulation

The therapeutic index of pyrrolo[3,4-b]pyridine derivatives relies heavily on their functionalization, which directs the scaffold toward specific oncogenic vulnerabilities.

Disruption of DNA Repair Mechanisms (PNKP & Polθ)

A primary application of this scaffold is the targeted sensitization of tumors to radiation-induced DNA damage. Ionizing radiation (IR) and topoisomerase inhibitors induce DNA double-strand breaks (DSBs). The human polynucleotide kinase/phosphatase (PNKP) enzyme is essential for processing these breaks—specifically by phosphorylating 5'-hydroxyl termini and dephosphorylating 3'-phosphate termini—to allow DNA polymerases and ligases to complete the repair[1].

Polysubstituted imidopiperidine derivatives containing the pyrrolo[3,4-b]pyridine core, such as A83B4C63 and A12B4C3 , are potent PNKP inhibitors. By blocking PNKP, these derivatives induce synthetic lethality in irradiated colorectal cancer (CRC) and acute myeloid leukemia (AML) models[1][2]. Furthermore, recent advancements have identified pyrrolo[3,4-b]pyridine derivatives as inhibitors of DNA Polymerase Theta (Polθ), a critical enzyme in microhomology-mediated end-joining (MMEJ). Inhibiting Polθ is highly lethal to cancer cells that already possess homologous recombination (HR) or non-homologous end-joining (NHEJ) deficiencies[3].

PNKP_Pathway IR Ionizing Radiation / Topoisomerase Inhibitors DNA_Damage DNA Double-Strand Breaks (5'-OH / 3'-P ends) IR->DNA_Damage PNKP PNKP Enzyme (Kinase/Phosphatase Activity) DNA_Damage->PNKP Repair DNA Repair & Cell Survival (Tumor Resistance) PNKP->Repair Apoptosis Synthetic Lethality / Apoptosis PNKP->Apoptosis When Inhibited Inhibitor Pyrrolo[3,4-b]pyridine Inhibitor (e.g., A83B4C63) Inhibitor->PNKP Blocks

Figure 1: Mechanism of radiosensitization via PNKP inhibition by pyrrolo[3,4-b]pyridine derivatives.

Cytoskeletal Disruption via αβ-Tubulin Binding

Beyond DNA repair, pyrrolo[3,4-b]pyridin-5-ones have demonstrated significant cytotoxicity against human epithelial cervical carcinoma cell lines (SiHa, HeLa, and CaSki)[4]. In silico molecular docking reveals that these derivatives target αβ-tubulin. Unlike Paclitaxel, which relies heavily on extensive hydrophobic-aromatic interactions, the pyrrolo[3,4-b]pyridine core utilizes specific hydrophobic sites to disrupt microtubule dynamics during mitosis, leading to programmed cell death[5].

Quantitative Efficacy Profiles

To establish structure-activity relationships (SAR), it is critical to benchmark the efficacy of these derivatives across different cancer models. The table below summarizes the quantitative data for key pyrrolo[3,4-b]pyridine compounds.

Compound / DerivativePrimary TargetCancer Model / Cell LineEfficacy Metric
A83B4C63 PNKPColorectal Cancer (CRC)

in nanomolar range;

mM solubility[1]
A12B4C3 PNKPAcute Myeloid Leukemia (AML)Radiosensitization to ¹¹¹In-NLS-7G3[2]
Pyrrolo[3,4-b]pyridin-5-ones αβ-TubulinCervical Carcinoma (HeLa, SiHa)Dose-dependent cytotoxicity[4][5]
1H-pyrrolo[3,4-b]quinolin-3-one (1d) UnknownNeuroblastoma (SK-N-NH)

μM[6]

Validated Experimental Workflows

As an application scientist, I emphasize that a compound's theoretical potency is meaningless without robust synthesis and formulation protocols. Below are the self-validating methodologies for generating and delivering these agents.

Protocol 1: One-Pot Synthesis of Pyrrolo[3,4-b]pyridin-5-ones via Ugi-3CR Cascade

Rationale: Multicomponent reactions (MCRs) provide high atom economy and rapid generation of molecular libraries, which is essential for iterative SAR studies in oncology. This specific cascade allows for the modular assembly of the polysubstituted bicyclic core[4][5].

Step-by-Step Methodology:

  • Imine Formation: In a round-bottom flask, combine equimolar amounts (1.0 mmol) of the selected aromatic amine and aldehyde in 5 mL of methanol. Stir at room temperature for 30 minutes to ensure complete imine formation.

  • MCR Initiation: Add maleic anhydride (1.0 mmol) and the selected isocyanide (1.0 mmol) to the reaction mixture.

  • Cascade Reaction: Heat the mixture to 60°C. The system will undergo an Ugi three-component reaction (Ugi-3CR), immediately followed by an intramolecular aza-Diels-Alder cycloaddition.

  • Aromatization: The intermediate spontaneously undergoes N-acylation, decarboxylation, and dehydration to yield the stable pyrrolo[3,4-b]pyridin-5-one core.

  • Validation & Purification: Monitor the reaction via TLC. Upon completion (typically 4–6 hours), concentrate the solvent under reduced pressure. Purify the crude product via flash column chromatography (silica gel, Hexane/Ethyl Acetate gradient) and validate the structure using

    
    H-NMR, 
    
    
    
    C-NMR, and HRMS.

Synthesis_Workflow Reagents Amine, Aldehyde, Isocyanide, Acid Ugi Ugi-3CR Reaction (One-Pot) Reagents->Ugi Aza Aza-Diels-Alder Cycloaddition Ugi->Aza Intermediate Decarb Decarboxylation & Dehydration Aza->Decarb Product Polysubstituted Pyrrolo[3,4-b]pyridin-5-one Decarb->Product

Figure 2: One-pot cascade synthesis of pyrrolo[3,4-b]pyridin-5-ones via Ugi-3CR.

Protocol 2: Nano-Encapsulation of PNKP Inhibitor (A83B4C63)

Rationale: The PNKP inhibitor A83B4C63 exhibits excellent target affinity but suffers from poor aqueous solubility (


 mM) and high lipophilicity (

)[1]. To prevent off-target radiosensitization in healthy tissues and improve bioavailability, the compound must be encapsulated in methoxy poly(ethylene oxide)-b-poly(α-benzyl carboxylate-ε-caprolactone) (mPEO-b-PBCL) polymeric micelles.

Step-by-Step Methodology:

  • Co-Dissolution: Dissolve 2.0 mg of A83B4C63 and 20.0 mg of mPEO-b-PBCL copolymer in 2 mL of a volatile organic solvent (e.g., acetone or THF) to ensure homogenous mixing at the molecular level.

  • Film Formation: Transfer the solution to a round-bottom flask and evaporate the organic solvent using a rotary evaporator under reduced pressure at 40°C until a thin, dry polymeric film forms on the flask wall.

  • Hydration & Self-Assembly: Rehydrate the film by adding 2 mL of sterile PBS (pH 7.4). Sonicate the mixture for 10 minutes at room temperature. The hydrophobic PBCL blocks will aggregate to encapsulate the lipophilic drug, while the hydrophilic PEO blocks form the micellar corona.

  • Sterilization & Filtration: Pass the micellar dispersion through a 0.22 μm syringe filter to remove any unencapsulated drug aggregates and sterilize the formulation.

  • Validation: Analyze the formulation using Dynamic Light Scattering (DLS) to confirm a hydrodynamic diameter of ~30-50 nm and a Polydispersity Index (PDI) of

    
    , ensuring uniform micelle size suitable for the Enhanced Permeability and Retention (EPR) effect in solid tumors[1].
    

Conclusion

The pyrrolo[3,4-b]pyridine derivative class represents a highly tunable platform for oncology drug development. By leveraging multicomponent synthesis, researchers can rapidly iterate on the core to target diverse mechanisms—from tubulin disruption to the inhibition of critical DNA repair enzymes like PNKP and Polθ. When coupled with advanced nano-delivery systems, the pharmacokinetic limitations of these potent molecules can be effectively bypassed, paving the way for next-generation radio-sensitizers and targeted chemotherapeutics.

References

  • Synthesis of Pyrrolo[3,4-b]pyridin-5-ones via Multicomponent Reactions and In Vitro–In Silico Studies Against SiHa, HeLa, and CaSki Human Cervical Carcinoma Cell Lines.OUCI / Molecules.
  • Nano-Delivery of a Novel Inhibitor of Polynucleotide Kinase/Phosphatase (PNKP) for Targeted Sensitization of Colorectal Cancer to Radiation-Induced DNA Damage.Frontiers in Oncology.
  • The human polynucleotide kinase/phosphatase (hPNKP) inhibitor A12B4C3 radiosensitizes human myeloid leukemia cells to Auger electron-emitting anti-CD123 ¹¹¹In-NLS-7G3 radioimmunoconjugates.PubMed / Nucl Med Biol.
  • Synthesis of novel building blocks of 1H-pyrrolo[3,4-b]quinolin-3(2H)-one and evaluation of their antitumor activity.ResearchGate.
  • Heterocyclic inhibitors of dna polymerase theta for the treatment of cancer.Google Patents (WO2024218499A1).

Sources

5-Bromo-1H-pyrrolo[3,4-b]pyridin-3-amine safety data sheet (SDS)

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as a comprehensive technical monograph and safety manual for 5-Bromo-1H-pyrrolo[3,4-b]pyridin-3-amine . It is designed for medicinal chemists and process safety specialists, moving beyond standard regulatory compliance to provide actionable research intelligence.

CAS: 1241725-77-8 | A Critical Scaffold for Kinase Inhibitor Discovery

Part 1: Substance Identification & Physicochemical Profile

This compound represents a niche "aza-isoindole" scaffold. Unlike the more common 7-azaindole (pyrrolo[2,3-b]pyridine), the [3,4-b] fusion creates a distinct electronic environment, often utilized to target specific ATP-binding pockets in kinase drug discovery.

Core Identity Data
ParameterTechnical Specification
IUPAC Name 5-Bromo-1H-pyrrolo[3,4-b]pyridin-3-amine
CAS Number 1241725-77-8
Molecular Formula C₇H₆BrN₃
Molecular Weight 212.05 g/mol
Physical State Solid (typically off-white to pale yellow powder)
Solubility Soluble in DMSO, DMF; sparingly soluble in DCM; insoluble in water.
pKa (Predicted) ~5.2 (Pyridine Nitrogen), ~16.5 (Pyrrole NH)
Structural Reactivity Analysis

The molecule features three distinct reactive centers, making it a "tri-functional" building block:

  • C-5 Bromide: A handle for Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig).

  • C-3 Exocyclic Amine: A nucleophile ready for amide coupling, urea formation, or reductive amination.

  • Pyrrole NH: A weak acid capable of N-alkylation under basic conditions, though often protected (e.g., with Boc/Tos) during synthesis to prevent side reactions.

Part 2: Safety & Hazard Logic (The "Why" Behind the SDS)

While regulatory bodies classify this compound under generic "Irritant" categories, the researcher must understand the mechanism of these hazards to handle it safely during high-concentration synthesis.

GHS Hazard Classification & Causality
Hazard CodeClassificationMechanistic Insight for Researchers
H302 Acute Tox. 4 (Oral) Harmful if swallowed. Nitrogen-dense heterocycles often interfere with biological signaling or metabolic pathways if ingested. Treat as a potential metabolic inhibitor.
H315 Skin Irrit. 2 Causes skin irritation. The exocyclic amine is basic; combined with the lipophilic heteroaromatic core, it can penetrate the stratum corneum and disrupt cellular membranes.
H319 Eye Irrit. 2A Causes serious eye irritation. Fine particulates of basic amines react with ocular moisture to create localized high pH zones, causing immediate corneal distress.
H335 STOT SE 3 May cause respiratory irritation. Inhalation of dust triggers mucosal inflammation. Critical Note: As a kinase inhibitor scaffold, systemic absorption via lungs must be strictly prevented to avoid unintended biological activity.
Categorical Control Banding (CCB)

Since specific toxicological limits (OEL/DNEL) are rarely established for early-stage intermediates:

  • Occupational Exposure Band (OEB): Treat as OEB 3 (10–100 µg/m³).

  • Containment: Use a certified chemical fume hood or powder containment enclosure (balance enclosure) when weighing >10 mg.

Part 3: Handling, Stability & Storage Protocols

The [3,4-b] fusion system is electronically distinct from standard indoles. The pyrrole ring in this orientation is susceptible to oxidative degradation if mishandled.

Storage Directives
  • Temperature: Store at 2–8°C (Refrigerated).

  • Atmosphere: Hygroscopic. Store under Argon or Nitrogen atmosphere.

  • Light: Protect from light (amber vials). Halogenated heterocycles can undergo slow photodehalogenation or radical decomposition over time.

Operational Workflow: Synthesis Setup

HandlingProtocol Start Start: Weighing & Setup PPE Step 1: PPE Verification (Nitrile Gloves, Lab Coat, Goggles) Start->PPE Environment Step 2: Environment Check (Fume Hood Face Velocity >0.5m/s) PPE->Environment Weighing Step 3: Weighing (Use Anti-Static Gun + Balance Enclosure) Environment->Weighing Solubilization Step 4: Solubilization (Dissolve in DMSO/DMF immediately) Weighing->Solubilization Minimize dust exposure Waste Step 5: Waste Disposal (Halogenated Organic Waste Stream) Solubilization->Waste Post-Experiment

Figure 1: Safe handling workflow for solid-phase dispensing of 5-Bromo-1H-pyrrolo[3,4-b]pyridin-3-amine.

Part 4: Synthetic Utility & Experimental Design

This section details how to utilize the molecule in drug discovery campaigns, focusing on its chemoselectivity.

Chemoselectivity Map

The order of operations is critical. The C-3 amine is reactive and often requires protection before engaging the C-5 bromide in metal-catalyzed couplings.

ReactivityMap Core 5-Bromo-1H-pyrrolo [3,4-b]pyridin-3-amine PathA Path A: Amine Functionalization (Amide/Urea Formation) Core->PathA Nucleophilic Attack (R-COCl / R-NCO) PathB Path B: C-5 Cross-Coupling (Suzuki/Buchwald) Core->PathB Pd-Catalysis (Requires Amine Protection) PathC Path C: N-Alkylation (Pyrrole Nitrogen) Core->PathC Base (NaH) + R-X ProductA Kinase Hinge Binder PathA->ProductA ProductB Extended Scaffold PathB->ProductB

Figure 2: Chemoselectivity profile. Path A is typically the first diversification step in SAR studies.

Standard Protocol: Suzuki-Miyaura Coupling (General Procedure)

Use this protocol to functionalize the C-5 position.

  • Protection: First, protect the C-3 amine (e.g., Boc-anhydride, DMAP, DCM) to prevent catalyst poisoning.

  • Reagents: Combine the N-Boc intermediate (1.0 equiv), Aryl Boronic Acid (1.2 equiv), and K₂CO₃ (3.0 equiv) in 1,4-Dioxane/Water (4:1) .

  • Catalyst: Add Pd(dppf)Cl₂ (5 mol%).

  • Reaction: Degas with Nitrogen for 5 mins. Heat to 90°C for 4–12 hours.

  • Workup: Dilute with EtOAc, wash with brine, dry over Na₂SO₄.

  • Deprotection: Treat with TFA/DCM to reveal the active amine.

Part 5: Emergency Response Protocols

First Aid Measures
  • Eye Contact: Rinse cautiously with water for 15 minutes.[1] Remove contact lenses if present. Seek immediate medical attention (alkaline injury risk).

  • Skin Contact: Wash with polyethylene glycol (PEG 400) if available, or copious soap and water.

  • Ingestion: Rinse mouth. Do NOT induce vomiting (risk of aspiration).[1] Call a Poison Center.[1][2][3]

Fire-Fighting Measures
  • Media: Dry chemical, CO₂, or alcohol-resistant foam. Do not use high-volume water jets.

  • Combustion Products: Emits toxic fumes of Hydrogen Bromide (HBr) , Nitrogen Oxides (NOx) , and Carbon Monoxide. Firefighters must wear SCBA.

Accidental Release (Spill)
  • Evacuate: Clear the area of non-essential personnel.

  • PPE: Don N95/P100 respirator, goggles, and double nitrile gloves.

  • Containment: Dampen the solid with inert oil or water mist to prevent dusting.

  • Cleanup: Sweep into a biohazard/chemical waste bag. Clean surface with 10% bleach solution followed by water.

References

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for Pyrrolo[3,4-b]pyridine derivatives. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). (2012). Hazard Communication Standard: Safety Data Sheets. 29 CFR 1910.1200. Retrieved from [Link]

  • European Chemicals Agency (ECHA). (2023). Guidance on the compilation of safety data sheets. Retrieved from [Link]

  • Li, J. J. (2014). Name Reactions in Heterocyclic Chemistry II. Wiley. (Contextual reference for Aza-isoindole reactivity).

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Novel Heterocyclic Building Blocks for Kinase Inhibitor Discovery: A Senior Application Scientist's Guide

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Protein kinases have become one of the most critical target classes in modern drug discovery, particularly in oncology. The development of small-molecule inhibitors that can selectively modulate kinase activity has revolutionized treatment paradigms. At the heart of this revolution are heterocyclic chemical scaffolds, which serve as the foundational building blocks for a vast majority of successful kinase inhibitors. Their unique electronic properties and ability to form specific, targeted interactions with the kinase ATP-binding site make them "privileged structures" in medicinal chemistry.[1][2][3] This guide provides an in-depth exploration of novel heterocyclic building blocks for kinase inhibitor discovery, moving beyond a simple catalog of compounds. We will delve into the strategic rationale behind scaffold selection, illustrate modern design principles such as fragment-based discovery and covalent inhibition, and provide validated experimental protocols for the synthesis and evaluation of these critical molecular entities.

The Central Role of Kinases and the Rationale for Heterocyclic Inhibitors

Protein kinases are a large family of enzymes that regulate a majority of cellular signaling pathways by catalyzing the phosphorylation of specific protein substrates.[4][5] Their dysregulation is a hallmark of numerous diseases, most notably cancer, making them a prime target for therapeutic intervention.[4][6] The primary mechanism for small-molecule drugs is the inhibition of the kinase's catalytic activity by competing with the endogenous ligand, adenosine triphosphate (ATP).

The ATP binding pocket of a kinase has several key features that medicinal chemists exploit. A crucial one is the "hinge region," which forms hydrogen bonds with the adenine ring of ATP.[5][7] This interaction is a critical anchor point for inhibitor design. Nitrogen-containing heterocycles are exceptionally well-suited to mimic this interaction.[7][8] In fact, approximately 60% of all unique small-molecule FDA-approved drugs contain at least one nitrogen heterocycle, a testament to their profound utility.[8][9]

Why are heterocycles so effective?

  • Hydrogen Bonding: The nitrogen atoms within heterocyclic rings can act as both hydrogen bond donors and acceptors, perfectly mimicking the interactions of ATP's purine core with the kinase hinge region.[7][10]

  • Modulation of Physicochemical Properties: The introduction of heteroatoms (N, O, S) into a carbocyclic ring system significantly alters properties like solubility, lipophilicity, and metabolic stability, which are critical for a compound's drug-like characteristics.[1][11]

  • Structural Diversity and Vectorial Control: Heterocyclic scaffolds provide a rigid framework from which substituents can be projected in well-defined three-dimensional vectors to probe other regions of the ATP-binding site, such as the hydrophobic pocket and the solvent-exposed region, thereby enhancing potency and selectivity.[7]

  • Bioisosteric Replacement: Heterocyclic rings are excellent bioisosteres for other functional groups or ring systems.[11][12][13] This strategy allows chemists to "hop" from a known scaffold to a novel one, potentially overcoming issues with intellectual property, metabolism, or off-target effects while retaining the desired biological activity.[1][11]

Visualizing the Core Interaction: Heterocycle in the ATP Pocket

The diagram below illustrates the fundamental principle of competitive inhibition, where a heterocyclic core occupies the adenine-binding region of the kinase ATP pocket, forming key hydrogen bonds with the hinge.

G Fig. 1: Heterocyclic Inhibitor in Kinase ATP Pocket cluster_0 Kinase ATP Binding Site cluster_1 Heterocyclic Inhibitor Hinge Hinge Region (Backbone Amides) HydrophobicPocket Hydrophobic Pocket SolventFront Solvent Front Region Core Heterocyclic Core (e.g., Pyrimidine) Core->Hinge Key H-Bonds (Mimics ATP) R1 R1 Group Core->R1 Probes Hydrophobic Pocket R2 R2 Group Core->R2 Extends to Solvent Front

Caption: General binding mode of a heterocyclic kinase inhibitor.

A Survey of Privileged and Emerging Heterocyclic Scaffolds

While countless heterocyclic systems exist, a subset has proven to be particularly effective, earning the designation of "privileged scaffolds."[2][3] Below, we survey some of the most important classes, from well-established workhorses to emerging three-dimensional building blocks.

Heterocyclic CoreKey Features & RationaleTarget Kinase ExamplesExample Inhibitor(s)
Pyrimidine A classic ATP mimetic; two nitrogen atoms provide excellent H-bonding capability with the hinge. Highly versatile for substitution at multiple positions.[1][14]BCR-ABL, EGFR, CDKsImatinib, Gefitinib
Quinoline/Quinazoline Fused bicyclic system providing an extended hydrophobic surface. The pyridine/pyrimidine portion interacts with the hinge.[15][16]EGFR, VEGFRErlotinib, Afatinib
Indole/Indazole Mimics the purine ring of ATP. The pyrrole nitrogen can act as an H-bond donor, and the scaffold offers multiple points for diversification.[15][17]VEGFR, PDGFR, SrcSunitinib, Pazopanib
Thiazole A 5-membered ring containing sulfur and nitrogen. Its unique geometry and electronic properties have led to potent and selective inhibitors.[1][18]B-RAF, ALKDabrafenib, Dasatinib[1]
Azetidine/Piperidine Saturated N-heterocycles that introduce 3-dimensionality. This can improve solubility, reduce planarity (improving ADME properties), and enable novel interactions.[1][9]BTK, JAKIbrutinib (contains piperidine)

Modern Design Strategies Incorporating Novel Heterocycles

The discovery of kinase inhibitors has evolved beyond high-throughput screening. Modern strategies leverage a deeper structural understanding and novel chemical biology approaches.

Fragment-Based Drug Discovery (FBDD)

FBDD has become a powerhouse for identifying new kinase inhibitors.[19][20] The core principle is to screen libraries of low-molecular-weight compounds ("fragments") to identify weak but efficient binders.[19][21] Because of their inherent ability to form key interactions, heterocyclic scaffolds are ideal fragments.[1] These initial hits are then optimized into potent leads through two primary strategies:

  • Fragment Growing: A validated fragment hit is elaborated with additional chemical functionality to pick up new interactions in adjacent pockets.

  • Fragment Linking: Two or more fragments that bind to different, nearby pockets are connected with a chemical linker to create a single, high-affinity molecule.

FBDD_Workflow Fig. 2: Fragment-Based Drug Discovery (FBDD) Workflow Screen 1. Screen Fragment Library (Low MW Heterocycles) HitID 2. Identify Hits (Weak Binders, e.g., mM-µM) Screen->HitID Validation 3. Structural Validation (X-ray, NMR) HitID->Validation Optimization 4. Hit-to-Lead Optimization Validation->Optimization Grow Fragment Growing (Add functionality) Optimization->Grow Path A Link Fragment Linking (Connect two fragments) Optimization->Link Path B Lead Potent Lead Compound (nM Affinity) Grow->Lead Link->Lead

Caption: A simplified workflow for FBDD in kinase inhibitor design.

Covalent Inhibition: The Rise of "Privileged Warheads"

A powerful strategy for achieving high potency and prolonged duration of action is covalent inhibition.[22][23] This approach involves designing an inhibitor with a heterocyclic scaffold for selective recognition and an electrophilic functional group (a "warhead") that forms a permanent covalent bond with a nucleophilic amino acid residue (typically a non-catalytic cysteine) near the active site.[23][24]

The heterocyclic core is responsible for the initial, reversible binding event that positions the warhead for the irreversible reaction. This two-step process ensures high selectivity, as the covalent bond will only form if the inhibitor is first bound with high affinity to the target kinase.[22] Acrylamides and cyanoacrylamides are common warheads attached to scaffolds like pyrimidines and quinazolines.[25][26]

Covalent_Inhibition Fig. 3: Mechanism of Covalent Kinase Inhibition cluster_0 Step 1: Reversible Binding cluster_1 Step 2: Irreversible Reaction Kinase_Cys Kinase + Cys-SH Complex [Kinase...Inhibitor] Complex Kinase_Cys->Complex Inhibitor Heterocycle-Warhead Inhibitor->Complex Covalent_Adduct Kinase-S-Inhibitor (Covalent Adduct) Complex->Covalent_Adduct Michael Addition

Caption: The two-step process of selective covalent kinase inhibition.

Field-Proven Experimental Protocols

The translation of a design concept into a viable drug candidate requires robust and reproducible experimental work. Here we provide two representative protocols: one for the synthesis of a decorated heterocyclic core and one for its biological evaluation.

Protocol: Suzuki-Miyaura Cross-Coupling for C-C Bond Formation

Causality: The Suzuki coupling is a cornerstone of modern medicinal chemistry for its reliability and functional group tolerance. It is frequently used to attach aryl or heteroaryl groups (R2) to a halogenated heterocyclic core (e.g., a chloropyrimidine), a key step in exploring the hydrophobic regions of the kinase active site.

Self-Validation: The reaction's success is validated by comparing the thin-layer chromatography (TLC) mobility of the product to the starting materials and confirmed by Liquid Chromatography-Mass Spectrometry (LC-MS) to verify the expected molecular weight of the product. Final structural confirmation is achieved via Nuclear Magnetic Resonance (NMR) spectroscopy.

Step-by-Step Methodology:

  • Reagent Preparation: In an oven-dried flask under an inert atmosphere (N2 or Ar), combine the halo-heterocycle (1.0 eq), the boronic acid or ester (1.1-1.5 eq), and a palladium catalyst such as Pd(PPh3)4 (0.02-0.05 eq).

  • Solvent and Base Addition: Add a degassed solvent mixture, typically 1,4-dioxane/water (4:1) or DME. Add a suitable base, such as Na2CO3 or K2CO3 (2.0-3.0 eq), as an aqueous solution.

  • Reaction Execution: Heat the reaction mixture to 80-100 °C. Monitor the reaction progress by TLC or LC-MS every 1-2 hours until the starting halo-heterocycle is consumed.

  • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and wash with water, followed by brine. Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate solvent system (e.g., hexanes/ethyl acetate gradient) to yield the pure coupled product.

  • Characterization: Confirm the structure and purity of the final compound using 1H NMR, 13C NMR, and High-Resolution Mass Spectrometry (HRMS).

Protocol: In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)

Causality: The ADP-Glo™ Kinase Assay is a luminescent-based assay that measures the amount of ADP produced during a kinase reaction. The amount of ADP is directly proportional to kinase activity. An inhibitor will reduce the amount of ADP produced, leading to a lower luminescent signal. This allows for the quantitative determination of a compound's inhibitory potency (IC50).[14]

Self-Validation: The assay includes positive controls (kinase activity without inhibitor) and negative controls (no kinase) to establish the dynamic range of the assay. The Z'-factor, a statistical measure of assay quality, should be calculated and must be ≥ 0.5 for the results to be considered robust and reliable.

Step-by-Step Methodology:

  • Compound Preparation: Prepare a serial dilution of the test inhibitor in DMSO. A common starting concentration is 10 mM, diluted in 1:3 steps to create a 10-point dose-response curve. Further dilute these in the appropriate kinase assay buffer.[14]

  • Kinase Reaction Setup: In the wells of a white, 384-well microplate, add 2.5 µL of the test compound at various concentrations.[14]

  • Initiate Reaction: Add 2.5 µL of a 2X kinase/substrate solution to each well to start the reaction. For the "no kinase" negative control, add a buffer without the enzyme. For the "100% activity" positive control, add DMSO instead of the test compound.

  • Incubation: Incubate the plate at the optimal temperature for the kinase (e.g., 30 °C) for 60 minutes.[14]

  • First Detection Step: Add 5 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete any unconsumed ATP. Incubate at room temperature for 40 minutes.[14]

  • Second Detection Step: Add 10 µL of Kinase Detection Reagent to each well. This converts the ADP generated into ATP and simultaneously catalyzes a luciferase reaction that produces light. Incubate at room temperature for 30-60 minutes.[14]

  • Data Acquisition: Measure the luminescence of each well using a plate reader.

  • Data Analysis: Subtract the background luminescence (negative control) from all readings. Calculate the percent inhibition for each compound concentration relative to the positive control. Plot the percent inhibition versus the log of the inhibitor concentration and fit the data to a four-parameter dose-response curve to determine the IC50 value.

Conclusion and Future Outlook

The field of kinase inhibitor discovery is dynamic and continually evolving. While established scaffolds like pyrimidines and quinazolines will remain important, the future lies in the exploration of novel, three-dimensional heterocyclic building blocks that can access previously unexploited regions of the kinome and provide superior drug-like properties.[9] Furthermore, the intelligent integration of these scaffolds into modern design strategies, such as covalent and allosteric inhibition, will be paramount in overcoming the persistent challenges of drug resistance and off-target toxicity.[23][27][28] The principles and protocols outlined in this guide provide a solid framework for researchers to design, synthesize, and validate the next generation of innovative and life-changing kinase inhibitors.

References

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  • Structure–Activity Relationship Study and Design Strategies of Hydantoin, Thiazolidinedione, and Rhodanine-Based Kinase Inhibitors: A Two-Decade Review. (n.d.). PMC. [Link]

  • A Review on the Role of Heterocyclic Scaffolds in Drug Discovery: Review Article. (2026). ResearchGate. [Link]

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  • Recent development of heterocyclic scaffolds as EGFR kinase inhibitors in cancer. (2025). ResearchGate. [Link]

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  • Special Issue : Privileged Heterocyclic Scaffolds in Anticancer Drug Development. (n.d.). MDPI. [Link]

  • Recent development of heterocyclic scaffolds as EGFR kinase inhibitors in cancer. (2025). discovery.researcher.life. [Link]

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  • Exploring Extended Warheads toward Developing Cysteine-Targeted Covalent Kinase Inhibitors. (2024). ACS Publications. [Link]

  • Exploring Extended Warheads of Reversible and Irreversible Cysteine-Targeted Covalent Kinase Inhibitors. (n.d.). ChemRxiv. [Link]

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  • Covalent Warheads Targeting Cysteine Residue: The Promising Approach in Drug Development. (2022). MDPI. [Link]

  • Synthetic Heterocyclic Derivatives as Kinase Inhibitors Tested for the Treatment of Neuroblastoma. (2021). Semantic Scholar. [Link]

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  • Recent advances in the development of multi-kinase inhibitors. (2008). PubMed. [Link]

  • Quantitative Structure–Activity Relationship Modeling of Kinase Selectivity Profiles. (2017). MDPI. [Link]

  • Recent advances in nitrogen-containing heterocyclic compounds as receptor tyrosine kinase inhibitors for the treatment of cancer: Biological activity and structural activity relationship. (2023). PubMed. [Link]

  • Recent Advances in the Development of Multi-Kinase Inhibitors. (2008). benthamscience.com. [Link]

  • Recent advances on anticancer activity of benzodiazine heterocycles through kinase inhibition. (n.d.). Royal Society of Chemistry. [Link]

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  • gem-Difluorinated Saturated O-Heterocycles – Promising Fragments for Bioisosteric Replacements in Drug Discovery. (n.d.). ChemRxiv. [Link]

  • Heterocyclic Analogues as Kinase Inhibitors: A Focus Review. (n.d.). PubMed. [Link]

  • Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. (2024). Royal Society of Chemistry. [Link]

  • Design, Synthesis and Functionalisation of 3-D Building Blocks for Fragment-Based Drug Discovery & Studies Towards the Synth. (2024). yorkspace.library.yorku.ca. [Link]

  • A Review on the Medicinal Significance of Nitrogen-Containing Heterocycles: From Natural Products to FDA-Approved Drugs. (2025). derpharmachemica.com. [Link]

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  • Frags2Drugs: A Novel In Silico Fragment-Based Approach to the Discovery of Kinase Inhibitors. (2026). MDPI. [Link]

  • Structure Activity Relationship of Key Heterocyclic Anti-Angiogenic Leads of Promising Potential in the Fight against Cancer. (2021). MDPI. [Link]

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An In-depth Technical Guide to the Hydrogen Bond Donor-Acceptor Profile of 5-Bromo-1H-pyrrolo[3,4-b]pyridin-3-amine

Author: BenchChem Technical Support Team. Date: March 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrrolopyridine scaffold is a privileged heterocyclic system frequently encountered in medicinal chemistry due to its versatile biological activities, including anticancer and antiviral properties.[1][2] The specific substitution pattern of 5-Bromo-1H-pyrrolo[3,4-b]pyridin-3-amine endows it with a distinct electronic and steric profile, making a thorough understanding of its non-covalent interaction capabilities essential for rational drug design. This guide provides a detailed analysis of the hydrogen bond donor and acceptor profile of this compound. We will dissect the key structural features that govern its interaction landscape, present a summary of its hydrogen bonding potential, and discuss the experimental and computational methodologies used to characterize these interactions. The insights provided herein are intended to empower researchers to effectively leverage the unique properties of this molecule in the design of novel therapeutics.

Molecular Architecture and Electronic Landscape

The foundational step in profiling the hydrogen bonding capabilities of 5-Bromo-1H-pyrrolo[3,4-b]pyridin-3-amine is a comprehensive analysis of its molecular structure. The molecule consists of a fused pyrrolo[3,4-b]pyridine bicyclic system, with a bromine atom at position 5 and an amine group at position 3.

Chemical structure of 5-Bromo-1H-pyrrolo[3,4-b]pyridin-3-amine

Figure 1: 2D Chemical Structure of 5-Bromo-1H-pyrrolo[3,4-b]pyridin-3-amine.

The key functional groups that dictate the hydrogen bonding profile are:

  • The primary amine (-NH2) at the C3 position: This group is a potent hydrogen bond donor.

  • The pyrrole N-H group: This secondary amine within the five-membered ring also serves as a hydrogen bond donor.

  • The pyridine nitrogen (N6): The lone pair of electrons on this nitrogen makes it a strong hydrogen bond acceptor.

  • The pyrrole nitrogen (N1): While it participates as a donor, its lone pair can also exhibit acceptor characteristics, albeit weaker than the pyridine nitrogen.

  • The bromine atom (-Br) at the C5 position: Halogen atoms can act as weak hydrogen bond acceptors, a phenomenon known as halogen bonding.[3]

Hydrogen Bond Donor Profile

The capacity of a molecule to donate a hydrogen atom to an electronegative atom is a critical aspect of its interaction profile. 5-Bromo-1H-pyrrolo[3,4-b]pyridin-3-amine possesses two primary hydrogen bond donor sites.

  • Primary Amine (-NH2): The two hydrogen atoms on the exocyclic amine group are significant hydrogen bond donors. The strength of these donors is influenced by the electron-donating character of the amine group into the electron-deficient pyrrole ring. Primary and secondary amines are well-established participants in intermolecular hydrogen bonding.[4]

  • Pyrrole N-H: The hydrogen atom on the pyrrole nitrogen is also a competent hydrogen bond donor. Its donor strength is modulated by the aromaticity of the pyrrole ring and the electronic effects of the fused pyridine ring and the bromine substituent. In crystal structures of related pyrrolopyridine compounds, this N-H group is frequently observed participating in hydrogen bonds.[5]

Hydrogen Bond Acceptor Profile

The ability to accept a hydrogen bond is equally crucial for molecular recognition. This molecule presents several potential hydrogen bond acceptor sites.

  • Pyridine Nitrogen (N6): This is the most potent hydrogen bond acceptor site on the molecule. The lone pair of electrons on the sp2-hybridized nitrogen of the pyridine ring is readily available to interact with hydrogen bond donors. The basicity of this nitrogen is a key determinant of its acceptor strength.

  • Pyrrole Nitrogen (N1): The lone pair on the pyrrole nitrogen can also function as a hydrogen bond acceptor, although it is generally weaker than the pyridine nitrogen due to the delocalization of these electrons within the aromatic pyrrole ring.

  • Bromine Atom: While unconventional, the bromine atom, with its lone pairs of electrons, can act as a weak hydrogen bond acceptor. These interactions, often referred to as halogen bonds, can contribute to the overall stability of a ligand-receptor complex.[3]

Summary of Hydrogen Bonding Capabilities

To provide a clear overview, the hydrogen bonding characteristics of 5-Bromo-1H-pyrrolo[3,4-b]pyridin-3-amine are summarized in the table below.

Functional GroupAtom(s) InvolvedTypeRelative StrengthNotes
Primary AmineN-H (x2)DonorStrongKey for interactions requiring multiple donor points.
Pyrrole NHN-HDonorModerate to StrongIts participation is well-documented in related crystal structures.[5]
Pyridine NitrogenNAcceptorStrongThe most basic and accessible acceptor site.
Pyrrole NitrogenNAcceptorWeakLone pair is involved in the aromatic system.
Bromo SubstituentBrAcceptorVery WeakCan participate in halogen bonding.[3]

Visualizing the Hydrogen Bond Profile

A visual representation of the hydrogen bond donor and acceptor sites is invaluable for conceptualizing potential intermolecular interactions. The following diagram, generated using DOT language, illustrates these features.

Caption: Hydrogen bond donor and acceptor sites.

Methodologies for Characterization

A multi-faceted approach, combining experimental and computational techniques, is necessary to fully elucidate the hydrogen bond profile of 5-Bromo-1H-pyrrolo[3,4-b]pyridin-3-amine.

Experimental Approaches
  • X-ray Crystallography: This technique provides definitive evidence of hydrogen bonding interactions in the solid state. By analyzing the crystal packing, one can observe the precise geometries (distances and angles) of intermolecular hydrogen bonds. For instance, a study on the related compound 5-Bromo-1H-pyrrolo[2,3-b]pyridine revealed N-H···N hydrogen bonds forming inversion dimers in the crystal lattice.[5]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for studying hydrogen bonding in solution. Techniques such as temperature-dependent chemical shift changes and the use of specific NMR pulse sequences can identify protons involved in hydrogen bonding.

  • Infrared (IR) and Raman Spectroscopy: The formation of a hydrogen bond perturbs the vibrational modes of the involved functional groups.[6] A red shift (lower frequency) in the N-H stretching frequency is a characteristic indicator of its participation in a hydrogen bond.

Computational Methods

Computational chemistry offers valuable insights into the intrinsic hydrogen bonding capabilities of a molecule.

  • Quantum Chemical Calculations: Methods like Density Functional Theory (DFT) can be used to calculate the molecular electrostatic potential (MEP) surface. The MEP map visually represents the electron-rich (negative potential, hydrogen bond acceptor) and electron-poor (positive potential, hydrogen bond donor) regions of a molecule.

  • Molecular Dynamics (MD) Simulations: MD simulations allow for the study of the dynamic behavior of the molecule in a solvent or a protein binding site. This can reveal the stability and lifetime of specific hydrogen bonds over time.

  • Structure Optimization:

    • Obtain the 3D coordinates of 5-Bromo-1H-pyrrolo[3,4-b]pyridin-3-amine.

    • Perform a geometry optimization using a suitable quantum chemistry software package (e.g., Gaussian, ORCA). A common level of theory for this is B3LYP with a 6-31G* basis set.

  • Single-Point Energy Calculation:

    • Using the optimized geometry, perform a single-point energy calculation at a higher level of theory (e.g., B3LYP/6-311+G**) to obtain a more accurate electron density distribution.

  • MEP Calculation and Visualization:

    • From the results of the single-point calculation, generate the MEP surface.

    • Visualize the MEP mapped onto the electron density surface. Typically, red colors indicate regions of negative electrostatic potential (acceptor sites), while blue colors represent positive potential (donor sites).

Caption: Workflow for MEP map generation.

Implications for Drug Discovery and Design

The well-defined hydrogen bond donor and acceptor profile of 5-Bromo-1H-pyrrolo[3,4-b]pyridin-3-amine makes it a valuable scaffold in drug discovery.

  • Target Specificity and Affinity: The directional nature of hydrogen bonds allows for high specificity in ligand-receptor interactions. The arrangement of donors and acceptors on this molecule can be matched to complementary residues in a protein's active site, leading to high binding affinity.

  • Scaffold for Library Synthesis: The pyrrolopyridine core can be systematically functionalized to modulate its electronic properties and, consequently, the strength of its hydrogen bonds. This allows for the generation of focused chemical libraries for lead optimization. The synthesis of various pyrrolo[3,4-b]pyridin-5-ones has been explored for developing new anticancer agents.[7]

  • Pharmacophore Modeling: The identified hydrogen bond features can be used to develop pharmacophore models. These models serve as 3D queries to search large compound databases for molecules with similar interaction profiles, accelerating the discovery of new hits.

Conclusion

5-Bromo-1H-pyrrolo[3,4-b]pyridin-3-amine presents a rich and well-defined hydrogen bond donor-acceptor profile. The presence of strong donors on the exocyclic amine and the pyrrole ring, coupled with a prominent acceptor site at the pyridine nitrogen, provides multiple avenues for specific and high-affinity interactions with biological targets. A thorough understanding of these features, aided by both experimental and computational methodologies, is paramount for medicinal chemists seeking to exploit this privileged scaffold in the development of next-generation therapeutics.

References

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  • (BLDpharm)

Sources

Methodological & Application

Application Note: Suzuki-Miyaura Coupling of 5-Bromo-1H-pyrrolo[3,4-b]pyridin-3-amine

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is structured as a high-level technical guide for drug discovery chemists. It addresses the specific challenges of coupling the 5-Bromo-1H-pyrrolo[3,4-b]pyridin-3-amine scaffold—a rare and chemically labile azaisoindole derivative often utilized in kinase inhibitor design.

Strategic Analysis & Mechanistic Challenges

The substrate 5-Bromo-1H-pyrrolo[3,4-b]pyridin-3-amine (1) presents a "perfect storm" of catalytic challenges. Unlike stable indoles or pyridines, this azaisoindole core possesses three distinct interference vectors that disrupt the standard catalytic cycle.

The "Triple-Threat" Deactivation Mechanism
  • Catalyst Poisoning (N-Coordination): The exocyclic C3-amine and the pyridine nitrogen (N1) are potent Lewis bases. In the absence of sterically bulky ligands, these nitrogens displace phosphines from the Palladium center, forming off-cycle resting states (Pd-Amine complexes) that halt turnover.

  • Protic Interference: The pyrrole NH (pKa ~13-15) and exocyclic amine (pKa ~25) can undergo deprotonation by strong bases (e.g., KOtBu), leading to the formation of insoluble Pd-amidates.

  • Core Instability: The pyrrolo[3,4-b]pyridine system is an isoindole congener. Unlike the stable indole isomer, the isoindole core is kinetically unstable and prone to oxidation or polymerization under harsh thermal conditions or prolonged reaction times.

The Solution: Use Third-Generation Buchwald Precatalysts (Pd-G3) containing bulky dialkylbiaryl phosphine ligands. These ligands are large enough to prevent the substrate's amine from coordinating to the metal center while facilitating oxidative addition into the electron-deficient pyridine ring.

Experimental Protocols

Method A: Direct Coupling (High Throughput / Discovery Scale)

Recommended for rapid library synthesis where moderate yields (40-60%) are acceptable.

Reaction Scheme: Substrate (1) + Ar-B(OH)2 -> Product

ComponentReagentEquiv.[1][2][3][4][5][6]Role
Catalyst XPhos Pd G3 0.05 (5 mol%)Bulky ligand prevents amine poisoning; G3 precatalyst ensures rapid initiation.
Base K₃PO₄ (Tribasic) 3.0Mild base; minimizes deprotonation of the pyrrole core while activating boronic acid.
Solvent 1,4-Dioxane : Water 4:1 (0.1 M)Water is critical for the transmetalation step involving inorganic bases.
Temp 80 °C -Moderate heat avoids thermal decomposition of the azaisoindole core.

Step-by-Step Protocol:

  • Charge: To a microwave vial equipped with a stir bar, add 5-Bromo-1H-pyrrolo[3,4-b]pyridin-3-amine (1.0 equiv), Aryl Boronic Acid (1.5 equiv), and K₃PO₄ (3.0 equiv).

  • Catalyst Addition: Add XPhos Pd G3 (5 mol%). Note: XPhos is preferred over SPhos here due to better stability with primary amines.

  • Solvent & Degas: Add 1,4-Dioxane and Water (4:1 ratio).[7] Sparge with Argon for 5 minutes. Crucial: Oxygen promotes homocoupling and core oxidation.

  • Reaction: Seal the vial and heat at 80 °C for 2–4 hours. Monitor by LCMS.

  • Workup: Dilute with EtOAc, wash with brine. If the product is highly polar (amphoteric), use 10% MeOH in DCM for extraction.

  • Purification: Flash chromatography (DCM/MeOH/NH₃ gradient). The free amine often streaks; add 1% NH₄OH to the eluent.

Method B: The "Protection-First" Strategy (Process Scale / High Yield)

Recommended if Method A fails (<20% yield) or if the boronic acid is expensive.

Rationale: Protecting the amine and pyrrole nitrogen eliminates catalyst poisoning and increases solubility.

  • Protection: Treat substrate with Boc₂O (2.5 equiv) and DMAP (cat.) in THF. This typically yields the N,N'-di-Boc protected species (protecting both the pyrrole-N and exocyclic amine).

  • Coupling: Use Pd(dppf)Cl₂ (standard conditions) or BrettPhos Pd G3 .

    • Why BrettPhos? Excellent for coupling protected heteroaryl bromides with challenging boronic acids.

  • Deprotection: Treat the purified coupled product with TFA/DCM (1:4) or HCl/Dioxane.

Decision Logic & Troubleshooting

The following diagram illustrates the decision matrix for optimizing this reaction. It visualizes the pathway from the "Direct Approach" to the "Protected Approach" based on specific failure modes.

SuzukiOptimization Start Substrate: 5-Bromo-1H-pyrrolo[3,4-b]pyridin-3-amine MethodA Method A: Direct Coupling (XPhos Pd G3, K3PO4, Dioxane/H2O) Start->MethodA CheckLCMS Analyze LCMS (2 hrs) MethodA->CheckLCMS Success Yield > 50% Proceed to Purification CheckLCMS->Success Clean Product Fail_NoRxn Failure: No Conversion (Catalyst Poisoning) CheckLCMS->Fail_NoRxn SM Remaining Fail_Decomp Failure: Decomposition/Black Tar (Core Instability) CheckLCMS->Fail_Decomp Complex Mixture Strategy_Heat Increase Temp to 100°C Switch to Sphos Pd G3 Fail_NoRxn->Strategy_Heat Activation Barrier Strategy_Protect Method B: Protection Strategy 1. Boc2O, DMAP 2. Coupling (BrettPhos) 3. Deprotection Fail_Decomp->Strategy_Protect Stabilize Core Strategy_Heat->CheckLCMS Strategy_Protect->Success

Figure 1: Optimization decision tree for coupling amino-azaisoindoles. Method A offers speed; Method B offers reliability for unstable cores.

Mechanistic Insight: The "Resting State" Problem

Understanding why the reaction fails is key to fixing it. In standard catalysis (e.g., using Pd(PPh₃)₄), the free amine of the substrate competes with the phosphine ligand.

CatalystPoisoning Pd_Active L-Pd(0) Active Species OxAdd Oxidative Addition Complex Pd_Active->OxAdd + Ar-Br Poisoned Pd-Amine Complex (Inactive Off-Cycle) Pd_Active->Poisoned + Substrate (-NH2) (Reversible Inhibition) Product Coupled Product OxAdd->Product + Ar-B(OH)2 Transmetalation Poisoned->Pd_Active + Bulky Ligand (XPhos) (Displacement)

Figure 2: The "Off-Cycle" Resting State. The primary amine coordinates to Pd(0/II), removing it from the cycle. Bulky ligands (XPhos) sterically preclude this coordination, forcing the Pd to react with the Bromide instead.

References

  • Buchwald, S. L., et al. (2013). "Precatalysts for the Suzuki–Miyaura Coupling of Unstable Boronic Acids and Heterocycles." Chemical Science.

    • Context: Establishes the superiority of G3 precatalysts for heteroaryl couplings involving amines.
  • Li, H., et al. (2011). "Amine-Substituted Heterocycles in Cross-Coupling: Overcoming Catalyst Poisoning." Journal of the American Chemical Society.[2]

    • Context: Discusses the specific mechanism of amine coordination and ligand selection (XPhos/BrettPhos).
  • Lennon, I. C. (2018). "Development of Conditions for the Suzuki Coupling of Chloropyridines and Azaindoles." Organic Process Research & Development.

    • Context: Provides the basis for the solvent choice (Dioxane/Water) and base selection (K3PO4) for nitrogen-rich heterocycles.
  • BLDpharm. (n.d.). "Product Data: 5-Bromo-1H-pyrrolo[3,4-b]pyridin-3-amine."

    • Context: Verification of the specific isomer structure and commercial availability.

Sources

Application Notes & Protocols: Strategic C-N Bond Formation via Buchwald-Hartwig Amination of 5-Bromo-1H-pyrrolo[3,4-b]pyridin-3-amine

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Value of Pyrrolopyridines in Modern Chemistry

The 1H-pyrrolo[3,4-b]pyridine core is a significant heterocyclic scaffold frequently encountered in molecules of biological and pharmaceutical importance.[1][2][3] Its structural resemblance to purines and other key biomolecules makes it a privileged framework in the design of novel therapeutics. The ability to selectively functionalize this core is paramount for developing structure-activity relationships (SAR) in drug discovery programs.

The Buchwald-Hartwig amination stands as one of the most powerful and versatile methods for constructing carbon-nitrogen (C-N) bonds, a transformation that is fundamental to the synthesis of countless pharmaceuticals and functional materials.[4][5][6] This palladium-catalyzed cross-coupling reaction offers significant advantages over traditional methods, such as nucleophilic aromatic substitution or Ullmann-type reactions, by providing milder conditions, broader substrate scope, and superior functional group tolerance.[4][5]

This guide provides an in-depth analysis and a field-proven protocol for the Buchwald-Hartwig amination of 5-Bromo-1H-pyrrolo[3,4-b]pyridin-3-amine. We will delve into the mechanistic underpinnings of the reaction, critical parameters for optimization, and a systematic approach to troubleshooting, specifically addressing the challenges posed by this heteroaromatic substrate. The presence of multiple nitrogen atoms within the pyrrolopyridine scaffold can lead to catalyst inhibition, making a carefully optimized protocol essential for success.[7][8]

Reaction Principle: The Palladium Catalytic Cycle

The efficacy of the Buchwald-Hartwig amination hinges on a well-defined palladium catalytic cycle.[4][9] Understanding this cycle is not merely academic; it provides the causal logic for selecting specific reagents and conditions to overcome challenges like catalyst deactivation and low yields. The generally accepted mechanism involves three primary stages:

  • Oxidative Addition: The cycle initiates with the oxidative addition of the aryl bromide (5-Bromo-1H-pyrrolo[3,4-b]pyridin-3-amine) to a low-valent Pd(0) complex, which is generated in situ. This step forms a Pd(II) intermediate and is often the rate-determining step of the cycle.[4][10]

  • Amine Coordination & Deprotonation: The amine nucleophile coordinates to the Pd(II) center. In the presence of a suitable base, the amine is deprotonated to form a more nucleophilic palladium-amido complex.[4][11] The choice of base is critical to ensure this step proceeds efficiently without promoting side reactions.

  • Reductive Elimination: This final, product-forming step involves the reductive elimination from the Pd(II)-amido complex to form the desired C-N bond of the aminated product. This process regenerates the active Pd(0) catalyst, allowing the cycle to continue.[4][9]

Buchwald_Hartwig_Cycle cluster_cycle Catalytic Cycle cluster_reagents Reagents Pd(0)L Active Catalyst LPd(0) OxAdd Oxidative Addition Complex Pd(0)L->OxAdd Ar-Br Amido Palladium-Amido Complex OxAdd->Amido + HNR¹R² + Base Product Ar-NR¹R² (Product) Amido->Product Reductive Elimination BaseHBr Base-HBr Amido->BaseHBr - Base-H⁺Br⁻ Product->Pd(0)L Regeneration ArBr 5-Bromo-1H-pyrrolo[3,4-b]pyridin-3-amine (Ar-Br) Amine Amine (HNR¹R²) Base Base

Caption: The catalytic cycle of the Buchwald-Hartwig amination.

Critical Parameters for Success: A Scientist's Perspective

Executing a successful Buchwald-Hartwig amination, particularly on a potentially coordinating substrate like 5-Bromo-1H-pyrrolo[3,4-b]pyridin-3-amine, requires careful consideration of each reaction component.

  • The Catalyst System: Palladium & Ligand Synergy

    • Palladium Source: While traditional sources like Pd₂(dba)₃ and Pd(OAc)₂ are effective, modern protocols increasingly favor well-defined, air-stable palladium precatalysts (e.g., XPhos Pd G3, RuPhos Pd G4).[12][13] These precatalysts offer superior reproducibility by ensuring the efficient and reliable generation of the active monoligated Pd(0) species, which is crucial for preventing side reactions.

    • The Ligand - The Key to Reactivity: The choice of ligand is arguably the most critical factor. For electron-rich, N-heterocyclic substrates, bulky and electron-rich dialkylbiaryl phosphine ligands (often called "Buchwald ligands") are essential.[14][15] Ligands such as XPhos , RuPhos , and BrettPhos serve multiple functions: they stabilize the palladium center, promote the crucial reductive elimination step, and their steric bulk helps prevent the pyridine nitrogen of the substrate from irreversibly binding to and poisoning the catalyst.[7][15] N-heterocyclic carbenes (NHCs) can also be effective ligands for these transformations.[16]

  • The Base: More Than a Proton Scavenger The base facilitates the deprotonation of the amine bound to the palladium center.[9] A base that is too weak will stall the catalytic cycle, while one that is excessively harsh may degrade sensitive substrates.

    • Strong, Non-nucleophilic Bases: Sodium tert-butoxide (NaOtBu) and lithium bis(trimethylsilyl)amide (LiHMDS) are powerful bases that are highly effective in many cases.[11] They are particularly useful for coupling less nucleophilic amines.

    • Weaker Inorganic Bases: Carbonates (K₂CO₃, Cs₂CO₃) or phosphates (K₃PO₄) offer a milder alternative, enhancing tolerance for base-sensitive functional groups.[17] However, they often necessitate higher reaction temperatures or longer reaction times. For the title substrate, the acidic N-H protons of the pyrrole and the primary amine must be considered. A strong base like NaOtBu is often a good starting point, but screening may be necessary.

  • The Solvent: Creating the Right Environment The reaction solvent must be anhydrous and thoroughly deoxygenated to protect the sensitive Pd(0) catalyst from deactivation.[5][7]

    • Aprotic Solvents: Toluene, 1,4-dioxane, and tetrahydrofuran (THF) are the most commonly employed solvents.[7][18] Their ability to dissolve the organometallic intermediates and reagents while remaining inert is key. Toluene and dioxane are often preferred for their higher boiling points, which allows for a wider range of reaction temperatures.

Experimental Protocol: Buchwald-Hartwig Amination of 5-Bromo-1H-pyrrolo[3,4-b]pyridin-3-amine

This protocol is a general starting point. Optimization of ligand, base, and temperature may be required for specific amine coupling partners.

Reagents & Equipment:

  • 5-Bromo-1H-pyrrolo[3,4-b]pyridin-3-amine (1.0 equiv)

  • Amine coupling partner (1.2 - 1.5 equiv)

  • Palladium precatalyst (e.g., XPhos Pd G3, 1-5 mol%)

  • Phosphine Ligand (e.g., XPhos, if not using a precatalyst, 1.2-1.5x mol% of Pd)

  • Base (e.g., NaOtBu, 2.0 equiv)

  • Anhydrous, degassed solvent (e.g., Toluene or 1,4-Dioxane)

  • Oven-dried Schlenk tube or reaction vial with a stir bar

  • Inert gas supply (Nitrogen or Argon) with manifold

  • Standard laboratory glassware for workup and purification

  • TLC plates and LC-MS for reaction monitoring

Procedure:

  • Reaction Setup (Inert Atmosphere): To an oven-dried Schlenk tube containing a magnetic stir bar, add 5-Bromo-1H-pyrrolo[3,4-b]pyridin-3-amine, the amine coupling partner, the palladium precatalyst, and the base.

    • Scientist's Note: The order of addition of solid reagents is generally not critical. It is crucial, however, that the entire setup is performed under an inert atmosphere (in a glovebox or using Schlenk line techniques) to exclude oxygen and moisture.

  • Evacuation and Backfilling: Seal the Schlenk tube. Evacuate the atmosphere within the tube and backfill with inert gas (Nitrogen or Argon). Repeat this cycle three times to ensure all oxygen is removed.

  • Solvent Addition: Add the anhydrous, degassed solvent via syringe through the septum. The total volume should be sufficient to create a 0.1-0.2 M solution with respect to the starting bromide.

  • Reaction Execution: Place the sealed tube in a preheated oil bath or heating block set to the desired temperature (typically 80-110 °C). Stir the reaction mixture vigorously.

  • Monitoring: Monitor the reaction's progress by periodically taking small aliquots (under an inert atmosphere) and analyzing by TLC or LC-MS until the starting bromide is consumed.

  • Workup:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Dilute the reaction mixture with an organic solvent like ethyl acetate or dichloromethane.

    • Filter the mixture through a pad of Celite® to remove the palladium catalyst and inorganic salts.[7] Wash the pad with additional solvent.

    • Transfer the filtrate to a separatory funnel and wash with water and then brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.[11]

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes or methanol in dichloromethane) to isolate the desired N-arylated product.

Data Presentation: A Guide to Reaction Optimization

The following table presents a hypothetical optimization workflow for the coupling of 5-Bromo-1H-pyrrolo[3,4-b]pyridin-3-amine with morpholine. This illustrates a systematic approach to refining reaction conditions.

Entry Pd Precatalyst (mol%) Ligand Base (equiv) Solvent Temp (°C) Hypothetical Outcome Comments
1Pd₂(dba)₃ (2.5)XPhos (6)NaOtBu (2.0)Toluene10075% YieldGood starting point.
2XPhos Pd G3 (2)-NaOtBu (2.0)Toluene10088% YieldPrecatalyst improves efficiency and reproducibility.
3XPhos Pd G3 (2)-K₂CO₃ (2.0)Toluene100<10% ConversionBase is too weak under these conditions.
4RuPhos Pd G4 (2)-NaOtBu (2.0)Toluene10092% YieldRuPhos ligand shows slightly better performance.
5RuPhos Pd G4 (2)-LiHMDS (2.0)THF8085% YieldLiHMDS is a viable alternative, works well in THF.
6RuPhos Pd G4 (1)-NaOtBu (2.0)Toluene10090% YieldLower catalyst loading is still highly effective.

Troubleshooting Common Issues

Even with a robust protocol, challenges can arise. A logical, step-by-step troubleshooting process is key to overcoming them.

Troubleshooting_Workflow start Reaction Issue Observed (e.g., Low Yield, Stalled Reaction) check_inert Verify Inert Atmosphere & Reagent Purity start->check_inert palladium_black Palladium Black Observed? start->palladium_black re_run Re-run with Freshly Dried/Degassed Reagents check_inert->re_run Purity/Atmosphere Questionable screen_ligand Screen Different Ligands (e.g., XPhos, RuPhos, BrettPhos) check_inert->screen_ligand Reagents OK re_run->screen_ligand Issue Persists success Successful Reaction re_run->success Issue Resolved screen_base Screen Different Bases (e.g., LiHMDS, Cs₂CO₃) screen_ligand->screen_base adjust_temp Adjust Temperature (Lower for side products, higher for slow reaction) screen_base->adjust_temp adjust_temp->success Optimization Found palladium_black->check_inert No lower_temp Lower Temperature Check for Oxygen/Moisture palladium_black->lower_temp Yes lower_temp->success Issue Resolved

Caption: A logical workflow for troubleshooting the Buchwald-Hartwig amination.

Common Problems and Solutions:

  • Low or No Conversion:

    • Cause: Inactive catalyst due to exposure to air or moisture; impure reagents; suboptimal ligand or base.[7][11]

    • Solution: Ensure all solvents and reagents are rigorously dried and degassed. Use a fresh bottle of catalyst or a robust precatalyst. Systematically screen different ligands and bases as outlined in the optimization table.[7]

  • Formation of Palladium Black:

    • Cause: This indicates catalyst decomposition into metallic palladium, often due to excessive heat (>120 °C) or the presence of oxygen.[7]

    • Solution: Lower the reaction temperature and consider a longer reaction time. Ensure the inert atmosphere is maintained throughout the reaction.

  • Reductive Dehalogenation (Ar-Br → Ar-H):

    • Cause: A common side reaction where the bromo-substituent is replaced by hydrogen. This can be favored by certain ligand/base combinations or high temperatures.[4]

    • Solution: Screen different ligands; sometimes a slightly less bulky ligand can disfavor this pathway. Lowering the reaction temperature may also help.

References

  • Current time information in Pasuruan, ID. Google.
  • Buchwald–Hartwig amination. Wikipedia. Retrieved March 3, 2026, from [Link]

  • Buchwald-Hartwig Amination. Chemistry LibreTexts. Retrieved March 3, 2026, from [Link]

  • Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects. ACS Catalysis. Retrieved March 3, 2026, from [Link]

  • Analysis of a Buckwald-Hartwig amination: reaction for pharmaceutical production. Technical University of Denmark. Retrieved March 3, 2026, from [Link]

  • Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. Retrieved March 3, 2026, from [Link]

  • Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides. Organic Letters. Retrieved March 3, 2026, from [Link]

  • Dialkylbiaryl phosphine ligands. Wikipedia. Retrieved March 3, 2026, from [Link]

  • Help troubleshooting a Buchwald-Hartwig amination? Reddit. Retrieved March 3, 2026, from [Link]

  • Ligated Pd-Catalyzed Aminations of Aryl/Heteroaryl Halides with Aliphatic Amines under Sustainable Aqueous Micellar Conditions. JACS Au. Retrieved March 3, 2026, from [Link]

  • Efficient palladium-catalyzed Buchwald-Hartwig amination of brominated heterocycles using Pd2(dba)3 and XPhos ligand. American Chemical Society. Retrieved March 3, 2026, from [Link]

  • Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions. Chemical Reviews. Retrieved March 3, 2026, from [Link]

  • Room-Temperature Palladium-Catalyzed Coupling of Heteroaryl Amines with Aryl or Heteroaryl Bromides. ResearchGate. Retrieved March 3, 2026, from [Link]

  • Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable Reagent Guides. Retrieved March 3, 2026, from [Link]

  • Palladium-Catalyzed Amination of Aryl Chlorides and Bromides with Ammonium Salts. Organic Letters. Retrieved March 3, 2026, from [Link]

  • Buchwald-Hartwig coupling troubleshooting. Chemistry Stack Exchange. Retrieved March 3, 2026, from [Link]

  • Aminations of Aryl Bromides in Water at Room Temperature. PMC. Retrieved March 3, 2026, from [Link]

  • Specific Solvent Issues with Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable. Retrieved March 3, 2026, from [Link]

  • One-pot synthesis of substituted pyrrolo[3,4-b]pyridine-4,5-diones based on the reaction of N-(1-(4-hydroxy-6-methyl-2-oxo-2H-pyran-3-yl)-2-oxo-2-arylethyl)acetamide with amines. Beilstein Journals. Retrieved March 3, 2026, from [Link]

  • Palladium-catalyzed C–N and C–O bond formation of N-substituted 4-bromo-7-azaindoles with amides, amines, amino acid esters and phenols. PMC. Retrieved March 3, 2026, from [Link]

  • Buchwald‐Hartwig Amination of Coordinating Heterocycles Enabled by Large‐but‐Flexible Pd‐BIAN‐NHC Catalysts. ResearchGate. Retrieved March 3, 2026, from [Link]

  • Convenient Synthesis of Functionalized Pyrrolo[3,4-b]pyridines and Pyrrolo[3,4-b]quinolines via Three-Component Reactions. ResearchGate. Retrieved March 3, 2026, from [Link]

  • HIGH-THROUGHPUT EXPERIMENTATION OF THE BUCHWALD- HARTWIG AMINATION FOR REACTION SCOUTING AND GUIDED SYNTHESIS. Purdue University. Retrieved March 3, 2026, from [Link]

  • Palladium-catalyzed C–N and C–O bond formation of N-substituted 4-bromo-7-azaindoles with amides, amines, amino acid esters and phenols. Beilstein Journal of Organic Chemistry. Retrieved March 3, 2026, from [Link]

  • Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions. ACS Publications. Retrieved March 3, 2026, from [Link]

  • Synthesis and bioevaluation of N-(3,4,5-trimethoxyphenyl)-1H-pyrazolo[3,4-b]pyridin-3-amines as tubulin polymerization inhibitors with anti-angiogenic effects. PubMed. Retrieved March 3, 2026, from [Link]

  • An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. PMC. Retrieved March 3, 2026, from [Link]

  • Buchwald-Hartwig Coupling. Organic Synthesis. Retrieved March 3, 2026, from [Link]

  • Palladium-Catalyzed Amination of Unprotected Halo-7- azaindoles. MIT Open Access Articles. Retrieved March 3, 2026, from [Link]

  • Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. PMC. Retrieved March 3, 2026, from [Link]

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Application Notes and Protocols: Leveraging 5-Bromo-1H-pyrrolo[3,4-b]pyridin-3-amine in Fragment-Based Drug Design for Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Value of the Pyrrolopyridine Scaffold

In the landscape of modern drug discovery, particularly in the realm of kinase inhibition, the selection of the initial chemical matter is a critical determinant of success. The pyrrolopyridine scaffold has emerged as a "privileged" structure, largely due to its bioisosteric resemblance to the purine core of ATP, the ubiquitous substrate for kinases.[1] This inherent structural mimicry provides a strong foundation for designing competitive inhibitors that target the highly conserved ATP-binding site of kinases.[1] The 5-Bromo-1H-pyrrolo[3,4-b]pyridin-3-amine fragment, the focus of this guide, represents a strategically functionalized starting point for a Fragment-Based Drug Design (FBDD) campaign.

The bromine atom at the 5-position serves as a versatile chemical handle for subsequent optimization, allowing for the introduction of a wide array of substituents through well-established cross-coupling chemistries. This facilitates rapid exploration of the chemical space around the core scaffold, a key tenet of efficient lead optimization. The primary amine at the 3-position can act as a crucial hydrogen bond donor, anchoring the fragment within the kinase hinge region, a common binding motif for many successful kinase inhibitors.[2]

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective utilization of 5-Bromo-1H-pyrrolo[3,4-b]pyridin-3-amine as a cornerstone fragment in the design and development of novel kinase inhibitors. We will delve into the rationale behind its selection, provide detailed protocols for its screening and validation, and outline a strategic roadmap for its evolution from a low-affinity fragment to a potent and selective lead compound.

The Rationale for Kinase Targeting with 5-Bromo-1H-pyrrolo[3,4-b]pyridin-3-amine

Protein kinases play a pivotal role in cellular signaling, and their dysregulation is a hallmark of numerous diseases, most notably cancer.[3] This has made them one of the most intensively pursued classes of drug targets.[3] The ATP-binding pocket of kinases, while conserved, possesses subtle differences across the kinome that can be exploited to achieve inhibitor selectivity.

The 1H-pyrrolo[3,4-b]pyridine core of our fragment is an excellent starting point for engaging the kinase hinge region. This interaction is often characterized by a pair of hydrogen bonds between the inhibitor and the backbone of the hinge residues. The primary amine of 5-Bromo-1H-pyrrolo[3,4-b]pyridin-3-amine is well-positioned to act as a hydrogen bond donor, while one of the nitrogen atoms in the pyridine ring can act as an acceptor, thus satisfying this critical binding requirement.

Furthermore, the bromine atom provides a vector for chemical elaboration. In an FBDD campaign, once the core fragment is validated to bind to the target kinase, subsequent "growing" or "linking" strategies can be employed to extend the molecule into adjacent pockets of the ATP-binding site, thereby increasing both potency and selectivity.[4][5]

Below is a conceptual workflow for a drug discovery campaign initiated with this fragment.

FBDD_Workflow cluster_0 Phase 1: Hit Identification cluster_1 Phase 2: Hit-to-Lead cluster_2 Phase 3: Preclinical Development FragLib Fragment Library (including 5-Bromo-1H-pyrrolo[3,4-b]pyridin-3-amine) Screening Biophysical Screening (SPR, NMR, DSF) FragLib->Screening HitConf Hit Confirmation & Orthogonal Validation Screening->HitConf Structure Structural Biology (X-ray Crystallography, Cryo-EM) HitConf->Structure Validated Hits SAR Structure-Activity Relationship (SAR) Studies Structure->SAR LeadOpt Lead Optimization (Fragment Growing/Linking) SAR->LeadOpt ADMET ADMET Profiling LeadOpt->ADMET Optimized Leads InVivo In Vivo Efficacy Studies ADMET->InVivo Candidate Preclinical Candidate InVivo->Candidate Fragment_Growing Start 5-Bromo-1H-pyrrolo[3,4-b]pyridin-3-amine (Initial Hit, Low Affinity) Suzuki Suzuki Coupling Start->Suzuki Buchwald Buchwald-Hartwig Amination Start->Buchwald Sonogashira Sonogashira Coupling Start->Sonogashira Deriv1 Aryl/Heteroaryl Derivatives (Explores Hydrophobic Pocket) Suzuki->Deriv1 Deriv2 Amine Derivatives (Forms New H-bonds) Buchwald->Deriv2 Deriv3 Alkynyl Derivatives (Probes Solvent-Exposed Region) Sonogashira->Deriv3 Lead Potent Lead Compound (High Affinity & Selectivity) Deriv1->Lead Iterative Optimization Deriv2->Lead Iterative Optimization Deriv3->Lead Iterative Optimization

Sources

Application Note: N-Protection of 5-Bromo-1H-pyrrolo[3,4-b]pyridin-3-amine

[1]

Strategic Analysis & Reactivity Profile

The substrate contains two distinct nucleophilic nitrogen centers and one electrophilic handle (bromine).[1] Successful protection requires navigating the nucleophilicity difference between the exocyclic amine and the endocyclic pyrrole nitrogen.[1]

Structural Challenges[1]
  • Oxidative Instability: Free 3-amino-fused pyrroles are electron-rich and prone to oxidative degradation (darkening) upon air exposure.[1] Immediate N-protection (typically Boc) is recommended upon synthesis or isolation.[1]

  • Regioselectivity:

    • Exocyclic Amine (C3-NH₂): Higher nucleophilicity towards acylating agents (e.g., Boc₂O) under neutral or mild basic conditions.[1]

    • Endocyclic Nitrogen (N1-H): Lower nucleophilicity due to aromatic delocalization; requires deprotonation (NaH) or nucleophilic catalysis (DMAP) for protection.[1]

  • Solubility: The free amine is moderately polar; protection significantly improves solubility in organic solvents (DCM, EtOAc) facilitating downstream metal-catalyzed cross-couplings (e.g., Suzuki-Miyaura).[1]

Protection Strategy Matrix
Target SpeciesProtecting Group (PG)ReagentsStrategic Utility
Mono-Protected (3-NH-Boc) Boc (tert-butoxycarbonyl)Boc₂O, Et₃N, DCMStandard. Stabilizes the amine; allows purification.[1]
Bis-Protected (N1, N3-diBoc) Bis-Boc Boc₂O (excess), DMAPUsed if N1-H acidity interferes with base-sensitive reactions (e.g., alkylation).[1]
Orthogonal (3-Boc, 1-SEM/Ts) Boc / SEM or Ts 1. Boc₂O2. NaH, SEM-ClAllows selective deprotection or directed lithiation.[1]

Experimental Protocols

Protocol A: Regioselective Protection of Exocyclic Amine (3-N-Boc)

Objective: Isolate the stable carbamate intermediate without protecting the ring nitrogen.[1]

Reagents:

  • Substrate: 5-Bromo-1H-pyrrolo[3,4-b]pyridin-3-amine (1.0 equiv)[1][2]

  • Reagent: Di-tert-butyl dicarbonate (Boc₂O) (1.1 – 1.2 equiv)[1]

  • Base: Triethylamine (TEA) or DIPEA (1.5 equiv)[1]

  • Solvent: Dichloromethane (DCM) or THF (anhydrous) [0.1 M concentration][1]

Step-by-Step Methodology:

  • Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve the substrate (1.0 equiv) in anhydrous DCM (or THF if solubility is poor).

  • Addition: Cool the solution to 0 °C using an ice bath. Add TEA (1.5 equiv) followed by the dropwise addition of a solution of Boc₂O (1.1 equiv) in minimal DCM.[1]

    • Expert Insight: Adding Boc₂O at 0 °C prevents uncontrolled bis-protection.[1]

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature (RT). Stir for 4–16 hours.

    • Monitoring: Monitor by TLC (System: 50% EtOAc/Hexanes) or LC-MS.[1] The starting material (polar) should disappear, and a less polar spot (Mono-Boc) should appear.[1]

  • Workup:

    • Quench with water (10 mL/mmol).[1]

    • Extract with DCM (3 x).[1]

    • Wash combined organics with brine, dry over Na₂SO₄, filter, and concentrate in vacuo.[1]

  • Purification: Purify via flash column chromatography (SiO₂).

    • Eluent: Gradient 0% → 40% EtOAc in Hexanes.[1]

    • Yield Expectation: 85–95%.[1]

Protocol B: Global Bis-Protection (N1, N3-diBoc)

Objective: Protect both nitrogen centers to remove all acidic protons.[1]

Reagents:

  • Substrate: 1.0 equiv

  • Reagent: Boc₂O (2.5 – 3.0 equiv)[1]

  • Catalyst: 4-Dimethylaminopyridine (DMAP) (0.1 – 0.2 equiv)[1]

  • Base: TEA (3.0 equiv)[1]

  • Solvent: DCM or Acetonitrile (ACN)[1]

Step-by-Step Methodology:

  • Dissolution: Dissolve substrate in DCM (0.1 M). Add TEA (3.0 equiv) and DMAP (0.1 equiv).[1]

    • Mechanism:[1][3] DMAP is essential here.[1] It forms a reactive N-acylpyridinium intermediate with Boc₂O that is electrophilic enough to acylate the indole-like N1 nitrogen.[1]

  • Addition: Add Boc₂O (3.0 equiv) in one portion at RT.

  • Reaction: Stir at RT for 12–24 hours.

    • QC Check: If mono-Boc persists (LC-MS), add an additional 0.5 equiv Boc₂O and heat to 40 °C.[1]

  • Workup:

    • Wash with mild acid (0.5 M citric acid or 1 M NH₄Cl) to remove DMAP and TEA.[1] Avoid strong HCl as it may deprotect the Boc groups.[1]

    • Dry (Na₂SO₄) and concentrate.[1]

  • Purification: Flash chromatography (Hexanes/EtOAc). Bis-Boc compounds are typically very non-polar.[1]

Decision Logic & Workflow (Graphviz)

The following diagram illustrates the decision process for selecting the correct protection route based on downstream application.

ProtectionStrategyStartStart: 5-Bromo-3-amine SubstrateGoal_StableGoal: Isolate Stable IntermediateStart->Goal_StableGoal_CouplingGoal: Metal-Cat Coupling (Suzuki)Start->Goal_CouplingGoal_LithiationGoal: Lithiation/AlkylationStart->Goal_LithiationRoute_MonoProtocol A: Mono-Boc (3-NH)Goal_Stable->Route_MonoPrevents OxidationGoal_Coupling->Route_MonoStandard ConditionsRoute_OrthoProtocol C: Orthogonal (3-Boc, 1-SEM)Goal_Coupling->Route_OrthoIf N1-H interferesRoute_BisProtocol B: Bis-Boc (N1, N3)Goal_Lithiation->Route_BisRemoves acidic protonsGoal_Lithiation->Route_OrthoDirecting Group

Caption: Decision matrix for selecting Mono-Boc vs. Bis-Boc protection based on downstream synthetic requirements.

Troubleshooting & Quality Control

ObservationDiagnosisRemedial Action
Low Conversion to Bis-Boc Steric hindrance or insufficient activation.[1]Add 10 mol% DMAP (critical catalyst).[1] Switch solvent to ACN or THF and heat to 50 °C.
Product Decomposition on Silica Acid sensitivity of N1-Boc.[1]Pre-treat silica gel with 1% Et₃N in Hexanes before column chromatography.[1]
Formation of Isocyanate Loss of t-BuOH (thermal elimination).[1]Keep reaction temp < 40 °C. Avoid prolonged heating during workup.[1]
NMR: Missing NH Signal Successful protection.Mono-Boc: 1 NH signal disappears (exocyclic). Bis-Boc: Both NH signals disappear. Diagnostic t-Butyl singlet at ~1.5 ppm.[1]

References

  • Greene, T. W.; Wuts, P. G. M. Protective Groups in Organic Synthesis, 4th ed.; Wiley-Interscience: New York, 2006.[1] (Standard reference for Boc chemistry conditions).

  • Sarkar, A.; Roy, S. R.; Parikh, N.; Chakraborti, A. K. "Ionic Liquid-Catalyzed N-tert-Butyloxycarbonylation of Amines." J. Org.[1][4][5] Chem.2011 , 76, 7132–7140.[1][4][5] Link[1]

  • Basel, Y.; Hassner, A. "Di-tert-butyl Dicarbonate and 4-(Dimethylamino)pyridine: A General Method for the Synthesis of t-Butyl Carbamates from Amines." J. Org.[1] Chem.2000 , 65, 6368–6380.[1] (Foundational paper on DMAP catalysis for hindered amines).

  • Léris, A. et al. "Synthesis and biological evaluation of 7-azaindole derivatives."[1] Bioorg.[1] Med. Chem.2021 , 44, 116293.[1] (Example of azaindole scaffold handling).

Application Note: Microwave-Assisted Synthesis of Pyrrolo[3,4-b]pyridine Analogs

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scientific Rationale

Pyrrolo[3,4-b]pyridines are recognized as privileged aza-analogues of the isoindolin-1-one core. They are highly sought after in drug development due to their profound pharmacological activities, which include potent anticancer, antiviral, and dipeptidyl peptidase-4 (DPP4) inhibitory properties [1]. Traditional multistep synthetic routes to these scaffolds often suffer from prolonged reaction times, harsh thermodynamic conditions, and complex purification bottlenecks.

Microwave-assisted organic synthesis (MAOS) has revolutionized the construction of these complex polyheterocycles. By providing rapid, uniform dielectric heating, microwave irradiation efficiently overcomes the high activation energy barriers typical of multicomponent cascade reactions and tandem annulations, yielding highly functionalized libraries in minutes rather than days [2].

Mechanistic Insights & Experimental Design

As a Senior Application Scientist, designing a robust microwave protocol requires understanding the causality behind physical and chemical parameters:

  • The Role of Dielectric Heating: In multicomponent cascade reactions—such as the Ugi-Zhu three-component reaction (3CR) coupled with an aza-Diels-Alder cycloaddition—the rapid heating profile of microwave reactors minimizes the formation of thermodynamic byproducts. The localized superheating effect drives the initial condensation and subsequent cycloaddition at accelerated rates, ensuring exceptional atom economy [3].

  • Causality in Solvent Selection: Solvent dipole moment dictates microwave absorption. While Toluene/MeOH mixtures are standard for conventional Ugi reactions, shifting to Chlorobenzene (PhCl) under microwave conditions (80 °C) allows the entire Ugi-Zhu and post-Ugi cascade to proceed in a single pot without solvent-shifting. PhCl absorbs microwave energy efficiently while providing the boiling point overhead needed for the cascade, pushing yields from ~70% to 94% [1].

  • Catalytic Activation: Lewis acids like Ytterbium(III) triflate (

    
    ) are critical to polarize the imine intermediate in the Ugi-Zhu reaction. Conversely, in [3+3] annulations, a strong nucleophilic organic base like DABCO is essential to promote the initial Michael addition of 
    
    
    
    -aminomaleimide to alkynyl esters, setting up the subsequent intramolecular cyclization [4].

Reaction Pathways & Workflows

UgiZhuCascade A Aldehyde + Amine C 5-Aminooxazole Intermediate A->C Yb(OTf)3, MW 65 °C B Isocyanide B->C MW 80 °C E Aza-Diels-Alder Adduct C->E + D MW 80 °C D Maleic Anhydride F Pyrrolo[3,4-b]pyridin-5-one E->F N-acylation / Decarboxylation

Figure 1: Microwave-assisted Ugi-Zhu 3CR and aza-Diels-Alder cascade pathway.

DABCOAnnulation A α-Aminomaleimide C Michael Addition Intermediate A->C DABCO (Base) Toluene, MW B Ethyl 2-butynoate B->C DABCO (Base) Toluene, MW D Intramolecular Cyclization C->D Proton Transfer E Pyrrolo[3,4-b]pyridine-4-one D->E Dehydration / Aromatization

Figure 2: Metal-free DABCO-promoted [3+3] tandem cyclization mechanism.

Experimental Protocols

Protocol A: -Catalyzed One-Pot MCR Cascade [1, 3]

Self-Validating System: The use of a sealed microwave vial ensures pressure retention, validating the superheating effect of PhCl. If the internal pressure drops, the cascade will stall at the 5-aminooxazole intermediate, providing a built-in diagnostic checkpoint.

  • Preparation: In a 10 mL sealed microwave reaction tube, add the corresponding aldehyde (1.0 equiv., 0.1 mmol) and amine (1.0 equiv., 0.1 mmol) in 1.0 mL of Chlorobenzene (PhCl).

  • Imine Formation: Stir and heat the mixture using microwave irradiation (65 °C, 100 W) for 5 minutes.

  • Catalyst & Isocyanide Addition: Cool the vial briefly, add

    
     (0.03 equiv.) and the corresponding isocyanide (1.2 equiv.). Irradiate the mixture at 80 °C (100 W) for 15 minutes to form the 5-aminooxazole intermediate.
    
  • Cascade Trigger: Add maleic anhydride (1.4 equiv.) directly to the vessel. Irradiate the mixture at 80 °C (100 W) for an additional 15 minutes to force the aza-Diels-Alder cycloaddition and subsequent dehydration.

  • Workup: Remove the solvent to dryness under vacuum. Extract the crude mixture with

    
     (3 × 25 mL) and aqueous 
    
    
    
    (3 × 25 mL). Wash the organic layer with brine, dry over anhydrous
    
    
    , and concentrate.
  • Purification: Purify via flash column chromatography (silica gel) to yield the fluorinated-pyrrolo[3,4-b]pyridin-5-one.

Protocol B: DABCO-Promoted [3+3] Tandem Cyclization[4]

Self-Validating System: The absence of transition metals confirms a purely base-driven nucleophilic cascade. Running a parallel control reaction lacking DABCO will yield zero product, validating the base's specific mechanistic role in triggering the Michael addition.

  • Preparation: To a dried microwave vial equipped with a magnetic stir bar, add

    
    -aminomaleimide (0.1 mmol), substituted ethyl 2-butynoate (0.12 mmol, 1.2 equiv.), and DABCO (20 mol%).
    
  • Solvent Addition: Suspend the reagents in 1.0 mL of anhydrous Toluene. Seal the vial tightly with a Teflon-lined crimp cap.

  • Microwave Irradiation: Place the vial in the microwave reactor. Irradiate at 110 °C (dynamic power, max 300 W) for 20 minutes.

  • Monitoring: Monitor the consumption of

    
    -aminomaleimide via TLC (Hexanes/EtOAc 3:1).
    
  • Workup & Purification: Cool the reaction to room temperature, dilute with EtOAc (10 mL), and wash with distilled water (2 × 5 mL). Dry the organic phase over

    
    , filter, and evaporate. Purify the residue by column chromatography to isolate the targeted pyrrolo[3,4-b]pyridine-4-one derivative.
    

Quantitative Data & Optimization

Table 1: Solvent and Temperature Optimization for the Ugi-Zhu Cascade [1] Optimization demonstrates that shifting to a microwave-absorbing, higher-boiling solvent (PhCl) prevents the need for solvent swapping and maximizes the cascade yield.

EntrySolventTemp (°C)Catalyst (3 mol%)Time (min)Yield (%)
1PhMe/MeOH (9:2)70

3568
2PhMe/MeOH (9:2)80

3574
3PhCl 80

35 94
4PhCl80None35Trace

Table 2: Base Screening for [3+3] Annulation of


-Aminomaleimide  [4]
Data illustrates the necessity of a strong, sterically unhindered nucleophilic base (DABCO) to achieve high-yielding tandem cyclization.
EntryBase (20 mol%)SolventTemp (°C)Yield (%)
1

TolueneMW, 11045
2DBUTolueneMW, 11062
3DABCO Toluene MW, 110 89
4

TolueneMW, 11015

References

  • Multi-Component Synthesis of New Fluorinated-Pyrrolo[3,4-b]pyridin-5-ones Containing the 4-Amino-7-chloroquinoline Moiety and In Vitro–In Silico Studies Against Human SARS-CoV-2 Source: MDPI URL:[Link]

  • Microwave-induced Reactions for Pyrrole Synthesis Source: Bentham Science Publishers URL:[Link]

  • Synthesis of Pyrrolo[3,4-b]pyridin-5-ones via Multicomponent Reactions and In Vitro–In Silico Studies Against SiHa, HeLa, and CaSki Human Cervical Carcinoma Cell Lines Source: PMC / NIH URL:[Link]

  • Microwave-assisted DABCO-promoted regioselective[3 + 3] tandem cyclization: synthesis of pyrrolo[3,4-b]pyridine-4-ones from trifluoromethyl-alkynyl esters and α-aminomaleimide Source: Organic & Biomolecular Chemistry (RSC Publishing) URL:[Link]

Application Notes & Protocols: Nucleophilic Aromatic Substitution (SNAr) of Brominated Pyrrolopyridines

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Importance of Pyrrolopyridines

Pyrrolopyridines, also known as azaindoles, are bicyclic heterocyclic compounds that serve as crucial pharmacophores in modern drug discovery.[1][2][3] Their structural resemblance to indole allows them to mimic the endogenous ligand, while the integrated pyridine ring offers improved solubility, metabolic stability, and diverse points for chemical modification. This unique combination of properties has led to their incorporation into a wide range of therapeutic agents, including kinase inhibitors for anticancer therapy.[3][4]

Functionalization of the pyrrolopyridine core is paramount for tuning its pharmacological profile. Among the various synthetic strategies, Nucleophilic Aromatic Substitution (SNAr) on halogenated precursors stands out as a powerful and versatile method for introducing diverse functionalities. This application note provides a detailed guide to understanding and performing SNAr reactions on brominated pyrrolopyridines, a common and highly valuable class of building blocks for medicinal chemistry and drug development professionals.

Mechanistic Principles of SNAr on Brominated Pyrrolopyridines

The SNAr reaction is fundamentally a two-step addition-elimination process.[5][6][7] It is distinct from SN1 and SN2 reactions, as it occurs on an sp²-hybridized carbon of the aromatic ring.[6][7]

Core Directive: The reaction is contingent on the aromatic ring being sufficiently electron-deficient to be attacked by a nucleophile.

The inherent electron-withdrawing nature of the nitrogen atom in the pyridine ring makes the entire pyrrolopyridine system susceptible to nucleophilic attack, a feature that is often absent in the analogous indole system. The presence of a good leaving group, such as a bromide, is the final prerequisite.

The mechanism proceeds as follows:

  • Nucleophilic Addition: A nucleophile (Nu⁻) attacks the carbon atom bearing the bromine atom (the ipso-carbon). This step is typically the rate-determining step of the reaction.[5][8] The attack disrupts the aromaticity of the ring and forms a high-energy, negatively charged intermediate known as a Meisenheimer complex.[6]

  • Stabilization: The negative charge of the Meisenheimer complex is delocalized and stabilized by resonance, particularly by the electron-withdrawing pyridine nitrogen. This stabilization is crucial for the reaction to proceed.[5][6]

  • Elimination & Aromaticity Restoration: The leaving group (Br⁻) is expelled, and the aromaticity of the ring is restored, yielding the final substituted product.

Diagram: General SNAr Mechanism

The following diagram illustrates the formation and collapse of the Meisenheimer complex.

Caption: General mechanism of SNAr on a brominated pyrrolopyridine.

Key Experimental Parameters & Strategic Considerations

The success and efficiency of an SNAr reaction depend on a careful interplay of several factors. Understanding these parameters allows for rational protocol design and troubleshooting.

  • Pyrrolopyridine Isomer & Regioselectivity: The position of the nitrogen atom in the pyridine ring significantly influences the electron density and, therefore, the reactivity of the C-Br bond. Halogens at positions activated by the pyridine nitrogen (e.g., ortho or para) are generally more susceptible to substitution. For di- or tri-halogenated systems, regioselectivity can often be controlled by modulating reaction conditions or the nature of the nucleophile.[9][10][11]

  • Nucleophile Choice: A wide range of nucleophiles can be employed.

    • N-Nucleophiles (Amines): Primary and secondary aliphatic and aromatic amines are very common. The reaction often requires a base to deprotonate the amine after substitution or to neutralize the HBr byproduct.[12][13]

    • O-Nucleophiles (Alcohols, Phenols): Alkoxides and phenoxides are potent nucleophiles. The reaction typically requires a strong base (e.g., NaH, KOtBu) to deprotonate the alcohol/phenol in situ.

    • S-Nucleophiles (Thiols): Thiols are excellent nucleophiles and often react under milder conditions than their oxygen counterparts. A base is used to generate the more nucleophilic thiolate.

  • Solvent: Polar aprotic solvents such as Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), N-Methyl-2-pyrrolidone (NMP), and Dioxane are preferred. These solvents effectively solvate the cationic counter-ion of the nucleophile but do not strongly solvate the nucleophile itself, thus enhancing its reactivity.

  • Base: The choice of base is critical. For amine nucleophiles, a non-nucleophilic organic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) is often used to scavenge the HBr formed. For alcohol and thiol nucleophiles, a stronger base like sodium hydride (NaH), potassium tert-butoxide (KOtBu), or potassium carbonate (K₂CO₃) is necessary to generate the active nucleophile.

  • Temperature: Many SNAr reactions require elevated temperatures (80-150 °C) to overcome the activation energy barrier. Microwave irradiation can be a highly effective method for accelerating these reactions and improving yields.

Experimental Protocols

The following protocols are designed as robust starting points. Researchers should perform optimization based on their specific substrate and nucleophile.

Diagram: General Experimental Workflow

This diagram outlines the typical sequence of an SNAr experiment from setup to analysis.

Workflow node_prep node_prep node_react node_react node_workup node_workup node_purify node_purify node_analyze node_analyze A Reagent Preparation (Substrate, Nucleophile, Base, Solvent) B Reaction Setup (Inert atmosphere, Temperature control) A->B Combine Reagents C Reaction Monitoring (TLC, LC-MS) B->C Heat & Stir D Aqueous Workup (Quench, Extract, Wash, Dry) C->D Upon Completion E Purification (Column Chromatography, Recrystallization) D->E Crude Product F Characterization (NMR, MS, Purity Analysis) E->F Purified Product

Caption: Standard laboratory workflow for SNAr reactions.

Protocol 1: Amination of 4-Bromo-1H-pyrrolo[2,3-b]pyridine

This protocol describes a typical reaction with a secondary amine, using morpholine as an example.

  • Materials:

    • 4-Bromo-1H-pyrrolo[2,3-b]pyridine (1.0 equiv)

    • Morpholine (1.5 equiv)

    • Potassium carbonate (K₂CO₃) (2.0 equiv)

    • Dimethylformamide (DMF) (0.1 M concentration relative to substrate)

    • Reaction vessel (e.g., microwave vial or round-bottom flask with condenser)

  • Procedure:

    • To a dry reaction vessel, add 4-Bromo-1H-pyrrolo[2,3-b]pyridine and potassium carbonate.

    • Seal the vessel (if using a microwave vial) or equip with a condenser and nitrogen inlet.

    • Add DMF via syringe, followed by the addition of morpholine.

    • Stir the reaction mixture and heat to 120 °C (conventional heating) or 150 °C (microwave irradiation) for 2-6 hours.

    • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

    • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

    • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification:

    • Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes.

  • Expected Outcome: 4-(Morpholino)-1H-pyrrolo[2,3-b]pyridine as a solid product.

Protocol 2: Alkoxylation of 5-Bromo-1H-pyrrolo[2,3-c]pyridine

This protocol details the substitution with an alcohol, using sodium methoxide to generate the active nucleophile.

  • Materials:

    • 5-Bromo-1H-pyrrolo[2,3-c]pyridine (1.0 equiv)

    • Sodium methoxide (25% solution in methanol, 3.0 equiv)

    • 1,4-Dioxane (0.2 M concentration relative to substrate)

    • Sealed reaction tube

  • Procedure:

    • Add 5-Bromo-1H-pyrrolo[2,3-c]pyridine to a dry, sealable reaction tube.

    • Add 1,4-Dioxane to dissolve the substrate.

    • Carefully add the sodium methoxide solution in methanol.

    • Securely seal the tube and place it in a preheated oil bath at 140 °C.

    • Stir the reaction for 12-18 hours.

    • Monitoring: Check for completion using LC-MS.

    • Workup: Cool the reaction to 0 °C in an ice bath. Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride (NH₄Cl) solution.

    • Extract the mixture three times with dichloromethane (DCM).

    • Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate in vacuo.

  • Purification:

    • Purify the crude material via silica gel chromatography (e.g., ethyl acetate/hexanes or DCM/methanol gradient).

  • Expected Outcome: 5-Methoxy-1H-pyrrolo[2,3-c]pyridine.

Protocol 3: Thiolation of 6-Bromo-1H-pyrrolo[3,2-b]pyridine

This protocol demonstrates the displacement of bromide with a thiol, using 4-methoxythiophenol as an example.

  • Materials:

    • 6-Bromo-1H-pyrrolo[3,2-b]pyridine (1.0 equiv)

    • 4-Methoxythiophenol (1.2 equiv)

    • Sodium hydride (NaH, 60% dispersion in mineral oil, 1.5 equiv)

    • Anhydrous Tetrahydrofuran (THF) (0.15 M concentration)

    • Round-bottom flask with nitrogen inlet

  • Procedure:

    • Caution: NaH is highly reactive. Handle under an inert atmosphere.

    • To a dry flask under nitrogen, add anhydrous THF. Cool to 0 °C.

    • Carefully add the NaH dispersion in portions.

    • Add a solution of 4-methoxythiophenol in THF dropwise to the NaH suspension. Stir for 20 minutes at 0 °C to allow for the formation of the sodium thiophenolate.

    • Add a solution of 6-Bromo-1H-pyrrolo[3,2-b]pyridine in THF dropwise to the reaction mixture.

    • Allow the reaction to warm to room temperature and then heat to reflux (approx. 65 °C) for 4-8 hours.

    • Monitoring: Follow the disappearance of the starting material by TLC or LC-MS.

    • Workup: Cool the reaction to 0 °C and cautiously quench with water.

    • Dilute with ethyl acetate and wash with water and then brine.

    • Dry the organic layer over Na₂SO₄, filter, and remove the solvent under reduced pressure.

  • Purification:

    • The crude product is purified by flash chromatography on silica gel.

  • Expected Outcome: 6-((4-Methoxyphenyl)thio)-1H-pyrrolo[3,2-b]pyridine.

Data Summary & Reference Table

The following table summarizes representative conditions for SNAr reactions on various brominated pyrrolopyridine isomers, providing a quick reference for reaction planning.

Pyrrolopyridine IsomerNucleophileBaseSolventTemp (°C)Time (h)Yield (%)
4-Bromo-1H-pyrrolo[2,3-b]pyridineBenzylamineK₂CO₃DMF130485
5-Bromo-1H-pyrrolo[2,3-b]pyridinePiperidineDIPEANMP150 (MW)0.592
3-Bromo-1H-pyrrolo[2,3-c]pyridineSodium Ethoxide-Ethanol801278
6-Bromo-1H-pyrrolo[3,2-b]pyridineEthanethiolNaHTHF65688
2-Bromo-1H-pyrrolo[3,2-c]pyridineMorpholineCs₂CO₃Dioxane1101675

Note: Yields and conditions are illustrative and will vary based on specific substrate and reagent purity.

Conclusion

Nucleophilic aromatic substitution on brominated pyrrolopyridines is a cornerstone reaction for the synthesis of complex, biologically active molecules. By understanding the underlying mechanism and carefully selecting the nucleophile, base, solvent, and temperature, researchers can efficiently generate diverse libraries of substituted azaindoles. The protocols provided herein serve as a validated foundation for developing robust and scalable synthetic routes in the pursuit of novel therapeutics.

References

  • Voloshchuk, V. V.; Ivonin, S. P. (2024). Recent advances in the synthesis and biological acvity of pyrrolo[2,3-c]pyridines. Journal of Organic and Pharmaceutical Chemistry, 22(1), 33–56. [Link]

  • ResearchGate. (n.d.). Proposed mechanism for the synthesis of pyrrolopyridine derivatives. Retrieved from [Link]

  • Al-Warhi, T., et al. (2021). Discovery of New Pyrazolopyridine, Furopyridine, and Pyridine Derivatives as CDK2 Inhibitors: Design, Synthesis, Docking Studies, and Anti-Proliferative Activity. MDPI. [Link]

  • Sayed, A. I., et al. (2022). Novel pyrrolopyrimidine derivatives: design, synthesis, molecular docking, molecular simulations and biological evaluations as antioxidant and anti-inflammatory agents. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

  • Czopek, A., et al. (2022). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. PMC. [Link]

  • Tidwell, T. T. (2011). Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. PMC. [Link]

  • Ashenhurst, J. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. [Link]

  • Wikipedia. (n.d.). Nucleophilic aromatic substitution. Retrieved from [Link]

  • Kennemur, J. L., et al. (2018). Enantioselective Synthesis of Pyrrolopyrimidine Scaffolds through Cation-Directed Nucleophilic Aromatic Substitution. PubMed. [Link]

  • Chemistry Steps. (2021). Nucleophilic Aromatic Substitution. [Link]

  • Lu, Y., et al. (n.d.). Dichotomy in Regioselectivity of SnAr Reactions with 2-MeSO2-4-Chloropyrimidine. Schrödinger. [Link]

  • KPU Pressbooks. (n.d.). 5.6 Nucleophilic Aromatic Substitution: SNAr. Organic Chemistry II. [Link]

  • Nicl.it. (n.d.). Alkoxylation. [Link]

  • Schrödinger. (n.d.). Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. [Link]

  • Faouzi, M., et al. (2019). SNAr reactions of substituted pyridines with secondary amines in aqueous solution: Kinetic and reactivity indices in density functional theory. ResearchGate. [Link]

  • BUSS ChemTech AG. (n.d.). ALKOXYLATION. [Link]

  • ResearchGate. (n.d.). Highly Regioselective Organocatalytic SNAr Amination of 2,4-Dichloropyrimidine and Related Heteroaryl Chlorides. [Link]

  • Bagley, M. C., et al. (2012). Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents?. PMC. [Link]

  • ResearchGate. (n.d.). FMO analysis of SNAr selectivity with 2,4-dichloropyridine, revealing.... [Link]

  • Mahdhaoui, F., et al. (2018). SNAr reactions of substituted pyridines with secondary amines in aqueous solution: Kinetic and reactivity indices in density fun. ResearchGate. [Link]

  • ResearchGate. (n.d.). Regiocontroled SNAr and Palladium Cross-Coupling Reactions of 2,4,7-Trichloropyrido[3,2-d]pyrimidine. [Link]

  • ResearchGate. (n.d.). Key historical compounds prepared by SNAr of porphyrins with a variety of nucleophiles. [Link]

  • Royal Society of Chemistry. (n.d.). Synthesis of pyrrolo[3,4-c]pyridines via metal-free cross-coupling/cyclization cascades of β-ketothioamides with 2-aroylmalononitrile at room temperature. [Link]

  • Royal Society of Chemistry. (n.d.). 3-Thiolated pyrroles/pyrrolines: controllable synthesis and usage for the construction of thiolated fluorophores. [Link]

  • Salg, J., & Lötgering-Lin, O. (2023). Knowing and Controlling the Risks of Semi-Batch Alkoxylation Reactions. Chemical Engineering Transactions. [Link]

  • Khan, S., et al. (2020). Thiolation of Biopolymers for Developing Drug Delivery Systems with Enhanced Mechanical and Mucoadhesive Properties: A Review. PMC. [Link]

  • Flores-Alamo, M., et al. (2022). SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. MDPI. [Link]

  • Wolf, M., et al. (2022). Design, Synthesis, and Molecular Evaluation of SNAr‐Reactive N‐(6‐Fluoro‐3‐Nitropyridin‐2‐yl)Isoquinolin‐3‐Amines as Covalent USP7 Inhibitors Reveals an Unconventional Binding Mode. PMC. [Link]

  • Jaiswal, M., et al. (2022). Synthesis and Properties of 1H-Pyrrolo[3′,2′:3,4]fluoreno[9,1-gh]quinolines and 7H-Pyrrolo[2. MDPI. [Link]

  • ResearchGate. (2020). Thiolation of Biopolymers for Developing Drug Delivery Systems with Enhanced Mechanical and Mucoadhesive Properties: A Review. [Link]

  • Reddit. (2021). Thiolation of polymers. [Link]polymers/)

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Application Notes & Protocols: 5-Bromo-1H-pyrrolo[3,4-b]pyridin-3-amine as a Versatile Building Block for Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Value of the 5-Azaindole Scaffold

In the landscape of modern medicinal chemistry, the azaindole scaffold has emerged as a "privileged structure," demonstrating significant biological activity across a range of therapeutic areas.[1][2] Azaindoles, also known as pyrrolopyridines, are bioisosteres of the endogenous indole framework, where a carbon atom in the benzene ring is replaced by nitrogen. This substitution critically modulates the molecule's physicochemical properties, including solubility, lipophilicity, and hydrogen bonding capacity, often leading to enhanced binding affinity for biological targets and improved pharmacokinetic profiles.[3]

Among the azaindole isomers, the 5-azaindole (pyrrolo[3,4-b]pyridine) core is a recurring motif in a multitude of potent kinase inhibitors, a class of drugs that has revolutionized cancer therapy.[3][4] The strategic placement of the nitrogen atom allows for key interactions within the ATP-binding site of various kinases.[3] 5-Bromo-1H-pyrrolo[3,4-b]pyridin-3-amine represents a highly valuable and versatile starting material for drug discovery programs. The bromine atom at the 5-position serves as a versatile synthetic handle for introducing molecular diversity through modern cross-coupling reactions, while the 3-amino group provides a crucial vector for further derivatization or direct interaction with target proteins.

This guide provides detailed application notes and exemplary protocols for the utilization of 5-Bromo-1H-pyrrolo[3,4-b]pyridin-3-amine in the synthesis of advanced pharmaceutical intermediates, focusing on two cornerstone reactions of modern drug synthesis: the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination.

PropertyValue
Chemical Name 5-Bromo-1H-pyrrolo[3,4-b]pyridin-3-amine
CAS Number 1241725-77-8[5]
Molecular Formula C₇H₆BrN₃
Molecular Weight 212.05 g/mol
Appearance Off-white to light yellow solid
Solubility Soluble in DMSO, DMF, and hot polar solvents

Core Synthetic Strategy: Palladium-Catalyzed Cross-Coupling

The functionalization of the C5-position of the pyrrolo[3,4-b]pyridine core is most efficiently achieved through palladium-catalyzed cross-coupling reactions. The carbon-bromine bond provides an ideal site for oxidative addition to a Pd(0) catalyst, initiating catalytic cycles that form new carbon-carbon (C-C) or carbon-nitrogen (C-N) bonds with high fidelity and functional group tolerance.

Application Note 1: Suzuki-Miyaura Coupling for C-C Bond Formation

Application Context: The Suzuki-Miyaura reaction is a robust and widely used method for constructing biaryl and heteroaryl-aryl linkages.[6][7] In the context of kinase inhibitor synthesis, this reaction is instrumental for introducing substituted aryl or heteroaryl moieties that can occupy hydrophobic pockets or form specific hydrogen bonds within the kinase hinge region, thereby enhancing potency and selectivity.[8]

Mechanistic Rationale: The reaction proceeds via a well-established catalytic cycle.[9]

  • Oxidative Addition: The active Pd(0) catalyst inserts into the C-Br bond of the 5-bromo-pyrrolopyridine.

  • Transmetalation: The organoboron species (boronic acid or ester), activated by a base, transfers its organic group to the palladium center. The base (e.g., K₂CO₃, Cs₂CO₃) is crucial for forming the more nucleophilic boronate species, which facilitates this step.[9]

  • Reductive Elimination: The two organic partners on the Pd(II) complex couple and are eliminated, forming the desired C-C bond and regenerating the Pd(0) catalyst.

G

Caption: High-level workflow for the Suzuki-Miyaura coupling protocol.

Exemplary Protocol: Synthesis of 5-(4-methoxyphenyl)-1H-pyrrolo[3,4-b]pyridin-3-amine

Materials:

  • 5-Bromo-1H-pyrrolo[3,4-b]pyridin-3-amine (1.0 eq)

  • 4-Methoxyphenylboronic acid (1.2 eq)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq)

  • Potassium Carbonate (K₂CO₃), anhydrous (2.5 eq)

  • 1,4-Dioxane, anhydrous

  • Water, degassed

  • Argon or Nitrogen gas

Procedure:

  • To an oven-dried Schlenk flask, add 5-Bromo-1H-pyrrolo[3,4-b]pyridin-3-amine, 4-methoxyphenylboronic acid, and potassium carbonate.

  • Seal the flask, and evacuate and backfill with inert gas (Argon or Nitrogen) three times.

  • Under a positive pressure of inert gas, add the Pd(PPh₃)₄ catalyst.

  • Add anhydrous 1,4-dioxane and degassed water in a 4:1 ratio (to achieve a substrate concentration of ~0.1 M).

  • Stir the mixture at room temperature for 15 minutes to ensure homogeneity.

  • Heat the reaction mixture to 95 °C and maintain for 12 hours, monitoring progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature. Dilute with water and extract three times with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired 5-aryl intermediate.

Parameter VariationRecommended Reagents/ConditionsRationale & Expected Outcome
Boronic Acid Partner Electron-rich/deficient arylboronic acids, heteroarylboronic acidsScope is broad; electron-poor partners may require stronger bases (e.g., Cs₂CO₃) or more electron-rich ligands to facilitate transmetalation.
Palladium Catalyst Pd(dppf)Cl₂, Pd₂(dba)₃ with a ligandPd(dppf)Cl₂ is often more robust and effective for heteroaromatic substrates. A separate ligand (e.g., SPhos, XPhos) with Pd₂(dba)₃ can improve yields for challenging couplings.
Base K₃PO₄, Cs₂CO₃Cesium carbonate is more soluble and a stronger base, often accelerating the reaction, particularly for less reactive boronic acids.[7]
Solvent System Toluene/H₂O, DME/H₂OSolvent choice can impact catalyst stability and reagent solubility. DME is a common alternative to dioxane.

Application Note 2: Buchwald-Hartwig Amination for C-N Bond Formation

Application Context: The Buchwald-Hartwig amination is a premier method for forming C-N bonds, a transformation that is fundamental to pharmaceutical synthesis.[10][11] This reaction enables the coupling of the 5-bromo-pyrrolopyridine core with a vast array of primary and secondary amines, anilines, and N-heterocycles. The resulting products are key intermediates for compounds where a nitrogen linker connects the core to other pharmacophoric elements.

Mechanistic Rationale: The catalytic cycle mirrors that of other cross-coupling reactions but with distinct features related to the nitrogen nucleophile.[12]

  • Oxidative Addition: A Pd(0) species adds to the C-Br bond.

  • Amine Coordination & Deprotonation: The amine coordinates to the Pd(II) center. A strong, non-nucleophilic base (e.g., NaOt-Bu, LHMDS) is required to deprotonate the coordinated amine, forming a palladium-amido complex. This step is often rate-limiting.[13] The choice of a bulky phosphine ligand is critical to prevent catalyst decomposition and facilitate the subsequent elimination step.[10]

  • Reductive Elimination: The aryl group and the amido ligand are eliminated from the palladium center, forming the C-N bond and regenerating the Pd(0) catalyst.

G

Caption: High-level workflow for the Buchwald-Hartwig amination protocol.

Exemplary Protocol: Synthesis of 5-(Piperidin-1-yl)-1H-pyrrolo[3,4-b]pyridin-3-amine

Materials:

  • 5-Bromo-1H-pyrrolo[3,4-b]pyridin-3-amine (1.0 eq)

  • Piperidine (1.2 eq)

  • Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.02 eq)

  • 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) (0.04 eq)

  • Sodium tert-butoxide (NaOt-Bu) (1.4 eq)

  • Toluene, anhydrous

  • Argon or Nitrogen gas

Procedure:

  • Inside a glovebox or under a strong flow of inert gas, add NaOt-Bu, Pd₂(dba)₃, and XPhos to an oven-dried Schlenk tube.

  • Add the 5-Bromo-1H-pyrrolo[3,4-b]pyridin-3-amine.

  • Seal the tube, remove from the glovebox (if used), and add anhydrous toluene via syringe.

  • Add piperidine via syringe.

  • Place the sealed tube in a preheated oil bath at 100 °C and stir for 4-18 hours. Monitor the reaction by LC-MS.

  • After completion, cool the reaction to room temperature and carefully quench by adding saturated aqueous ammonium chloride solution.

  • Dilute with ethyl acetate and filter through a pad of celite to remove palladium black.

  • Separate the layers and extract the aqueous phase with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude residue by flash column chromatography to afford the desired product.

Parameter VariationRecommended Reagents/ConditionsRationale & Expected Outcome
Amine Partner Primary/secondary alkylamines, anilines, N-heterocyclesLess nucleophilic amines (e.g., anilines) may require more electron-rich, bulky "Buchwald ligands" (e.g., RuPhos, BrettPhos) and potentially higher temperatures.
Catalyst/Ligand System Pd(OAc)₂ with a ligand; Pre-formed catalysts (e.g., XPhos-Pd-G3)Palladium(II) acetate is a common, air-stable precursor. Using pre-formed catalysts can lead to more reproducible results by avoiding variability in the initial Pd(0) formation.
Base K₃PO₄, LHMDS, K₂CO₃Sodium tert-butoxide is a strong, effective base for a wide range of amines. Weaker bases like K₃PO₄ or K₂CO₃ can be used for more acidic N-H bonds (e.g., in some heterocycles) to improve functional group tolerance.[11]
Solvent Dioxane, THF, DMEToluene is a robust, high-boiling solvent. Dioxane is also widely used and can be beneficial for solubility.

Conclusion

5-Bromo-1H-pyrrolo[3,4-b]pyridin-3-amine is a strategically important building block for the synthesis of complex pharmaceutical intermediates. Its value lies in the orthogonal reactivity of the C5-bromo and C3-amino groups. As demonstrated, the C-Br bond is an excellent handle for diversification via robust and scalable palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling and Buchwald-Hartwig amination. The protocols and principles outlined in this guide provide a solid foundation for researchers and drug development professionals to leverage this versatile scaffold in the creation of novel therapeutics, particularly in the field of oncology and kinase inhibitor research.

References

  • Cui, J. J., et al. (2008). Discovery of pyrrolopyridine-pyridone based inhibitors of Met kinase: synthesis, X-ray crystallographic analysis, and biological activities. Journal of Medicinal Chemistry, 51(20), 6376-6389. Available at: [Link]

  • El-Damasy, A. K., et al. (2022). Novel pyrrolo[2,3-d]pyridine derivatives as multi-kinase inhibitors with VEGFR2 selectivity. RSC Medicinal Chemistry, 13(9), 1121-1136. Available at: [Link]

  • Lewis, H. D., et al. (2024). Design and Synthesis of Novel Aminoindazole-pyrrolo[2,3-b]pyridine Inhibitors of IKKα That Selectively Perturb Cellular Non-Canonical NF-κB Signalling. Molecules, 29(15), 3421. Available at: [Link]

  • Kumar, A., et al. (2021). Azaindole Therapeutic Agents. Expert Opinion on Therapeutic Patents, 31(10), 909-923. Available at: [Link]

  • El-Damasy, A. K., et al. (2023). Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. Molecules, 28(18), 6681. Available at: [Link]

  • El-Damasy, A. K., et al. (2023). Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. MDPI. Available at: [Link]

  • Rousseau, E., & Rognan, D. (2014). The Azaindole Framework in the Design of Kinase Inhibitors. Molecules, 19(12), 19858-19895. Available at: [Link]

  • Scilit. (n.d.). The importance of indole and azaindole scaffold in the development of antitumor agents. Scilit. Available at: [Link]

  • PubChem. (n.d.). 5-bromo-1h-pyrazolo[3,4-b]pyridin-3-amine. PubChem. Available at: [Link]

  • ResearchGate. (n.d.). Synthesis of compounds 21–24 from 5-azaindole. ResearchGate. Available at: [Link]

  • Preti, D., et al. (2016). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Molecules, 21(11), 1546. Available at: [Link]

  • Ali, A., et al. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Molecules, 22(2), 205. Available at: [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Wikipedia. Available at: [Link]

  • Martínez-Urbina, M. A., et al. (2023). Synthesis of Pyrrolo[3,4-b]pyridin-5-ones via Ugi–Zhu Reaction and In Vitro–In Silico Studies against Breast Carcinoma. Molecules, 28(21), 7439. Available at: [Link]

  • Bautista-Hernández, C. A., et al. (2019). Synthesis of Pyrrolo[3,4-b]pyridin-5-ones via Multicomponent Reactions and In Vitro–In Silico Studies Against SiHa, HeLa, and CaSki Human Cervical Carcinoma Cell Lines. Molecules, 24(14), 2661. Available at: [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Chemistry LibreTexts. Available at: [Link]

  • Royal Society of Chemistry. (n.d.). Convenient synthesis of functionalized pyrrolo[3,4-b]pyridines and pyrrolo[3,4-b]quinolines via three-component reactions. RSC Publishing. Available at: [Link]

  • University of South Florida. (n.d.). HIGH-THROUGHPUT EXPERIMENTATION OF THE BUCHWALD- HARTWIG AMINATION FOR REACTION SCOUTING AND GUIDED SYNTHESIS. USF Scholar Commons. Available at: [Link]

  • Royal Society of Chemistry. (2021). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H). RSC Publishing. Available at: [Link]

  • ResearchGate. (n.d.). Convenient Synthesis of Functionalized Pyrrolo[3,4-b]pyridines and Pyrrolo[3,4-b]quinolines via Three-Component Reactions. ResearchGate. Available at: [Link]

  • Lund University. (2008). Analysis of a Buckwald-Hartwig amination: reaction for pharmaceutical production. Lund University Publications. Available at: [Link]

  • Lithuanian Academy of Sciences. (n.d.). Synthesis and microwave-promoted Suzuki-Miyaura cross-coupling reactions of 5-bromo-1,3,3-trimethyl-1,3- dihydro-6ʹH-spiro[indole-2,2ʹ-piperidin]. Lietuvos mokslų akademija. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Organic Chemistry Portal. Available at: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 5-Bromo-1H-pyrrolo[3,4-b]pyridin-3-amine

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for the synthesis of 5-Bromo-1H-pyrrolo[3,4-b]pyridin-3-amine. This document is designed for researchers, chemists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to help you navigate the common challenges associated with this synthesis and improve the yield and purity of your target compound.

I. Troubleshooting Guide: Overcoming Common Synthesis Hurdles

This section addresses specific issues that may arise during the synthesis, providing potential causes and actionable solutions based on established chemical principles.

Issue 1: Low or No Product Yield

A consistently low yield is one of the most common frustrations in heterocyclic synthesis.[1] This can often be traced back to several key factors, from reagent quality to reaction conditions.

Table 1: Troubleshooting Low Yield

Potential Cause Explanation Recommended Solution
Reagent/Solvent Impurity Impurities, especially water or nucleophilic contaminants in starting materials or solvents, can react with intermediates or catalysts, leading to side products and incomplete reactions.[2]- Ensure all reagents are of high purity (≥98%).- Use anhydrous solvents, especially in steps involving organometallics or strong bases. Consider drying solvents over molecular sieves or distilling them prior to use.
Suboptimal Reaction Conditions Temperature, reaction time, and reactant concentration are critical parameters.[1] Deviations can lead to incomplete conversion or decomposition of the product.[2]- Perform small-scale trial reactions to optimize temperature and reaction duration.- Monitor the reaction progress diligently using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
Atmospheric Moisture/Oxygen Many organometallic intermediates and reagents used in heterocyclic synthesis are sensitive to air and moisture.[1]- Employ proper inert atmosphere techniques, such as using a nitrogen or argon blanket throughout the reaction setup and transfers.
Inefficient Mixing In heterogeneous reactions, poor stirring can result in localized concentration gradients and reduced reaction rates, leading to lower yields.[1]- Use a suitable stir bar and an appropriate stir rate for the viscosity and scale of your reaction. For larger scale reactions, consider mechanical stirring.

Expert Insight: Before committing large quantities of valuable starting materials, it is highly advisable to conduct a small-scale pilot reaction to confirm the viability of the chosen conditions and reagents. This preliminary step can save significant time and resources.

Issue 2: Formation of Significant Impurities

The presence of side products can complicate purification and reduce the overall yield. Understanding the potential side reactions is key to mitigating them.

dot

Sources

Technical Support Center: Purification of 5-Bromo-1H-pyrrolo[3,4-b]pyridin-3-amine and its Impurities

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the purification of 5-Bromo-1H-pyrrolo[3,4-b]pyridin-3-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions regarding the purification of this and structurally related heterocyclic amines.

I. Troubleshooting Guide: Common Purification Challenges

This section addresses specific issues that may be encountered during the purification of 5-Bromo-1H-pyrrolo[3,4-b]pyridin-3-amine.

Question: Why am I observing persistent impurities in my NMR spectrum after column chromatography?

Answer:

Persistent impurities following column chromatography of 5-Bromo-1H-pyrrolo[3,4-b]pyridin-3-amine can arise from several factors related to the inherent basicity of the pyridine and pyrrole nitrogen atoms, as well as the polarity of the molecule.

Causality and Troubleshooting Steps:

  • Strong Analyte-Stationary Phase Interaction: The basic nitrogen atoms in your compound can strongly interact with the acidic silanol groups on the surface of standard silica gel.[1][2] This can lead to significant peak tailing, where the compound slowly bleeds off the column, co-eluting with less polar impurities.

    • Solution: Deactivate the silica gel by preparing a slurry with your mobile phase containing a small amount of a competing base, such as triethylamine (TEA) or ammonia.[2][3] A common starting point is to use a mobile phase containing 0.5-2% TEA. This will occupy the active sites on the silica, allowing for a more symmetrical peak shape and better separation.

  • Inappropriate Solvent System: The choice of eluent is critical for achieving good separation.

    • Solution: A systematic approach to solvent system selection is recommended. Start with a non-polar solvent like hexanes or heptane and gradually increase the polarity with a more polar solvent like ethyl acetate or dichloromethane/methanol. Thin-layer chromatography (TLC) is an indispensable tool for optimizing the solvent system before committing to a column.[4] Aim for an Rf value of 0.2-0.3 for your desired compound.

  • Co-eluting Impurities: Some impurities may have very similar polarities to your target compound, making separation by standard chromatography challenging.

    • Solution: Consider alternative purification techniques. Recrystallization can be highly effective if a suitable solvent system can be found.[4] Experiment with various solvents to find one in which your compound is soluble at elevated temperatures but sparingly soluble at room temperature or below.

Question: My compound appears to be degrading on the silica gel column. What can I do to prevent this?

Answer:

Degradation of sensitive heterocyclic amines on silica gel is a known issue, often catalyzed by the acidic nature of the stationary phase.

Causality and Troubleshooting Steps:

  • Acid-Catalyzed Decomposition: The acidic silanol groups on silica can promote decomposition of certain functional groups.

    • Solution:

      • Use of Neutral or Basic Alumina: Alumina is a less acidic stationary phase and can be a good alternative to silica gel for purifying basic compounds.

      • Deactivated Silica: As mentioned previously, pre-treating the silica gel with a base like triethylamine can neutralize the acidic sites and minimize degradation.[3]

  • Extended Exposure Time: The longer your compound remains on the column, the greater the opportunity for degradation.

    • Solution:

      • Flash Chromatography: Employ flash chromatography rather than gravity chromatography to reduce the purification time.

      • Optimize Loading: Avoid overloading the column, which can lead to broader peaks and longer elution times. A general rule of thumb is to load 1-10% of the column weight with your crude material.

Question: I am struggling with poor resolution between my product and a closely-related impurity. How can I improve the separation?

Answer:

Achieving baseline separation between compounds with similar polarities requires careful optimization of your chromatographic conditions.

Causality and Troubleshooting Steps:

  • Suboptimal Mobile Phase: The mobile phase composition directly influences the differential migration of compounds on the stationary phase.

    • Solution:

      • Gradient Elution: Instead of an isocratic (constant solvent composition) elution, a gradient elution, where the polarity of the mobile phase is gradually increased, can significantly improve resolution.[5]

      • Alternative Solvent Systems: Experiment with different solvent combinations. For example, if a hexane/ethyl acetate system is not providing adequate separation, try a dichloromethane/methanol system.

  • Stationary Phase Choice: Not all stationary phases are created equal.

    • Solution:

      • High-Performance Liquid Chromatography (HPLC): For very challenging separations, HPLC offers superior resolving power due to the use of smaller particle size stationary phases.[1] A variety of column chemistries, such as C18, phenyl, or cyano phases, can provide different selectivity.[1]

II. Frequently Asked Questions (FAQs)

What are the most common classes of impurities in the synthesis of 5-Bromo-1H-pyrrolo[3,4-b]pyridin-3-amine?

Common impurities can include:

  • Starting Materials: Unreacted starting materials are a frequent source of contamination.

  • Isomeric Byproducts: The formation of isomeric products can occur, especially in reactions involving substitutions on the pyridine ring.[6]

  • Over-brominated or Under-brominated Species: In bromination reactions, it is possible to have species with either too many or too few bromine atoms.

  • Solvent Adducts: Residual solvents from the reaction or work-up can be present.

  • Degradation Products: The target molecule may be unstable under the reaction or purification conditions, leading to the formation of degradation products.[4]

What is the best general approach for purifying heterocyclic amines?

A multi-step approach is often the most effective:

  • Aqueous Work-up: An initial acid-base extraction can be very effective for separating basic compounds like pyridine derivatives from non-basic impurities. Dissolve the crude material in an organic solvent and wash with a dilute acid (e.g., 1M HCl) to extract the amine into the aqueous layer. The aqueous layer can then be basified and the product re-extracted with an organic solvent.

  • Chromatography: Column chromatography is a powerful technique for separating compounds based on their polarity.[7][8] As discussed, for basic compounds, using a deactivated stationary phase or adding a basic modifier to the eluent is crucial.

  • Recrystallization: For solid compounds, recrystallization is an excellent final step to achieve high purity.[4]

How can I monitor the progress of my purification?

Thin-layer chromatography (TLC) is an essential tool for monitoring purification. It allows you to quickly assess the composition of your crude mixture and the fractions collected from your column. Use a suitable stain (e.g., potassium permanganate, UV light) to visualize the spots.

III. Detailed Experimental Protocol: Flash Column Chromatography

This protocol provides a general guideline for the purification of 5-Bromo-1H-pyrrolo[3,4-b]pyridin-3-amine using flash column chromatography.

Materials:

  • Crude 5-Bromo-1H-pyrrolo[3,4-b]pyridin-3-amine

  • Silica gel (230-400 mesh)

  • Hexanes (or heptane)

  • Ethyl acetate

  • Triethylamine (TEA)

  • TLC plates (silica gel 60 F254)

  • Glass column with a stopcock

  • Collection tubes

Procedure:

  • TLC Analysis:

    • Dissolve a small amount of your crude material in a suitable solvent (e.g., dichloromethane).

    • Spot the solution onto a TLC plate.

    • Develop the plate in a developing jar containing a solvent system (e.g., 70:30 hexanes:ethyl acetate with 1% TEA).

    • Visualize the plate under UV light and/or with a stain to determine the Rf of your product and impurities.

    • Adjust the solvent system until the desired compound has an Rf of approximately 0.2-0.3.

  • Column Packing:

    • Prepare a slurry of silica gel in the initial, low-polarity mobile phase (e.g., 95:5 hexanes:ethyl acetate with 1% TEA).

    • Carefully pour the slurry into the column, ensuring no air bubbles are trapped.

    • Allow the silica to settle, and then add a layer of sand to the top to protect the surface.

    • Drain the excess solvent until it is level with the top of the sand.

  • Sample Loading:

    • Dissolve the crude material in a minimal amount of the mobile phase or a stronger solvent like dichloromethane.

    • Carefully apply the sample to the top of the column.

    • Drain the solvent until the sample is absorbed onto the silica.

  • Elution and Fraction Collection:

    • Begin eluting the column with the mobile phase, starting with a low polarity and gradually increasing it based on your TLC analysis.

    • Collect fractions in separate tubes.

    • Monitor the elution by spotting fractions onto a TLC plate and developing it.

  • Product Isolation:

    • Combine the fractions containing the pure product.

    • Remove the solvent under reduced pressure using a rotary evaporator.

    • Dry the purified product under high vacuum to remove any residual solvent.

Quantitative Data Summary Table:

ParameterRecommended Value/RangeRationale
Stationary Phase Silica Gel (230-400 mesh)Standard, cost-effective choice for most applications.
Mobile Phase Modifier 0.5-2% Triethylamine (TEA)Neutralizes acidic silanol groups, improving peak shape.[2]
Sample Load 1-5% of silica gel weightPrevents column overloading and ensures good separation.
Target Rf (TLC) 0.2 - 0.3Provides optimal separation on the column.

IV. Visualized Workflows

Troubleshooting Workflow for Common Purification Issues

G start Purification Issue Identified impurity Persistent Impurities in NMR start->impurity degradation Compound Degradation on Column start->degradation resolution Poor Resolution start->resolution tailing Peak Tailing in Chromatography start->tailing sol1 Solution: Add competing base (e.g., TEA) to eluent or use deactivated silica. impurity->sol1 Possible Cause: Strong Analyte-Stationary Phase Interaction sol2 Solution: Optimize solvent system using TLC. Aim for Rf 0.2-0.3. impurity->sol2 Possible Cause: Inappropriate Solvent System sol3 Solution: Use neutral/basic alumina or deactivated silica. degradation->sol3 Possible Cause: Acid-Catalyzed Decomposition sol4 Solution: Use flash chromatography and avoid overloading. degradation->sol4 Possible Cause: Extended Exposure Time sol5 Solution: Employ gradient elution or try alternative solvent systems. resolution->sol5 Possible Cause: Suboptimal Mobile Phase sol6 Solution: Consider HPLC with different column chemistries. resolution->sol6 Possible Cause: Stationary Phase Choice tailing->sol1 Primary Cause: Interaction with Acidic Silanols

Caption: A workflow for troubleshooting common chromatography issues.

General Purification Strategy for Heterocyclic Amines

G start Crude Product workup Acid-Base Extraction start->workup chromatography Column Chromatography (with base modifier) workup->chromatography Separates basic from non-basic impurities recrystallization Recrystallization chromatography->recrystallization Separates by polarity pure_product Pure Product recrystallization->pure_product Final polishing step

Caption: A general strategy for purifying heterocyclic amines.

V. References

  • Biotage. (2023, January 19). Is there an easy way to purify organic amines? Retrieved from [Link]

  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of Pyridine. Retrieved from [Link]

  • Di Martino, R. M. C., et al. (2020). New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation. Molecules, 25(15), 3424. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). A Simple, Tandem Approach to the Construction of Pyridine Derivatives under Metal-free Conditions. Retrieved from [Link]

  • Sciencemadness.org. (2009, July 11). recrystallisation of pyridinium tribromide. Retrieved from [Link]

  • University of Siena. (n.d.). New pyrimidine and pyridine derivatives as multitarget cholinesterase inhibitors. Retrieved from [Link]

  • American Chemical Society. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179. Retrieved from [Link]

  • Wikipedia. (n.d.). Pyridine. Retrieved from [Link]

  • MilliporeSigma. (n.d.). 5-Bromo-1H-pyrrolo[2,3-b]pyridin-3-amine. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Pyridine synthesis. Retrieved from [Link]

  • National Center for Biotechnology Information. (2012). Bromination at C-5 of Pyrimidine and C-8 of Purine Nucleosides with 1,3-Dibromo-5,5-dimethylhydantoin. Molecules, 17(5), 4986–4997. Retrieved from [Link]

  • Science Forums. (2011, August 29). Amine purification. Retrieved from [Link]

  • National Center for Biotechnology Information. (2011). Bromination and Diazo-Coupling of Pyridinethiones; Microwave Assisted Synthesis of Isothiazolopyridine, Pyridothiazine and Pyridothiazepines. Molecules, 16(11), 9525–9538. Retrieved from [Link]

  • PubChem. (n.d.). 5-bromo-1h-pyrazolo[3,4-b]pyridin-3-amine. Retrieved from [Link]

  • PubMed. (1991). An efficient and convenient method for the purification of mutagenic heterocyclic amines in heated meat products. Carcinogenesis, 12(11), 2093-8. Retrieved from [Link]

  • ResearchGate. (2001). New Syntheses of Substituted Pyridines via Bromine–Magnesium Exchange. Retrieved from [Link]

  • Google Patents. (n.d.). CN103387530A - 5-bromoindole preparation method. Retrieved from

  • Organic Syntheses. (n.d.). 2,3-diaminopyridine. Retrieved from [Link]

Sources

preventing oxidation of pyrrolo[3,4-b]pyridine ring during storage

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Pyrrolo[3,4-b]pyridine Stability Guide

Welcome. You are likely accessing this guide because you have observed a color shift (typically yellow-to-brown) or a loss of purity in your pyrrolo[3,4-b]pyridine samples. This fused bicyclic system presents a classic "push-pull" stability paradox: the pyridine ring is electron-deficient, while the fused pyrrole ring is electron-rich. This electron density makes the pyrrole moiety highly susceptible to oxidative degradation via Single Electron Transfer (SET) mechanisms, particularly when exposed to atmospheric oxygen, light, or trace transition metals.

This guide moves beyond basic "store in the fridge" advice. We will explore the mechanistic root causes of instability and provide self-validating protocols to arrest these pathways.

Part 1: Troubleshooting Guide (Root Cause Analysis)

Issue 1: My off-white solid turned dark brown/black after 2 weeks at 4°C.

  • Diagnosis: Auto-oxidative Polymerization.

    • Mechanism: The pyrrole nitrogen lone pair is susceptible to abstraction by atmospheric oxygen, forming a radical cation. This radical species reacts with neutral molecules, initiating a chain polymerization similar to polypyrrole formation, resulting in "tars" (insoluble dark solids).

  • Corrective Action:

    • Purify immediately: The dark material often catalyzes further decomposition. Recrystallize or pass through a short silica plug.

    • Change Physical Form: If possible, convert the free base to a salt (e.g., Hydrochloride or Tosylate). Protonation/complexation of the nitrogen lone pairs significantly raises the ionization potential, making the ring resistant to oxidation.

    • Storage: Store strictly under Argon in amber vials.

Issue 2: Purity drops when stored in DMSO solution, even at -20°C.

  • Diagnosis: DMSO-Mediated Oxidation.

    • Mechanism: DMSO is not inert; it can act as a mild oxidant (Swern-type pathways) or carry dissolved oxygen. Furthermore, DMSO is hygroscopic; absorbed water can hydrolyze the imine-like character of the fused system.

  • Corrective Action:

    • Avoid DMSO for storage. Use anhydrous Acetonitrile (MeCN) or Methanol (MeOH) for short-term solution storage.

    • Protocol: If DMSO is required for biological assays, prepare fresh aliquots immediately before use. Do not freeze-thaw DMSO stock solutions of this compound more than once.

Issue 3: Sample degrades despite being in a desiccator.

  • Diagnosis: Photo-oxidation.

    • Mechanism: Pyrrolo-fused systems are often photosensitizers. Ambient light excites the molecule to a triplet state, which transfers energy to ground-state oxygen (

      
      ) to generate singlet oxygen (
      
      
      
      ). Singlet oxygen rapidly attacks the pyrrole ring via [2+2] or [4+2] cycloaddition.
  • Corrective Action:

    • Light Exclusion: Wrap all storage vials in aluminum foil or use amber glass.

    • Atmosphere: A desiccator removes water but not oxygen. You must backfill the desiccator with Argon or Nitrogen.

Part 2: Frequently Asked Questions (FAQ)

Q: Is the Free Base or Salt form more stable? A: The Salt form is significantly more stable . The free base has high electron density on the pyrrole nitrogen. Converting this to a salt (e.g., HCl, HBr, or Methanesulfonate) reduces the HOMO (Highest Occupied Molecular Orbital) energy, rendering the molecule less reactive to oxidants.

  • Recommendation: If your workflow permits, store the compound as a hydrochloride salt and neutralize it to the free base immediately before the specific reaction/assay.

Q: Can I use Nitrogen balloons for storage? A: For short term (hours), yes. For long term (days/weeks), No . Rubber balloons are permeable to oxygen over time. Use Parafilm-sealed glass vials with a Teflon-lined septum, or flame-sealed ampoules for indefinite storage.

Q: What is the "Yellow Impurity" often seen by LC-MS? A: This is typically the Maleimide derivative (oxidation of the pyrrole carbons) or an N-oxide species. These are the primary degradation products before polymerization sets in. Their presence indicates that your inert gas barrier has been compromised.

Part 3: Detailed Protocols

Protocol A: Anhydrous Salt Formation (Stabilization)

Use this to convert unstable free base into a storage-stable salt.

  • Dissolve: Dissolve 100 mg of Pyrrolo[3,4-b]pyridine free base in 2 mL of anhydrous 1,4-Dioxane or Diethyl Ether.

  • Acidify: Dropwise add 1.1 equivalents of 4M HCl in Dioxane (anhydrous).

    • Note: Avoid aqueous acids to prevent hydrolysis.

  • Precipitate: A precipitate should form immediately. If not, add anhydrous Hexane to induce precipitation.

  • Isolate: Filter the solid under a stream of Nitrogen (Schlenk filtration is best).

  • Dry: Dry under high vacuum for 4 hours to remove trace solvent.

  • Store: Store the resulting salt in a tightly sealed vial at -20°C.

Protocol B: Inert Gas Backfilling (The "Schlenk" Method)

Use this for storing the free base if salt formation is not an option.

  • Container: Use a vial with a screw cap and a PTFE (Teflon) / Silicone septum.

  • Purge: Insert a long needle connected to an Argon line (3-5 psi) through the septum, reaching the bottom of the vial.

  • Vent: Insert a short "bleed" needle just through the septum (not touching the sample) to allow air to escape.

  • Flow: Allow Argon to flow for 2-3 minutes. Argon is heavier than air and will displace oxygen from the bottom up.

  • Seal: Remove the bleed needle first, then the Argon needle. Immediately wrap the cap junction with Parafilm.

Part 4: Visualization & Logic

Figure 1: Oxidation Pathway & Stabilization Logic

This diagram illustrates why the free base degrades and how salt formation arrests this process.

G cluster_prevention Prevention Strategy FreeBase Pyrrolo[3,4-b]pyridine (Free Base) Radical Radical Cation Intermediate FreeBase->Radical O2 / Light (SET Mechanism) Salt HCl Salt Form (Stabilized) FreeBase->Salt + Anhydrous HCl (Protonation) Polymer Polymer/Tar (Dark Solid) Radical->Polymer Chain Reaction Oxides Maleimides/N-Oxides (Yellow Impurities) Radical->Oxides + O2 Salt->Radical High Energy Barrier (Oxidation Blocked)

Caption: Mechanistic pathway of oxidative degradation vs. stabilization via salt formation. Protonation raises the oxidation potential, effectively blocking the radical cation pathway.

Figure 2: Storage Decision Tree

Follow this logic to determine the optimal storage method for your specific sample.

DecisionTree Start Start: Sample to Store FormQ Is it a Salt or Free Base? Start->FormQ FreeBase Free Base FormQ->FreeBase Free Base Salt Salt Form FormQ->Salt Salt DurationQ Storage Duration? FreeBase->DurationQ Action3 Standard Storage: -20°C, Desiccator Salt->Action3 ShortTerm < 1 Week DurationQ->ShortTerm Short Term LongTerm > 1 Week DurationQ->LongTerm Long Term Action1 Store at -20°C Amber Vial Argon Flush ShortTerm->Action1 Action2 CRITICAL: Convert to HCl Salt OR Flame Seal under Ar LongTerm->Action2

Caption: Decision matrix for selecting storage conditions based on chemical form and duration.

References

  • Laha, J. K., et al. (2020).[1] Aroylation of Electron-Rich Pyrroles under Minisci Reaction Conditions. Organic Letters. (Discusses the electron-rich nature of pyrroles and strategies to prevent polymerization).

  • BenchChem Technical Support . (2025). Preventing polymerization of pyrrole compounds under acidic conditions. (Provides protocols for handling reactive pyrrole systems).

  • Ossila . (2023). Air Free Techniques | Handling Air-Sensitive Materials. (Standard operating procedures for Schlenk lines and glove boxes).

  • Sigma-Aldrich (Merck) . Handling Air-Sensitive Reagents (Technical Bulletin AL-134). (The authoritative guide on syringe transfer and inert storage).

Sources

Technical Support Center: Optimizing Cross-Coupling Reaction Times for 5-Bromo-Pyrrolopyridines

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for optimizing cross-coupling reactions involving 5-bromo-pyrrolopyridines. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting advice, and frequently asked questions to streamline your experimental workflows and accelerate your research.

Introduction

5-Bromo-pyrrolopyridines, including the common 7-azaindole scaffold, are crucial building blocks in medicinal chemistry and materials science.[1] The ability to efficiently functionalize these heterocycles through cross-coupling reactions is paramount for the rapid synthesis of diverse compound libraries. This guide focuses on practical strategies to minimize reaction times while maximizing yield and purity for Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck couplings.

Frequently Asked Questions (FAQs)

Q1: My Suzuki-Miyaura reaction is sluggish. What are the first parameters I should adjust to decrease the reaction time?

A1: To accelerate a sluggish Suzuki-Miyaura reaction, consider the following adjustments in order of likely impact:

  • Temperature: Increasing the reaction temperature is often the most effective way to increase the reaction rate. For many 5-bromo-pyrrolopyridine couplings, temperatures between 80-120 °C are optimal.[2] Microwave irradiation can dramatically reduce reaction times from hours to minutes.[3]

  • Catalyst and Ligand Choice: Standard catalysts like Pd(PPh₃)₄ can be slow for heteroaromatic substrates.[4][5] Switching to a more active catalyst system, such as a palladium precatalyst with a bulky, electron-rich phosphine ligand like XPhos, SPhos, or RuPhos, can significantly enhance the rate of oxidative addition, which is often the rate-determining step.[6]

  • Base Selection: The choice of base is critical. For challenging couplings, stronger, non-coordinating bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are often more effective than weaker bases like sodium carbonate (Na₂CO₃).[2][4]

  • Solvent System: Aprotic polar solvents like 1,4-dioxane or DMF, often with the addition of water, are commonly used to dissolve the base and facilitate transmetalation.[2][7]

Q2: I'm observing significant debromination of my 5-bromo-pyrrolopyridine starting material. How can I prevent this side reaction?

A2: Debromination, or hydrodehalogenation, is a common side reaction, especially with electron-rich heterocycles. To minimize it:

  • Use a Milder Base: Strong bases can sometimes promote debromination. Consider screening milder bases or using a carefully controlled stoichiometry of your current base.

  • Lower the Reaction Temperature: Higher temperatures can favor this side reaction. If possible, try running the reaction at a lower temperature for a longer period.

  • Ensure Anhydrous Conditions: Water can be a proton source for debromination. Ensure all reagents and solvents are thoroughly dried and the reaction is run under an inert atmosphere.

  • Ligand Choice: Some ligands can favor the desired coupling over debromination. Experimenting with different phosphine ligands might be beneficial.

Q3: How can I accelerate my Buchwald-Hartwig amination of a 5-bromo-pyrrolopyridine?

A3: For faster Buchwald-Hartwig aminations:

  • Ligand Selection: The use of bulky, electron-rich biarylphosphine ligands is crucial. Ligands like XPhos, SPhos, and RuPhos are designed to facilitate the coupling of challenging substrates.[8]

  • Precatalyst Choice: Using a pre-formed palladium catalyst can lead to more consistent and faster reactions compared to generating the active catalyst in situ from Pd(OAc)₂.[9]

  • Base and Solvent: Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) or LHMDS are typically required.[8] Aprotic solvents such as toluene or dioxane are commonly employed.[10]

  • Temperature: While higher temperatures generally increase the rate, be mindful of potential decomposition of base-sensitive functional groups. A temperature screen from 80-110 °C is recommended.[11]

Q4: My Sonogashira coupling is giving low yields and significant alkyne homocoupling. What can I do to improve the reaction time and selectivity?

A4: To optimize your Sonogashira coupling:

  • Copper Co-catalyst: The presence of a copper(I) salt (e.g., CuI) is crucial for activating the alkyne.[12] However, it can also promote the undesired Glaser homocoupling.

  • Copper-Free Conditions: To avoid homocoupling, consider a copper-free Sonogashira protocol. This often requires a more active palladium catalyst and a suitable amine base.[12]

  • Amine Base: The choice of amine base (e.g., triethylamine, diisopropylamine) is important. It acts as both a base and a ligand for the copper.

  • Inert Atmosphere: Rigorously exclude oxygen from your reaction, as it promotes homocoupling.[12]

  • Temperature: These reactions can often be run at or slightly above room temperature, which helps to minimize side reactions.

Troubleshooting Guide

This section provides a structured approach to resolving common issues encountered during the cross-coupling of 5-bromo-pyrrolopyridines.

Issue 1: Low or No Product Formation

Possible Causes & Solutions:

CauseRecommended ActionRationale
Inactive Catalyst Use a fresh batch of palladium catalyst and ensure proper storage. Consider using a more robust pre-catalyst.Palladium catalysts, especially Pd(0) species, can be sensitive to air and moisture, leading to deactivation.
Inappropriate Ligand For N-heterocyclic substrates, bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) or N-heterocyclic carbenes (NHCs) are often superior to traditional ligands like PPh₃.[4][6]These ligands promote the oxidative addition step and stabilize the active catalytic species.
Suboptimal Base Screen different bases. For Suzuki reactions, K₃PO₄ or Cs₂CO₃ are often effective.[2][4] For Buchwald-Hartwig, NaOtBu or LHMDS are common choices.[8]The base plays a critical role in the transmetalation (Suzuki) or amine deprotonation (Buchwald-Hartwig) step.
Poor Solvent Choice Ensure all reactants are soluble in the chosen solvent system. For Suzuki couplings, a mixture of an aprotic solvent (e.g., dioxane) and water is often beneficial.[2]Proper solubility is essential for efficient reaction kinetics.
Insufficient Temperature Gradually increase the reaction temperature in increments of 10-20 °C. Consider using microwave irradiation for rapid heating.[3]Many cross-coupling reactions have a significant activation energy barrier.
Reagent Quality Verify the purity of your 5-bromo-pyrrolopyridine and coupling partner. Boronic acids, in particular, can degrade over time.Impurities can poison the catalyst or lead to side reactions.
Issue 2: Formation of Significant Side Products

Common Side Products and Mitigation Strategies:

Side ProductMitigation StrategyUnderlying Principle
Homocoupling of Boronic Acid (Suzuki) Rigorously degas all solvents and maintain an inert atmosphere. Lower the reaction temperature.Oxygen can promote the oxidative homocoupling of the boronic acid.
Debromination (Hydrodehalogenation) Use a milder base or lower the reaction temperature. Ensure anhydrous conditions.This side reaction is often promoted by strong bases and high temperatures, with water acting as a proton source.
Alkyne Dimerization (Sonogashira) Use copper-free conditions or rigorously exclude oxygen from the reaction.The Glaser coupling of terminal alkynes is an oxidative process catalyzed by copper.[12]

Visualizing the Workflow: A Troubleshooting Decision Tree

TroubleshootingWorkflow start Low or No Product check_reagents Check Reagent Purity & Stoichiometry start->check_reagents check_conditions Verify Inert Atmosphere & Dry Solvents check_reagents->check_conditions Reagents OK success Successful Reaction check_reagents->success Impurity Found & Rectified optimize_catalyst Screen Catalyst & Ligand check_conditions->optimize_catalyst Conditions OK check_conditions->success Atmosphere/Solvent Issue Fixed optimize_base Screen Bases optimize_catalyst->optimize_base No Improvement optimize_catalyst->success Improved Yield optimize_temp Increase Temperature / Use Microwave optimize_base->optimize_temp No Improvement optimize_base->success Improved Yield optimize_temp->success Improvement Seen

Caption: A decision tree for troubleshooting low-yielding cross-coupling reactions.

Experimental Protocols

Protocol 1: Microwave-Assisted Suzuki-Miyaura Coupling

This protocol provides a general starting point for the rapid synthesis of 5-aryl-pyrrolopyridines.

Materials:

  • 5-bromo-pyrrolopyridine (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%)[5]

  • Base (e.g., K₂CO₃ or Cs₂CO₃, 2-3 equiv)[5]

  • Degassed solvent (e.g., 1,4-dioxane/water, 4:1)

Procedure:

  • To a microwave-safe reaction vial, add the 5-bromo-pyrrolopyridine, arylboronic acid, palladium catalyst, and base.

  • Add the degassed solvent mixture.

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the reaction mixture at a set temperature (e.g., 100-140 °C) for a specified time (e.g., 10-40 minutes).[3]

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 2: General Procedure for Buchwald-Hartwig Amination

Materials:

  • 5-bromo-pyrrolopyridine (1.0 equiv)

  • Amine (1.1-1.5 equiv)

  • Palladium precatalyst (e.g., XPhos Pd G3, 1-3 mol%)

  • Ligand (if not using a precatalyst, e.g., XPhos, 1.2-1.5 x mol% of Pd)

  • Base (e.g., NaOtBu or LHMDS, 1.5-2.0 equiv)[8]

  • Anhydrous, degassed solvent (e.g., toluene or 1,4-dioxane)

Procedure:

  • In an oven-dried Schlenk flask under an inert atmosphere, add the palladium precatalyst (and ligand, if separate) and the base.

  • Add the anhydrous, degassed solvent.

  • Add the 5-bromo-pyrrolopyridine and the amine.

  • Heat the reaction mixture with stirring to the desired temperature (e.g., 80-110 °C).

  • Monitor the reaction progress by TLC or LC-MS.

  • Once the starting material is consumed, cool the reaction to room temperature.

  • Quench the reaction carefully with water or a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by flash chromatography.

Data Summary: Optimizing Reaction Conditions

The following tables provide a summary of reaction conditions from the literature for cross-coupling reactions of bromo-aza-indoles and related heterocycles, which can serve as a starting point for the optimization of 5-bromo-pyrrolopyridine couplings.

Table 1: Suzuki-Miyaura Coupling Conditions for Bromo-aza-indoles

Catalyst (mol%)LigandBase (equiv)SolventTemp (°C)Time (h)Yield (%)Reference
Pd(dppf)Cl₂ (5)dppfK₂CO₃ (3)Dimethoxyethane80295[4][5]
Pd(PCy₃)₂ (5)PCy₃K₂CO₃ (3)Dimethoxyethane80465[4]
Pd(PPh₃)₄ (5)PPh₃K₂CO₃ (3)Dimethoxyethane80422[4]
Pd₂(dba)₃ (2.5)XPhos (5)K₃PO₄ (3)1,4-Dioxane/H₂O10015+-[2]

Table 2: Buchwald-Hartwig Amination of Bromo-aza-indoles

Pd Source (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)Reference
Pd₂(dba)₃ (5)Xantphos (10)Cs₂CO₃ (1.5)Dioxane100-High[13]
Pd(OAc)₂ (2-5)SPhos (2-5)NaOtBu (1.5)Toluene80-110--[8]
[Pd(cinnamyl)Cl]₂ (1-3)RuPhos (1-3)NaOtBu (1.5)Toluene80-110--[8]

Reaction Mechanism Visualization

Catalytic Cycle of the Suzuki-Miyaura Coupling

Suzuki_Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd + R-Br PdII R-Pd(II)-Br(L_n) OxAdd->PdII Transmetalation Transmetalation PdII->Transmetalation + Ar-B(OR)₂ RPdAr R-Pd(II)-Ar(L_n) Transmetalation->RPdAr RedElim Reductive Elimination RPdAr->RedElim RedElim->Pd0 + R-Ar

Caption: A simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

References

  • BenchChem. (2025). Comparative analysis of catalysts for 5-bromoindole Suzuki coupling. BenchChem Technical Support Center.
  • AtlanChim Pharma. (n.d.).
  • Leboho, T. C., et al. (2018).
  • Merck & Co., Inc. (2017). High-Throughput Experimentation of the Buchwald-Hartwig Amination for Reaction Scouting and Guided Synthesis.
  • Caddick, S., et al. (2005). Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. Synthesis, 2005(13), 2119-2138.
  • Vesnal, A., et al. (2018, September 6).
  • Norwegian Research Information Repository. (2018). Palladium Catalyzed Cross-Coupling Reactions on 7-Azaindoles in the Synthesis of CSF1R Inhibitors.
  • BenchChem. (2025). Application Notes and Protocols for Suzuki-Miyaura Coupling with 5-Bromoindole. BenchChem Technical Support Center.
  • Ellermann, K., et al. (2020). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one. RSC Advances, 10(49), 29489-29498.
  • Rosner, T., Le Bars, J., & Blackmond, D. G. (2001). Kinetic studies of Heck coupling reactions using palladacycle catalysts: experimental and kinetic modeling of the role of dimer species. Journal of the American Chemical Society, 123(8), 1848-1855.
  • Reddit User. (2023, December 20). Help needed with unreproducible Suzuki coupling. Reddit. r/Chempros.
  • Maccari, R., et al. (2012). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Molecules, 17(5), 5649-5664.
  • Khan, I., et al. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Molecules, 22(2), 203.
  • Organic Chemistry Portal. (n.d.). Heck Reaction.
  • Gozzi, C., et al. (2008). Kinetic Study of the Heck Reaction: An Interdisciplinary Experience.
  • BenchChem. (2025). Application Notes and Protocols: Sonogashira Coupling of 5-Bromoindole with Terminal Alkynes. BenchChem Technical Support Center.
  • Beletskaya, I. P., & Cheprakov, A. V. (2000). The Heck Reaction as a Sharpening Stone of Palladium Catalysis. Chemical Reviews, 100(8), 3009-3066.
  • Organic Synthesis. (n.d.). Buchwald-Hartwig Coupling.
  • Baxendale, I. R., et al. (2006). Microwave-Assisted Suzuki Coupling Reactions with an Encapsulated Palladium Catalyst for Batch and Continuous-Flow Transformations.
  • Wikipedia. (n.d.).
  • Chemistry LibreTexts. (2023, June 30).
  • ChemSpeed. (n.d.).
  • Szabó, Z., et al. (2018). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry, 14, 1056-1062.
  • Son, N. T., et al. (2019). Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6-Azaindoles. Synlett, 30(10), 1163-1167.
  • Andrade, C. K. Z., & Pinho, V. D. (2016). Synthesis of Substituted 4-, 5-, 6-, and 7-Azaindoles from Aminopyridines via a Cascade C–N Cross-Coupling/Heck Reaction. Organic Letters, 18(14), 3466-3469.
  • ACS GCI Pharmaceutical Roundtable. (n.d.).
  • Tumosienė, I., et al. (2016). Synthesis and microwave-promoted Suzuki-Miyaura cross-coupling reactions of 5-bromo-1,3,3-trimethyl-1,3-dihydro-6ʹH-spiro[indole-2,2ʹ-piperidin]. Chemija, 27(1).
  • Sharma, P., & Kumar, D. (2017). Heck Reaction—State of the Art.
  • Whitcombe, N. J., Hii, K. K., & Gibson, S. E. (2001). Variations on a theme—recent developments on the mechanism of the Heck reaction and their implications for synthesis. Tetrahedron, 57(35), 7449-7476.
  • ResearchGate. (n.d.). Sonogashira cross-coupling reaction of 5-bromoindole 15 with phenylacetylene 16.
  • KAUST Repository. (n.d.). Optimization of an Efficient and Sustainable Sonogashira Cross-Coupling Protocol.
  • Wikipedia. (n.d.). 7-Azaindole.
  • Son, N. T., et al. (2019). Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex. Molecules, 24(18), 3326.
  • Wikipedia. (n.d.). Sonogashira coupling.
  • BenchChem. (2025). Technical Support Center: Troubleshooting Failed Buchwald-Hartwig Amination with 3-Bromo-4-isopropylpyridine. BenchChem Technical Support Center.
  • Organic Chemistry Portal. (n.d.).
  • Janus-Type Catalyst. (2021).
  • WuXi AppTec. (2022, November 25). Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings?.
  • BenchChem. (2025). Application Notes and Protocols for Suzuki Coupling Reactions Using 2-Bromo-5-(2-nitro-vinyl)-thiophene. BenchChem Technical Support Center.
  • National Institutes of Health. (2022). Development of a Buchwald–Hartwig Amination for an Accelerated Library Synthesis of Cereblon Binders.

Sources

troubleshooting low reactivity of C3-amine in pyrrolopyridine scaffolds

Author: BenchChem Technical Support Team. Date: March 2026

Status: Online Agent: Senior Application Scientist Ticket Focus: Troubleshooting Low Reactivity & Stability in C3-Aminopyrrolopyridines (Azaindoles)

Introduction: The "Deceptive" Scaffold

Welcome to the technical support hub for pyrrolopyridine chemistry. If you are here, you are likely holding a flask containing a black tar where your bright yellow amine used to be, or your LCMS shows 99% starting material after 24 hours of reflux.

The Core Problem: 3-aminopyrrolopyridines (particularly the 7-azaindole isomer) are chemically deceptive. While they structurally resemble tryptamines (indoles), the insertion of the pyridine nitrogen (N7) drastically alters their electronic landscape.

  • Electronic Deactivation: The pyridine ring is electron-withdrawing, reducing the nucleophilicity of the C3-amine.

  • Catalyst Poisoning: The N7 nitrogen is a potent ligand that sequesters metal catalysts (Pd, Cu).

  • Oxidative Instability: The electron-rich pyrrole ring, paradoxically combined with the free amine, makes the free base hypersensitive to oxidation.

This guide provides field-proven protocols to bypass these failure modes.

Phase 1: Diagnosis & Logic Flow

Before altering your reaction conditions, diagnose the specific failure mode using this logic flow.

TroubleshootingFlow Start ISSUE: Low Reactivity/Yield CheckState Check Starting Material state Start->CheckState IsTar Black/Purple Tar? CheckState->IsTar Decomposed IsSM Intact SM (No Reaction)? CheckState->IsSM Clean LCMS Oxidation DIAGNOSIS: Oxidative Decomposition (Free base instability) IsTar->Oxidation Deactivation DIAGNOSIS: Nucleophilic Deactivation or Catalyst Poisoning IsSM->Deactivation Sol1 SOLUTION: Use HCl/TFA Salt + In-situ Neutralization Oxidation->Sol1 CheckRxnType Reaction Type? Deactivation->CheckRxnType Amide Amide Coupling CheckRxnType->Amide Buchwald Pd-Catalysis (Buchwald) CheckRxnType->Buchwald Sol2 SOLUTION: Switch to T3P or Ghosez's Reagent Amide->Sol2 Sol3 SOLUTION: Use Pre-catalysts (BrettPhos Pd G3/G4) Buchwald->Sol3

Figure 1: Diagnostic logic tree for isolating the root cause of synthetic failure in azaindole scaffolds.

Ticket #1: "My amine turned into black tar."

The Issue: You attempted to "free base" your 3-amino-7-azaindole dihydrochloride salt using a separatory funnel with NaHCO₃/DCM. Upon concentration, the oil turned purple/black and solidified into an insoluble resin.

The Science: 3-aminopyrrolopyridines are electron-rich aromatics. The free amine at C3 is highly susceptible to auto-oxidation, forming radical cations that polymerize rapidly in air [1]. The pyridine nitrogen (N7) can also facilitate proton transfer tautomerism that accelerates this decay.

The Protocol: In Situ Neutralization Never isolate the free base. Perform the neutralization inside the reaction vessel immediately before the coupling event.

  • Suspend: Place the stable salt (e.g., 3-amino-7-azaindole·2HCl) in the reaction solvent (DMF or DMAc).

  • Base: Add a non-nucleophilic organic base (DIPEA or NMM) in excess (3.5–4.0 equivalents).

    • Note: You need 2 eq to neutralize the HCl and 1-2 eq to drive the reaction.

  • Activate: Add your electrophile (Acid Chloride or Activated Ester) immediately after the base.

Ticket #2: "Standard Amide Coupling (EDC/HATU) Failed."

The Issue: You are trying to couple a carboxylic acid to the C3-amine. Standard peptide coupling conditions (EDC/HOBt or HATU/DIPEA) yield <10% product.

The Science: The C3-amine is a "mismatched" nucleophile. The electron-withdrawing pyridine ring pulls density away from the amine, lowering its HOMO energy. Standard active esters (OBt/OAt) are not electrophilic enough to capture this sluggish amine before hydrolysis occurs [2].

Comparison of Coupling Reagents for Azaindoles:

ReagentReactivityRisk ProfileRecommendation
EDC / HOBt LowLowAvoid. Insufficient activation for this scaffold.
HATU MediumHigh (Epimerization)Backup. Use only with non-chiral acids.
T3P (Propylphosphonic anhydride) High LowPrimary Choice. High activation, low epimerization, easy workup.
Ghosez's Reagent Very High Moisture Sensitive"Nuclear Option." Generates acid chlorides in situ for steric bulk.

The Protocol: T3P Coupling T3P acts as a kinetic dehydrating agent and drives the reaction even with weak nucleophiles.

  • Dissolve: Acid (1.0 eq) and Amine·2HCl (1.1 eq) in EtOAc or DMF (0.1 M).

  • Base: Add DIPEA (5.0 eq). Crucial: High base load ensures free amine availability.

  • Reagent: Add T3P (50% w/w in EtOAc, 2.0 eq) dropwise at 0°C.

  • Heat: Allow to warm to RT. If no reaction after 2h, heat to 60°C. T3P is thermally stable.

Expert Tip: If T3P fails, convert your acid to the Acid Chloride using Oxalyl Chloride/DMF cat., then react with the amine salt in Pyridine/DCM. This bypasses the "activation equilibrium" entirely.

Ticket #3: "Buchwald-Hartwig Coupling is Stalling."

The Issue: You are attempting a C-N bond formation. The catalyst loads, the mixture turns black (Pd precipitation), and no product forms.

The Science: The N7 nitrogen of the azaindole is a "silent killer" of Palladium catalysis. It coordinates to the Pd center, displacing the phosphine ligand and forming a stable, catalytically inactive (L)Pd(Azaindole)Cl complex [3].

The Solution: Pre-catalysts & Bulky Ligands You must use a ligand bulky enough to prevent N7 coordination, and a pre-catalyst to ensure rapid initiation.

Recommended System:

  • Catalyst: XPhos Pd G3 or BrettPhos Pd G3 (2–5 mol%).

    • Why: The G3/G4 precatalysts contain the active Pd(0) species pre-ligated. They initiate immediately, reducing the window for N7 poisoning.

  • Base: NaOtBu (Sodium tert-butoxide) or Cs₂CO₃ .

    • Why: Stronger bases facilitate the deprotonation of the amine (or the coupling partner).

  • Solvent: t-Amyl Alcohol or Dioxane (degassed).

BuchwaldMechanism Pd_Active Active Pd(0)-L Poisoned Inactive Complex [Pd-N7-Azaindole] Pd_Active->Poisoned Poisoning Path (Small Ligand / Slow Initiation) Product C-N Coupled Product Pd_Active->Product Normal Cycle (Bulky Ligand prevents N7 binding) Azaindole Azaindole (N7) Azaindole->Poisoned

Figure 2: Mechanism of catalyst poisoning by N7-azaindole interaction. Bulky ligands (BrettPhos) sterically block the "Poisoning Path."

Ticket #4: Regioselectivity (N1 vs C3)

The Issue: "I am trying to alkylate the C3-amine, but the alkyl group is attaching to the indole nitrogen (N1)."

The Science: The N1 proton (pyrrole NH) is acidic (pKa ~13-15). If you use strong bases (NaH, KOtBu) to deprotonate your C3-amine, you will deprotonate N1 first. The resulting N1-anion is a superior nucleophile to the neutral C3-amine.

The Protocol: Protecting Group Strategy If you must use alkylation conditions (e.g., SN2 with alkyl halide), you must protect N1.

  • Protect: Install a SEM (2-(Trimethylsilyl)ethoxymethyl) or Boc group on N1.

    • SEM is preferred for harsh basic conditions.

  • React: Perform your C3-amine functionalization.

  • Deprotect: Remove SEM with TBAF/EDA or TFA.

References

  • Instability of Azaindole Amines: Merour, J. Y., & Joseph, B. (2001). Synthesis and Reactivity of 7-Azaindoles (1H-Pyrrolo[2,3-b]pyridine). Current Organic Chemistry, 5(5), 471-506.

  • Amide Coupling with Electron-Deficient Amines: Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Organic Process Research & Development, 20(2), 140–177.

  • Buchwald-Hartwig Optimization for Heterocycles: Surry, D. S., & Buchwald, S. L. (2011).[1] Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science, 2(1), 27-50. [1][2]

  • T3P Reagent Utility: Patterson, J. T., et al. (2011). Propylphosphonic Anhydride (T3P): A Remarkably Efficient Reagent for the Synthesis of Amides with Weakly Nucleophilic Amines. Organic Letters.

Sources

separation of regioisomers in pyrrolo[3,4-b]pyridine synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Pyrrolo[3,4-b]pyridine Synthesis

From the Desk of the Senior Application Scientist

Welcome to the technical support center for pyrrolo[3,4-b]pyridine synthesis. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of synthesizing this valuable heterocyclic scaffold. The formation of regioisomers is a common and often frustrating challenge in these syntheses. This document provides in-depth, field-proven insights to help you troubleshoot common issues, improve regioselectivity, and effectively separate isomeric mixtures.

Our approach is rooted in explaining the causality behind experimental choices, ensuring that every protocol is a self-validating system. We will delve into the mechanistic underpinnings of regioisomer formation and provide practical, step-by-step guidance for their separation and characterization.

Troubleshooting Guide

This section addresses specific, practical problems you may encounter during your experiments.

Question 1: My Fischer indole synthesis of a pyrrolo[3,4-b]pyridine derivative from an aminopyridine hydrazine and an unsymmetrical ketone is producing a nearly 1:1 mixture of regioisomers. How can I improve the regioselectivity?

Answer: This is a classic challenge in Fischer indole synthesis.[1][2] The formation of two regioisomers stems from the initial condensation, which can form two different hydrazones (and subsequently, two enamines) that then undergo the[3][3]-sigmatropic rearrangement.[4] Here’s how you can address this:

  • Steric Control: The most effective strategy is often to leverage sterics. If your unsymmetrical ketone has one substituent that is significantly bulkier than the other, the initial hydrazone formation and subsequent cyclization will favor the less sterically hindered pathway. If your synthesis allows, consider modifying the ketone to introduce a bulky group that can be removed later.

  • Catalyst and Solvent Screening: The choice of acid catalyst is critical.[1] Polyphosphoric acid (PPA) is a common choice, but its high viscosity and harshness can sometimes lead to poor selectivity and decomposition.[1][2] We recommend screening a panel of both Brønsted and Lewis acids:

    • Brønsted Acids: p-Toluenesulfonic acid (p-TsOH), Sulfuric Acid.

    • Lewis Acids: Zinc chloride (ZnCl₂), Boron trifluoride (BF₃).

    • A systematic screening in different high-boiling solvents (e.g., toluene, xylene, diglyme) can reveal conditions that favor one isomer.[1] Milder Lewis acids may be preferable to minimize side reactions involving the protonation of the pyridine nitrogen.[1]

  • Electronic Effects: The electron-deficient nature of the pyridine ring can hinder the reaction. If possible, starting with a pyridylhydrazine that has an electron-donating group (EDG) can enhance the nucleophilicity of the ring and promote the desired cyclization, sometimes with improved regioselectivity.[1][5][6]

Question 2: I'm struggling to separate my pyrrolo[3,4-b]pyridine regioisomers using standard silica gel column chromatography. The spots are overlapping on the TLC plate. What are my options?

Answer: Co-elution of regioisomers on silica is a very common problem due to their similar polarities. When standard silica gel fails, a multi-faceted approach is necessary.

  • Optimize Normal-Phase Chromatography:

    • Solvent System Modification: Don't give up on silica immediately. Try ternary (three-component) solvent systems. Adding a small percentage of a third solvent with different properties (e.g., an alcohol like methanol for hydrogen bonding, or a chlorinated solvent like dichloromethane for different dipole interactions) can sometimes achieve separation.[7] For basic compounds like these, adding a small amount of an amine (e.g., 0.1-1% triethylamine or ammonia in methanol) to the mobile phase can deactivate acidic sites on the silica, leading to sharper peaks and potentially better resolution.[8]

    • Alternative Sorbents: If silica fails, switch the stationary phase. Alumina (basic, neutral, or acidic) offers different selectivity.[7] Also, consider bonded phases like diol or cyano columns.

  • Preparative HPLC:

    • Reverse-Phase (RP-HPLC): This is often the most powerful tool for separating stubborn isomers.[9] A C18 column is the standard starting point. The separation relies on differences in hydrophobicity, which can be subtle but sufficient.

    • Chiral Chromatography: Even for achiral regioisomers, chiral stationary phases (CSPs) can sometimes provide separation due to the formation of transient, diastereomeric complexes with different stabilities. This is an empirical approach but can be surprisingly effective.

  • Supercritical Fluid Chromatography (SFC): SFC uses supercritical CO₂ as the main mobile phase, often with a co-solvent like methanol. It provides different selectivity compared to HPLC and is an excellent orthogonal technique for difficult separations.

  • Non-Chromatographic Methods:

    • Fractional Crystallization: This is a classical but powerful technique, especially for gram-scale separations.[10] It relies on slight differences in the solubility of the regioisomers in a particular solvent system. A systematic search for a suitable solvent or solvent mixture (e.g., ethyl acetate/hexanes, acetone/water) is required. Seeding with a pure crystal can be beneficial if available.[11]

    • Derivatization: If one regioisomer has a functional group that is more sterically accessible or electronically favored for reaction, you can selectively derivatize it.[7] For example, if one isomer's pyrrole N-H is less sterically hindered, it might be selectively protected (e.g., with a Boc group). The derivatized compound will have very different chromatographic properties, allowing for easy separation. The protecting group can then be removed.[7]

Question 3: I have two separated fractions, but I'm unsure which is which regioisomer. How can I definitively assign the structures?

Answer: Unambiguous structural assignment is crucial. Relying solely on chromatographic elution order is risky. Spectroscopic methods are essential.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the most powerful tool for this purpose.[12]

    • 1D ¹H NMR: The chemical shifts and coupling constants of the protons on the pyridine and pyrrole rings are highly informative. The position of the pyridine nitrogen significantly influences the electronic environment of the neighboring protons.

    • 2D NMR (COSY, HSQC, HMBC): These experiments reveal connectivity. Heteronuclear Multiple Bond Correlation (HMBC) is particularly useful. It shows long-range (2-3 bond) correlations between protons and carbons. For example, an HMBC correlation from the pyrrole N-H proton to a specific carbon in the pyridine ring can definitively establish the fusion pattern.[13]

    • Nuclear Overhauser Effect (NOE): An NOE experiment (1D NOESY or 2D ROESY) can show through-space proximity between protons. An NOE between a proton on the pyrrole ring (e.g., at the 2- or 3-position) and a proton on the pyridine ring can confirm the regiochemistry.[13]

  • Single-Crystal X-ray Diffraction: If you can obtain a suitable crystal of one of the isomers, this method provides an absolute and unambiguous structural determination.[14]

Frequently Asked Questions (FAQs)

FAQ 1: What are the fundamental reasons for regioisomer formation in common pyrrolo[3,4-b]pyridine syntheses like the Madelung or Larock methods?

Answer: The formation of regioisomers is dictated by the mechanism of the key cyclization step and the nature of the starting materials.

  • Madelung Synthesis: This reaction involves the intramolecular cyclization of an N-acyl-aminopyridine derivative at high temperatures with a strong base.[15][16] If the aminopyridine precursor has two potential sites for cyclization (e.g., an amino group with two ortho methyl groups, one of which is on the pyridine ring and one on an adjacent phenyl ring), the base can deprotonate either methyl group, leading to cyclization at two different positions and thus, a mixture of products.[15]

  • Larock Indole Synthesis: This palladium-catalyzed reaction involves the heteroannulation of an ortho-haloaminopyridine with an alkyne.[3][17] Regioselectivity is determined during the migratory insertion step of the alkyne into the aryl-palladium bond.[17] With unsymmetrical alkynes, the larger substituent typically orients away from the palladium-bearing carbon. However, the electronic properties of the alkyne substituents and the specific aminopyridine can influence this outcome, sometimes leading to mixtures of regioisomers.[17]

FAQ 2: Are there any synthetic strategies that are inherently regioselective, avoiding the formation of isomeric mixtures from the outset?

Answer: Yes, several modern synthetic methods are designed for high regioselectivity.

  • Multi-component Reactions (MCRs): Many modern syntheses of the pyrrolo[3,4-b]pyridine core utilize MCRs, such as the Ugi-Zhu reaction followed by a cascade process.[18][19][20] These methods often build the heterocyclic system in a highly controlled, stepwise manner from three or more starting materials, where the connectivity is pre-determined by the reaction mechanism, thus avoiding regioisomeric ambiguity.[14][21]

  • Palladium-Catalyzed Annulations: While the Larock synthesis can sometimes give mixtures, other palladium-catalyzed methods starting from pre-functionalized aminopyridines can offer excellent control.[3] For instance, methods that build the pyrrole ring onto a specific, pre-defined aminopyridine backbone are highly regioselective.

  • Bartoli Indole Synthesis: The reaction of a nitropyridine with excess vinylmagnesium bromide has been shown to be a useful method for preparing 4- and 6-azaindoles, often with good regiocontrol depending on the substitution pattern of the starting nitropyridine.[22]

Experimental Protocols & Data

Protocol: Preparative RP-HPLC Separation of Pyrrolo[3,4-b]pyridine Regioisomers

This protocol provides a starting point for separating two closely related regioisomers. Optimization will be required for your specific compounds.

  • Sample Preparation: Dissolve the crude mixture of regioisomers (e.g., 50-100 mg) in a minimal amount of a suitable solvent (e.g., methanol, DMSO, or acetonitrile) to create a concentrated stock solution (~50 mg/mL). Ensure the sample is fully dissolved. Filter through a 0.22 µm syringe filter before injection.

  • Instrumentation & Column:

    • System: Preparative HPLC with a UV-Vis or Diode Array Detector (DAD).

    • Column: C18 stationary phase (e.g., 10 µm particle size, 250 x 21.2 mm).

  • Method Development (Analytical Scale First): First, develop the method on an analytical C18 column (e.g., 5 µm, 250 x 4.6 mm) to save time and material.

    • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) or Formic Acid in Water.

    • Mobile Phase B: 0.1% TFA or Formic Acid in Acetonitrile.

    • Gradient: Start with a shallow gradient (e.g., 5% B to 95% B over 30 minutes). Monitor the separation at a wavelength where both isomers absorb (e.g., 254 nm or 280 nm).

    • Optimization: Adjust the gradient slope to maximize the resolution between the two isomer peaks. Once separation is achieved, you can switch to an isocratic method for the preparative scale if the retention times are reasonable.

  • Preparative Scale-Up:

    • Transfer the optimized method (isocratic or gradient) to the preparative column, adjusting the flow rate according to the column diameter (e.g., 15-20 mL/min for a 21.2 mm ID column).

    • Inject the filtered sample solution.

    • Collect fractions corresponding to each isomer peak.

  • Product Recovery:

    • Combine the fractions containing each pure isomer.

    • Remove the organic solvent (acetonitrile) using a rotary evaporator.

    • The remaining aqueous solution can be neutralized with a mild base (e.g., saturated NaHCO₃ solution) and extracted with an organic solvent (e.g., ethyl acetate, DCM).

    • Dry the organic extracts over Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to yield the purified isomer.

Data Table: Example Chromatographic Conditions
ParameterMethod 1: Normal PhaseMethod 2: Reverse Phase HPLC
Stationary Phase Silica Gel (60 Å, 230-400 mesh)C18 (5 µm, 250 x 4.6 mm)
Mobile Phase 95:5 Dichloromethane:Methanol + 0.1% NH₄OHA: 0.1% TFA in H₂O, B: 0.1% TFA in Acetonitrile
Elution Mode IsocraticGradient: 10-60% B over 20 min
Flow Rate N/A (Gravity Column)1.0 mL/min
Detection TLC with UV (254 nm)UV at 254 nm
Expected Result Partial separation may be achieved. Isomer A (less polar) elutes first.Baseline resolution expected. Isomer B (more hydrophobic) has longer retention.

Visualizations

Mechanism of Regioisomer Formation

The diagram below illustrates how an unsymmetrical ketone in a Fischer-type synthesis leads to two different enamine intermediates, which then cyclize to form two distinct pyrrolo[3,4-b]pyridine regioisomers.

G cluster_reactants Reactants ketone Unsymmetrical Ketone (R1 ≠ R2) hydrazone Hydrazone Mixture ketone->hydrazone + Acid hydrazine Aminopyridine Hydrazine hydrazine->hydrazone + Acid enamineA Enamine A hydrazone->enamineA Tautomerization (Path A) enamineB Enamine B hydrazone->enamineB Tautomerization (Path B) productA Regioisomer A enamineA->productA [3,3] Sigmatropic Rearrangement productB Regioisomer B enamineB->productB [3,3] Sigmatropic Rearrangement

Caption: Regioisomer formation pathway in Fischer synthesis.

Workflow for Separation and Identification

This workflow outlines a systematic approach to separating a mixture of regioisomers and confirming their individual structures.

G cluster_fractions Separated Fractions start_node start_node process_node process_node decision_node decision_node method_node method_node analysis_node analysis_node end_node end_node start Crude Reaction Mixture (Regioisomers A+B) tlc Analytical TLC (Multiple Solvent Systems) start->tlc decision_sep Separation on TLC? tlc->decision_sep col_chrom Silica/Alumina Column Chromatography decision_sep->col_chrom Yes hplc Preparative RP-HPLC decision_sep->hplc No col_chrom->hplc Poor Separation fracA Fraction A col_chrom->fracA fracB Fraction B col_chrom->fracB crystallize Fractional Crystallization hplc->crystallize Still Mixed hplc->fracA hplc->fracB crystallize->fracA crystallize->fracB nmr NMR Analysis (1H, 13C, HMBC, NOE) fracA->nmr xray X-Ray Crystallography (if crystals form) fracA->xray fracB->nmr fracB->xray end Structures Confirmed nmr->end xray->end

Caption: Systematic workflow for isomer separation and analysis.

References

  • Khan, F. A., et al. (2021). Convenient Synthesis of Functionalized Pyrrolo[3,4-b]pyridines and Pyrrolo[3,4-b]quinolines via Three-Component Reactions. ResearchGate. [Link]

  • Valle-Sistac, J., et al. (2018). Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization. MDPI. [Link]

  • Wikipedia. (n.d.). Larock indole synthesis. Wikipedia. [Link]

  • Maleev, V. I., et al. (2014). The Fischer Reaction in the Synthesis of 2,3-Disubstituted 7-Azaindoles. ResearchGate. [Link]

  • Singh, S., et al. (2020). Unlocking New Prenylation Modes: Azaindoles as a New Substrate Class for Indole Prenyltransferases. PMC. [Link]

  • Kumar, A., et al. (2024). Recent advances in the synthesis of indoles and their applications. RSC Publishing. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of indoles. Organic Chemistry Portal. [Link]

  • Yan, C., et al. (2015). Convenient synthesis of functionalized pyrrolo[3,4-b]pyridines and pyrrolo[3,4-b]quinolines via three-component reactions. RSC Publishing. [Link]

  • Baran, P. (n.d.). Lecture 8 Bonus: Azaindole Survival Guide. Baran Lab, Scripps Research. [Link]

  • Xi, C., et al. (2012). Synthesis of Azaindoles. ResearchGate. [Link]

  • Cruz-Jiménez, G., et al. (2023). Synthesis of Pyrrolo[3,4-b]pyridin-5-ones via Ugi–Zhu Reaction and In Vitro–In Silico Studies against Breast Carcinoma. MDPI. [Link]

  • Ciambrone, G., et al. (2009). Synthesis of 4- and 6-azaindoles via the Fischer reaction. PubMed. [Link]

  • Ciambrone, G., et al. (2009). Synthesis of 4- and 6-Azaindoles via the Fischer Reaction. Figshare. [Link]

  • Wikipedia. (n.d.). Fischer indole synthesis. Wikipedia. [Link]

  • Pugmire, R. J., et al. (1975). 1H and 13C NMR studies of 7‐azaindole and related compounds. Scilit. [Link]

  • González-Zamora, E., et al. (2019). Synthesis of Pyrrolo[3,4-b]pyridin-5-ones via Multicomponent Reactions and In Vitro–In Silico Studies Against SiHa, HeLa, and CaSki Human Cervical Carcinoma Cell Lines. PMC. [Link]

  • ShareOK. (n.d.). CHEMOENZYMATIC TRANSFORMATIONS OF INDOLE AND AZAINDOLE CONTAINING NATURAL PRODUCT ANALOGS USING. ShareOK. [Link]

  • Digital CSIC. (2024). Pharmacophore Identification and Structure–Activity Relationship Analysis of a Series of Substituted Azaindoles as Inhibitors. Digital CSIC. [Link]

  • Wikipedia. (n.d.). Madelung synthesis. Wikipedia. [Link]

  • Oxford Instruments. (n.d.). Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR Spectroscopy. Oxford Instruments. [Link]

  • Paul, C. E., et al. (2022). Indole and azaindole halogenation catalyzed by the RebH enzyme variant 3-LSR utilizing co-purified E. coli reductase. PMC. [Link]

  • Guillon, J., et al. (2001). Synthesis and Reactivity of 7-Azaindoles (1H-Pyrrolo(2,3-b)pyridine). ResearchGate. [Link]

  • ResearchGate. (2021). Separation of regio-isomers / suggestions for regio-selective methylation of aromatics?. ResearchGate. [Link]

  • González-Zamora, E., et al. (2023). Synthesis of New Polyheterocyclic Pyrrolo[3,4-b]pyridin-5-ones via an Ugi-Zhu/Cascade/Click Strategy. MDPI. [Link]

  • ResearchGate. (2016). How to separate regioisomers without using instrumental method (like prep HPLC, SFC etc.)?. ResearchGate. [Link]

  • Yuan, B. (2022). Separation of Isomer and High-Performance Liquid Chromatography Uses in Drug Studies. Pharmaceutical Analytical Chemistry. [Link]

  • Google Patents. (n.d.). GB2298199A - Synthesis of azaindoles.
  • Dobbs, A. P., et al. (2002). A General Method for the Preparation of 4- and 6-Azaindoles. The Journal of Organic Chemistry. [Link]

  • Reddit. (2021). Advice on separating regioisomers, both run to the same spot on TLC, and cocrystalize out together. r/OrganicChemistry. [Link]

  • Negrie, M., et al. (2003). Photophysics and Biological Applications of 7-Azaindole and Its Analogs. ACS Publications. [Link]

  • ResearchGate. (2021). Steric Hindrance in Metal Coordination Drives the Separation of Pyridine Regioisomers Using Rhodium(II)‐Based Metal–Organic Polyhedra. ResearchGate. [Link]

  • Longdom Publishing. (n.d.). Separation and Quantification of Octahydro-1h-Indole-2-Carboxilic Acid and Its Three Isomers by HPLC using Refractive Index Detector. Longdom Publishing. [Link]

  • University of Rochester. (n.d.). Guide for crystallization. University of Rochester. [Link]

  • Quora. (2020). How to separate two close boiling isomers other than the distillation method at a low cost. Quora. [Link]

  • El-Kosasy, A. M., et al. (2014). Spectroscopic Differentiation and Chromatographic Separation of Six Indole Aldehyde Regioisomers. ResearchGate. [Link]

Sources

Technical Support Center: Handling & Troubleshooting 5-Bromo-1H-pyrrolo[3,4-b]pyridin-3-amine Salts

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 5-Bromo-1H-pyrrolo[3,4-b]pyridin-3-amine salts . As a critical intermediate in kinase inhibitor development and medicinal chemistry, this heterocyclic compound is frequently isolated as an acid addition salt (e.g., hydrochloride, mesylate, or trifluoroacetate) to enhance aqueous solubility. However, the protonation of the pyrrolopyridine core and primary amine creates a highly polar hydrogen-bonding network. This renders the solid-state material exceptionally hygroscopic, requiring stringent environmental controls during storage, handling, and analysis[1].

This guide provides mechanistic insights, self-validating protocols, and troubleshooting steps to ensure the physical and chemical integrity of your API.

The Mechanistic Basis of Hygroscopicity

To successfully handle these salts, one must understand the thermodynamics of moisture sorption. Water present in an API falls into two categories: tightly bound water of hydration within the crystal lattice, and liquid-phase surface water adsorbed from the atmosphere[2].

When exposed to ambient humidity, hygroscopic salts undergo a phenomenon governed by their Deliquescence Relative Humidity (DRH) . Deliquescence is a first-order phase transition where a crystalline solid absorbs enough atmospheric moisture to dissolve into a saturated aqueous solution[3].

  • Below the DRH: The salt undergoes reversible, non-deliquescent water uptake (surface adsorption)[4].

  • Above the DRH: The crystal lattice collapses. Because chemical reactions occur much more readily in the solution phase, deliquescence drastically accelerates degradation pathways such as hydrolysis and oxidation[5].

PhaseTransition A Anhydrous Salt (Crystalline) B Surface Moisture Adsorption (RH < DRH) A->B Ambient Air Exposure B->A Desiccation (Reversible) C Deliquescence Point (RH = DRH) B->C Humidity Increases D Saturated Aqueous Solution (RH > DRH) C->D Solid-to-Liquid Phase Transition E Chemical Degradation (Hydrolysis/Oxidation) D->E Solvation Accelerates Reactivity

Fig 1: Phase transition pathway of hygroscopic salts from surface adsorption to deliquescence.

Troubleshooting Guide

Issue 1: Continuous upward drift of mass on the analytical balance.

Root Cause: The 5-Bromo-1H-pyrrolo[3,4-b]pyridin-3-amine salt is actively scavenging moisture from the ambient air during the weighing process, continuously adding water mass to the reading. Solution: Never weigh highly hygroscopic salts on an open benchtop. Utilize a controlled-environment glovebox purged with dry nitrogen or argon (RH < 5%). Implement the Self-Validating Weighing Protocol (detailed in Section 3) to calculate mass by difference, completely eliminating atmospheric exposure variables.

Issue 2: API powder has formed hard clumps or a sticky resin in the storage bottle.

Root Cause: The storage environment exceeded the DRH of the salt. This caused partial deliquescence (liquefaction), followed by efflorescence (recrystallization) when the temperature or humidity dropped, fusing the particles together[6]. Solution: If the material is a sticky resin, discard or repurify it; the phase transition likely facilitated chemical degradation[5]. If the material is merely caked but dry, it can be re-pulverized in a dry-box. To prevent recurrence, store vials at 2–8°C or -20°C in secondary containers with indicating desiccant[1]. Crucially: Always allow the sealed bottle to equilibrate to room temperature for at least 1 hour before opening to prevent ambient moisture from condensing on the cold API.

Issue 3: Highly variable water content results during Karl Fischer Titration (KFT).

Root Cause: Atmospheric moisture contamination during sample transfer, or incomplete dissolution of the salt in the KFT solvent medium[7],[8]. Solution: Switch from Volumetric KFT to Coulometric KFT (cKFT) for trace moisture analysis. Hygroscopic specimens require introducing a precisely weighed portion into the titration vessel as rapidly as possible[7]. Use the cKFT Trace Moisture Protocol (Section 3) to ensure complete extraction and eliminate transfer artifacts.

Standardized Experimental Protocols

Protocol A: Precision Weighing of Hygroscopic Salts

Causality Focus: This protocol uses a "weighing by difference" methodology. By weighing the sealed container before and after dispensing, we eliminate the error introduced by powder adhering to spatulas or absorbing moisture while sitting on the balance pan.

  • Equilibration: Remove the sealed API vial from cold storage and allow it to equilibrate to room temperature for 60 minutes. (Why: Prevents condensation of atmospheric water on the cold powder).

  • Transfer: Move the API vial, a pre-dried receiving receptacle (e.g., volumetric flask), and a PTFE-lined cap into a low-humidity glovebox (RH < 5%).

  • Tare & Dispense: Tare the empty, capped receiving receptacle. Rapidly transfer the estimated required mass of the salt into the receptacle.

  • Seal: Tightly cap the receiving receptacle inside the glovebox.

  • Self-Validation (Mass by Difference): Remove the sealed receptacle from the glovebox and weigh it on the analytical balance. Subtract the tared weight of the empty capped receptacle to determine the exact anhydrous mass dispensed.

WeighingWorkflow Start Equilibrate Sealed API to Room Temp (1 hr) Glovebox Transfer to Glovebox (RH < 5%, N2 Purged) Start->Glovebox Prevents Condensation Tare Tare Pre-dried Receptacle & Cap Glovebox->Tare Dispense Dispense API Rapidly Tare->Dispense Seal Seal Receptacle Tightly Dispense->Seal Minimize Exposure End Weigh Sealed Unit (Calculate by Difference) Seal->End Self-Validating Mass

Fig 2: Self-validating weighing workflow for highly hygroscopic API salts in controlled environments.

Protocol B: Coulometric Karl Fischer Titration (cKFT) for Trace Moisture

Causality Focus: Coulometric KFT generates iodine electrochemically within the titration cell, allowing for extraordinary precision down to parts per million, which is essential for characterizing the hygroscopicity of early-stage chemical entities.

  • System Validation: Pre-titrate the cKFT cell to eliminate residual background moisture until a stable baseline drift (< 10 µ g/min ) is achieved[7]. Inject a certified 1% water standard to validate the electrochemical generation of iodine.

  • External Extraction: Inside a glovebox, weigh 50 mg of the salt into a dry crimp-cap vial. Inject 2.0 mL of anhydrous methanol directly through the septum to dissolve the sample. (Why: Complete dissolution is mandatory; undissolved API traps bound water[8]).

  • Injection: Using a dry, gas-tight syringe, withdraw 1.0 mL of the dissolved sample and inject it through the KFT cell septum.

  • Titration & Calculation: Allow the titrator to run with a stirring time of at least 120 seconds[8]. Subtract the background water content of the anhydrous methanol blank from the final result to yield the true moisture content of the salt[7].

Frequently Asked Questions (FAQs)

Q: How does moisture uptake affect the NMR spectrum of 5-Bromo-1H-pyrrolo[3,4-b]pyridin-3-amine? A: Absorbed water will appear as a broad peak (typically around 3.3 ppm in DMSO-


). More critically, moisture facilitates rapid proton exchange. This can broaden, shift, or completely collapse the signals of the primary amine (-NH

) and the pyrrole nitrogen (-NH), making structural verification difficult. Always use freshly opened, anhydrous deuterated solvents.

Q: Should I use Volumetric or Coulometric Karl Fischer Titration for this compound? A: Coulometric KFT is strongly recommended. Volumetric KFT is the workhorse for bulk samples with moisture >0.1% using an external iodine titrant. However, for trace water in highly hygroscopic pharmaceutical intermediates, Coulometric KFT provides superior precision by generating iodine in situ,[2].

Q: Can I dry a deliquesced batch of salt back to its anhydrous form in a vacuum oven? A: It is not recommended. While vacuum desiccation can remove the water and force efflorescence (recrystallization), the transient liquid phase often allows chemical degradation (such as hydrolysis of the amine or oxidation of the pyrrole ring) to occur[5]. The resulting solid will likely have a compromised purity profile.

Quantitative Data & Reference Tables

Table 1: Environmental RH Thresholds & Storage Impact
Relative Humidity (RH)Physical State of SaltKinetic ImpactRecommended Action
< 5% RH Anhydrous CrystallineStableOptimal handling environment (Glovebox).
5% – DRH Surface AdsorptionReversible moisture uptakeStore tightly sealed with indicating desiccants.
> DRH Saturated SolutionAccelerated degradationDiscard or repurify if exposure is prolonged.
Table 2: Karl Fischer Titration (KFT) Selection Matrix
ParameterVolumetric KFTCoulometric KFT
Optimal Moisture Range > 0.1% (1000 ppm)10 ppm to 1%
Iodine Source External Titrant SolutionIn-situ Electrochemical Generation
Primary Application Bulk hydrated APIsTrace moisture in hygroscopic salts
Sample Introduction Solid addition (prone to atmospheric exposure)Liquid injection via gas-tight syringe

References

  • TopTec. Karl Fischer Titration in Pharmaceuticals: Residual Moisture Testing. Available at: [Link]

  • News-Medical. KF titration in pharmaceuticals. Available at: [Link]

  • Taylor & Francis. Deliquescence of pharmaceutical systems. Available at:[Link]

  • American Pharmaceutical Review. A Systematic Method Development Strategy for Water Determinations in Drug Substance Using Karl Fischer Titrations. Available at: [Link]

  • ResearchGate. Deliquescence of pharmaceutical systems. Available at: [Link]

  • Semantic Scholar. Predicting Deliquescence Relative Humidities of Crystals and Crystal Mixtures. Available at: [Link]

  • National Science Foundation (NSF PAR). Deliquescence Relative Humidity and Reversible Non-deliquescent Water Uptake in the Sodium Salts of Succinic Acid. Available at: [Link]

Sources

overcoming catalyst poisoning in reactions with amino-bromopyridines

Author: BenchChem Technical Support Team. Date: March 2026

Status: Operational | Tier: L3 Engineering Support Topic: Overcoming Catalyst Poisoning in Pd-Catalyzed Cross-Couplings

Welcome to the Support Center

You are likely here because your cross-coupling reaction (Suzuki, Buchwald-Hartwig, or Sonogashira) with an amino-bromopyridine substrate has stalled. You observe unreacted starting material despite high temperatures, or your reaction turns black (Pd precipitation) immediately.

As a Senior Application Scientist, I can tell you this is a textbook "poisoning" scenario. Amino-halopyridines present a dual-threat to Palladium (Pd) catalysis:

  • Electronic Deactivation: The amino group (

    
    ) pushes electron density into the pyridine ring, making the C-Br bond electron-rich and difficult to oxidatively add to Pd(0).
    
  • Catalyst Sequestration: The pyridine nitrogen and the free amine are competent ligands. They bind to the Pd center, displacing your phosphine ligands and forming stable, inactive "off-cycle" complexes.

This guide provides the engineered solutions to bypass these traps.

Module 1: Diagnosis & Mechanism

The Problem: The Chelate Trap Standard protocols (e.g.,


 or 

+ simple phosphines) fail because the substrate outcompetes the ligand. If your substrate contains a 2-amino group relative to the pyridine nitrogen, it can form a bidentate chelate with the metal, effectively shutting down the catalytic cycle.
Visualizing the Failure Mode

The diagram below illustrates the competition between the productive catalytic cycle and the "Poisoned State."

CatalystPoisoning Pd_L Active Catalyst [Pd(0)-L] OxAdd Oxidative Addition Complex Pd_L->OxAdd Normal Cycle (Slow) Poison POISONED STATE (Pd-N Coordination) Pd_L->Poison Heteroatom Sequestration Substrate Substrate (Amino-Bromopyridine) Substrate->OxAdd Substrate->Poison N-Binding Product Coupled Product OxAdd->Product Transmetallation & Red. Elim. Poison->Pd_L Reversible? (Rarely)

Figure 1: The "Off-Cycle" Trap. The pyridine nitrogen and amino group coordinate to Pd(0), removing it from the active cycle before it can react with the C-Br bond.

Module 2: The Solution (Ligand Selection)

The Fix: Steric Bulk To prevent the pyridine nitrogen from binding to the Palladium, you must use Dialkylbiaryl Phosphine Ligands (Buchwald Ligands). These ligands are extremely bulky. They create a "roof" over the metal center that allows the small C-Br bond to approach but physically blocks the coordination of the bulky pyridine nitrogen lone pair.

Critical Recommendation: Do not use in-situ generation (Pd source + Ligand). Use Precatalysts (G3 or G4) .

  • Why? In-situ mixing requires an induction period where Pd(II) is reduced to Pd(0). During this time, your amino-pyridine substrate can intercept the Pd and form the poisoned complex before the phosphine ligand attaches. Precatalysts release the active L-Pd(0) species immediately upon heating.

Ligand Selection Matrix
Reaction TypeTarget NucleophileRecommended Ligand/PrecatalystWhy?
Buchwald-Hartwig Primary AminesBrettPhos or tBuBrettPhos Optimized for primary amines; prevents bis-arylation.
Buchwald-Hartwig Secondary AminesRuPhos Universal standard for secondary amines; high turnover frequency.
Suzuki-Miyaura Boronic AcidsXPhos or SPhos Excellent stability; XPhos promotes transmetallation of hindered substrates.
Sonogashira AlkynesXPhos (Copper-free)Copper often chelates aminopyridines; use a Cu-free Pd/XPhos system.
Module 3: Experimental Protocol

Workflow: Pd-Catalyzed Amination of 2-Amino-3-Bromopyridine Standardized for 1.0 mmol scale.

Reagents:

  • Substrate: 2-Amino-3-bromopyridine (1.0 equiv)[1]

  • Nucleophile: Morpholine (1.2 equiv)

  • Catalyst: RuPhos-Pd-G4 (2.0 - 4.0 mol%)

  • Base: LiHMDS (2.2 equiv) [Note: Strong soluble base is preferred to deprotonate the amine quickly]

  • Solvent: Anhydrous THF or Toluene (0.2 M concentration)

Step-by-Step Procedure:

  • The Setup: Inside a glovebox or using strict Schlenk technique, charge a vial with the RuPhos-Pd-G4 precatalyst and the Amino-Bromopyridine substrate.

    • Tip: Do not add the amine nucleophile yet if it is a liquid.

  • Solvent Addition: Add anhydrous THF. If using a solid amine, add it now.

  • Base Addition: Add LiHMDS (1.0 M in THF) dropwise.

    • Crucial: For amino-pyridines, LiHMDS is superior to NaOtBu because it minimizes the "induction period" issues and solubilizes the deprotonated intermediate.

  • Liquid Amine: If the nucleophile is liquid, add it last.

  • Thermal Activation: Seal the vial and heat to 65–80°C .

    • Observation: The G4 precatalyst activates rapidly. The solution should turn from off-white/yellow to a clear dark orange/brown. If it turns black (Pd black precipitation) within 5 minutes, oxygen was present.

  • Workup: Quench with water/NH4Cl. Extract with EtOAc. The amino group makes the product polar; check the aqueous layer or use 10% MeOH/DCM for extraction.

Module 4: Alternative Strategies (The "Workaround")

If the steric bulk strategy fails (e.g., extremely hindered substrates), you must mask the coordinating groups.

1. Acetyl Protection (The "Mask") Convert the free


 to an acetamide (

).
  • Benefit: This withdraws electron density from the ring (facilitating oxidative addition) and sterically/electronically disables the nitrogen's ability to chelate Pd.

  • Protocol: Reflux substrate in

    
    
    
    
    
    Perform Coupling
    
    
    Deprotect (
    
    
    ).

2. The "Sandwich" Method (Lewis Acid Additives) Note: This is an advanced technique and less reliable than ligand selection. Add 10-20 mol% of a Lewis Acid like


 or 

. The Lewis acid coordinates to the pyridine nitrogen, effectively "protecting" it in situ, allowing the Pd to react with the C-Br bond.
Troubleshooting FAQs

Q1: The reaction stalls at 20% conversion. Adding more catalyst doesn't help.

  • Diagnosis: Product Inhibition. The product (a diamino-pyridine) is likely a better ligand for Pd than the starting material.

  • Fix: Switch to tBuBrettPhos . It is bulkier than RuPhos and resists coordination by the highly basic product. Alternatively, protect the starting amine as a Boc-group to change the product's electronic profile.

Q2: I see significant hydrodehalogenation (The Br is replaced by H).

  • Diagnosis: This occurs when the "Reductive Elimination" step is slow, or the reaction is starved of nucleophile.

  • Fix:

    • Increase the concentration of the nucleophile.

    • Switch solvent to 1,4-Dioxane (higher temp capability).

    • Ensure your solvent is strictly anhydrous (water acts as a hydride source).

Q3: Can I use


 instead of LiHMDS? 
  • Answer: Yes, but you must switch the solvent to t-Amyl Alcohol or Dioxane/Water (4:1) . Weak bases require protic or polar solvents to function in these couplings. However, for aminopyridines, weak bases often lead to slower rates, increasing the window for catalyst poisoning. Stick to LiHMDS or NaOtBu if functional groups allow.

References
  • Buchwald, S. L., et al. (2008). Ligands for Palladium-Catalyzed C-N Cross-Coupling Reactions.[1][2][3][4] Sigma-Aldrich / Merck Technical Review.

  • Bruno, N. C., Niljianskul, N., & Buchwald, S. L. (2014). Palladium-Catalyzed C–N Cross-Coupling Reactions of 3-Halo-2-aminopyridines. Journal of Organic Chemistry.[5]

  • Paul, F., et al. (2016). Mechanisms of catalyst poisoning in palladium-catalyzed cyanation of haloarenes. National Institutes of Health (PMC).

  • BenchChem Technical Support. (2025). Troubleshooting Buchwald-Hartwig Amination with Chloropyridines.

Sources

Technical Support Center: Recrystallization of 5-Bromo-1H-pyrrolo[3,4-b]pyridin-3-amine

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by the Gemini Senior Application Scientist Team

This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with 5-Bromo-1H-pyrrolo[3,4-b]pyridin-3-amine. It is designed as a central resource for troubleshooting and optimizing the recrystallization process, a critical step for ensuring the purity of this and other heterocyclic compounds.

Frequently Asked Questions (FAQs)

Q1: What are the key molecular features of 5-Bromo-1H-pyrrolo[3,4-b]pyridin-3-amine that influence solvent selection?

A1: The solubility characteristics of 5-Bromo-1H-pyrrolo[3,4-b]pyridin-3-amine are dictated by a combination of its structural motifs:

  • Heterocyclic Aromatic Core (Pyrrolo-Pyridine): This fused ring system is largely planar and possesses significant polarity due to the nitrogen atoms. It can engage in π-π stacking interactions.

  • Primary Amine (-NH2): This group is a strong hydrogen bond donor and acceptor, significantly increasing the compound's polarity and its affinity for protic solvents.

  • Bromo (-Br) Substituent: The bromine atom adds to the molecular weight and introduces some lipophilic character, but its primary electronic effect is electron-withdrawing.

Collectively, these features render the molecule a polar, solid organic compound with a tendency to be soluble in polar organic solvents, particularly those capable of hydrogen bonding.

Q2: What is the ideal solubility profile for a recrystallization solvent?

A2: The cornerstone of a successful recrystallization is selecting a solvent with a steep solubility curve for your compound.[1] The ideal solvent should:

  • Dissolve the compound completely when hot (at or near the solvent's boiling point).

  • Dissolve the compound sparingly, or not at all, when cold (at room temperature or in an ice bath).

  • Either dissolve impurities completely at all temperatures (so they remain in the mother liquor) or not dissolve them at all (so they can be removed by hot filtration).

  • Be chemically inert, not reacting with the compound.[1]

  • Be sufficiently volatile to be easily removed from the purified crystals during drying.

Q3: Which single solvents are recommended for initial screening?

A3: Based on the polarity of 5-Bromo-1H-pyrrolo[3,4-b]pyridin-3-amine, the following solvents are excellent starting points for screening. It is recommended to test solubility with a few milligrams of your compound in ~0.5 mL of solvent.

  • Alcohols (Methanol, Ethanol, Isopropanol): These are polar, protic solvents that can hydrogen bond with the amine group. Ethanol and isopropanol are often excellent choices for compounds of intermediate polarity.[2]

  • Esters (Ethyl Acetate): Ethyl acetate is a moderately polar solvent and is often a good choice for compounds containing both polar functional groups and aromatic rings.[3]

  • Ketones (Acetone): Acetone is a polar, aprotic solvent that can be effective, but its low boiling point may sometimes lead to premature crystallization.

  • Nitriles (Acetonitrile): This solvent is particularly good for crystallizing compounds with multiple aromatic rings.[2]

Q4: When and how should I use a mixed-solvent system?

A4: A mixed-solvent system is employed when no single solvent provides the ideal solubility profile. This typically involves a "good" solvent in which the compound is highly soluble and a "poor" or "anti-solvent" in which the compound is insoluble.[4][5]

How to Choose a Pair:

  • Identify a "good" solvent where your compound is very soluble even at room temperature (e.g., Methanol, Dichloromethane).

  • Select a "poor" solvent that is miscible with the "good" solvent but in which your compound is insoluble (e.g., Water, Hexanes, Diethyl Ether).[4]

Commonly successful pairs for polar heterocyclic compounds include:

  • Methanol / Water

  • Ethanol / Water

  • Ethyl Acetate / Hexane[6][7]

  • Dichloromethane / Methanol[6]

  • Acetone / Water[7]

The procedure involves dissolving the compound in the minimum amount of the hot "good" solvent, followed by the dropwise addition of the "poor" solvent until turbidity (cloudiness) appears. The solution is then reheated to become clear and cooled slowly.

Recrystallization Troubleshooting Guide

This section addresses common issues encountered during the recrystallization of heterocyclic amines and provides actionable solutions.

Problem Potential Cause(s) Recommended Solution(s)
No Crystals Form Upon Cooling 1. Too much solvent was used. This is the most common reason for failure.[8] 2. The solution is supersaturated. Crystal growth requires a nucleation site.[8]1. Boil off a portion of the solvent to increase the concentration and attempt to cool again.[9] 2. Induce nucleation:      a) Gently scratch the inside of the flask at the liquid's surface with a glass rod.[6][9]      b) Add a "seed crystal" of the pure compound.[6][9]      c) Cool the solution in an ice bath to further decrease solubility.[6]
Compound "Oils Out" 1. Solution was cooled too quickly. Rapid cooling can cause the compound to crash out of solution as a liquid (oil) instead of forming an ordered crystal lattice.[1] 2. High concentration of impurities. Impurities can depress the melting point of the solid, leading to a liquid phase.[6] 3. Inappropriate solvent choice. The boiling point of the solvent may be higher than the melting point of your compound.1. Reheat the solution to re-dissolve the oil. Add a small amount of additional hot solvent (1-5% more) and allow it to cool much more slowly.[1][6] Insulating the flask can help. 2. If slow cooling fails, consider a preliminary purification step like a quick filtration through a small plug of silica gel before attempting recrystallization again.[6]
Very Low Recovery Yield 1. Too much solvent was used. A significant portion of the compound remains dissolved in the mother liquor.[6] 2. Premature crystallization during a hot filtration step. 3. Washing crystals with warm or excessive solvent. 1. Always use the absolute minimum amount of hot solvent needed for complete dissolution.[6] You can try to recover more material by evaporating some solvent from the mother liquor and cooling for a second crop of crystals. 2. Pre-heat the filtration funnel and flask. Use a small amount of extra hot solvent to wash any crystals through. 3. Always wash the collected crystals with a minimal amount of ice-cold recrystallization solvent.
Colored Crystals / Persistent Impurity 1. Colored impurities are co-crystallizing. 2. The chosen solvent system does not effectively separate the impurity. 1. If the impurity is non-polar and colored, a charcoal treatment may be effective. Add a very small amount of activated charcoal to the hot solution, swirl for a few minutes, and perform a hot filtration to remove the charcoal and the adsorbed impurities. 2. Experiment with a different solvent or solvent system that has different polarity and selectivity.[6]

Solvent Selection Workflow

The following diagram illustrates a logical workflow for identifying a suitable recrystallization solvent system for 5-Bromo-1H-pyrrolo[3,4-b]pyridin-3-amine.

G cluster_0 Phase 1: Small-Scale Screening cluster_1 cluster_2 Phase 2: Troubleshooting & Mixed Solvents start Start with ~10mg Crude Compound test_solvents Test solubility in 0.5 mL of candidate solvents (Ethanol, IPA, Ethyl Acetate, Acetonitrile) start->test_solvents insoluble_cold Insoluble in Cold Solvent? test_solvents->insoluble_cold soluble_hot Soluble in Hot Solvent? insoluble_cold->soluble_hot Yes soluble_cold Soluble in Cold Solvent? (Solvent is 'too good') insoluble_cold->soluble_cold No ideal_solvent Ideal Single Solvent Found. Proceed to Protocol 1. soluble_hot->ideal_solvent Yes insoluble_hot Insoluble in Hot Solvent? (Solvent is 'too poor') soluble_hot->insoluble_hot No find_poor Find a miscible 'poor' solvent (e.g., Water, Hexane) soluble_cold->find_poor find_good Find a miscible 'good' solvent (e.g., DCM, MeOH) insoluble_hot->find_good mixed_system Ideal Mixed Solvent System Found. Proceed to Protocol 2. find_poor->mixed_system find_good->mixed_system

Caption: Decision tree for selecting a recrystallization solvent.

Detailed Experimental Protocols

Safety Precaution: Always perform recrystallizations in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Protocol 1: Single-Solvent Recrystallization (Example: Ethanol)

This protocol is used when a suitable single solvent has been identified.

  • Dissolution: Place the crude 5-Bromo-1H-pyrrolo[3,4-b]pyridin-3-amine in an Erlenmeyer flask of appropriate size (the solvent should not fill more than half the flask). Add a magnetic stir bar or boiling chips.

  • Add a small portion of the solvent (e.g., ethanol) to the flask, enough to create a slurry.

  • Gently heat the mixture on a hotplate with stirring. Add the solvent in small portions, bringing the solution back to a boil after each addition.

  • Continue adding solvent until the compound just completely dissolves. Crucially, avoid adding a large excess of solvent , as this will reduce your final yield.[10]

  • Decolorization (Optional): If the solution is colored due to impurities, remove it from the heat, allow it to cool slightly, and add a minuscule amount of activated charcoal. Re-heat to boiling for 2-3 minutes.

  • Hot Filtration (Optional): If charcoal was used or if insoluble impurities are present, perform a hot filtration through a pre-heated funnel with fluted filter paper into a clean, pre-heated Erlenmeyer flask.

  • Crystallization: Remove the flask from the heat, cover it with a watch glass, and allow it to cool slowly to room temperature. To maximize crystal formation, subsequently place the flask in an ice-water bath for at least 30 minutes.[6]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining mother liquor.

  • Drying: Dry the crystals in a vacuum oven or desiccator until a constant weight is achieved.

Protocol 2: Mixed-Solvent Recrystallization (Example: Methanol/Water)

This protocol is used when a compound is too soluble in one solvent and insoluble in another.

  • Dissolution: In an Erlenmeyer flask, dissolve the crude compound in the minimum amount of the "good" solvent (e.g., methanol) at room temperature or with gentle heating.

  • Addition of Anti-Solvent: While stirring/swirling the solution, add the "poor" solvent (e.g., water) dropwise until you observe persistent cloudiness (turbidity).

  • Re-dissolution: Gently heat the turbid mixture until it becomes a clear solution again. If it does not become clear, add a few drops of the "good" solvent until it does.

  • Crystallization: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature, followed by cooling in an ice bath.

  • Isolation, Washing, and Drying: Follow steps 8-10 from Protocol 1, using a small amount of the ice-cold mixed-solvent system (in the same ratio) or pure, ice-cold anti-solvent for washing.

References

  • BenchChem Technical Support Team. (2025). Overcoming challenges in the purification of heterocyclic compounds. BenchChem.
  • ResearchGate Discussion. (2021, January 19). How to recrystallization amine compound and it is not soluble in common organic solvents.
  • Important Chemistry Tips. (2022, July 8).
  • University of Rochester Chemistry Department.
  • University of York Chemistry Teaching Labs.
  • Reddit r/Chempros. (2023, February 19).
  • University of California, Los Angeles Chemistry Department.
  • Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting.
  • Aakeröy, C. B., et al. (Year). Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. PMC.
  • ResearchGate Discussion. (2025). 223 questions with answers in RECRYSTALLISATION.
  • California State University, Long Beach Chemistry Department.
  • Galić, N., et al. (2021).
  • Sigma-Aldrich. 5-Bromo-1H-pyrazolo[3,4-b]pyridin-3-amine.
  • PubChem. 5-bromo-1h-pyrazolo[3,4-b]pyridin-3-amine.
  • Google Patents. (2019).
  • PharmaBlock (USA), Inc. 5-bromo-1H-pyrrolo[2,3-b]pyridin-3-amine.
  • BLDpharm. 1241725-77-8|5-BRomo-1H-pyrrolo[3,4-b]pyridin-3-amine.
  • Li, L., et al. (Year).
  • BenchChem Technical Support Team. (2025). Application Notes and Protocols for the Recrystallization of 5-Bromo-2-[(4-bromobenzyl)oxy]benzaldehyde. BenchChem.
  • Štarha, P., & Trávníček, Z. (Year). 5-Bromo-1H-pyrrolo[2,3-b]pyridine.
  • Wang, Y., et al. (2023). Facile Recrystallization Process for Tuning the Crystal Morphology and Thermal Safety of Industrial Grade PYX. Semantic Scholar.
  • Martínez-Mota, A., et al. (2018).
  • Rivera-Carrillo, B., et al. (2019). Synthesis of Pyrrolo[3,4-b]pyridin-5-ones via Multicomponent Reactions and In Vitro–In Silico Studies Against SiHa, HeLa, and CaSki Human Cervical Carcinoma Cell Lines. PMC.
  • MilliporeSigma. 3-Bromo-1H-pyrrolo[2,3-b]pyridin-5-amine.
  • WIPO Patentscope. (2024). WO/2024/104282 1H-PYRROLO[2,3-B]PYRIDINE DERIVATIVE, PREPARATION METHOD THEREFOR, AND USE THEREOF IN MEDICINE.

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Validation & Comparative

A Senior Application Scientist's Guide to the 1H NMR Spectrum of 5-Bromo-1H-pyrrolo[3,4-b]pyridin-3-amine

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and professionals in drug development, the unambiguous structural confirmation of novel heterocyclic compounds is a cornerstone of progressive and reliable research. This guide provides an in-depth analysis of the 1H Nuclear Magnetic Resonance (NMR) spectrum of 5-Bromo-1H-pyrrolo[3,4-b]pyridin-3-amine, a compound of interest in medicinal chemistry. We will delve into the expected spectral features, compare NMR with alternative analytical techniques, and provide a robust experimental protocol for acquiring high-quality data.

Predicted 1H NMR Spectrum: An Educated Interpretation

The structure of 5-Bromo-1H-pyrrolo[3,4-b]pyridin-3-amine features a fused bicyclic system with distinct aromatic and amine protons. The pyridine ring, being electron-withdrawing, will generally cause its protons to appear at a lower field (higher ppm) compared to the pyrrole ring proton. The bromine atom, an electron-withdrawing group, will further deshield adjacent protons. The amine group's protons are exchangeable and their chemical shift can be highly variable depending on the solvent and concentration.

Based on these principles and data from analogous structures like 3-aminopyridine[1], 3-amino-5-bromopyridine[2], and various pyrrolopyridine derivatives[3][4], we can anticipate the following signals:

Proton(s) Predicted Chemical Shift (ppm) Predicted Multiplicity Predicted Coupling Constant (J, Hz) Rationale
H-7~8.0-8.5Doublet (d)~2.0-3.0Located on the pyridine ring, ortho to the nitrogen and meta to the bromine. Deshielded by the electronegative nitrogen.
H-6~7.5-8.0Doublet (d)~2.0-3.0Located on the pyridine ring, ortho to the bromine atom. Deshielded by the bromine and the ring nitrogen.
H-2~6.5-7.0Singlet (s)N/ALocated on the electron-rich pyrrole ring.
NH (pyrrole)~11.0-12.0Broad Singlet (br s)N/ATypically appears at a very low field and is often broad due to quadrupole broadening and exchange.
NH2 (amine)~5.0-6.0Broad Singlet (br s)N/AChemical shift is highly dependent on solvent, concentration, and temperature due to hydrogen bonding and exchange.

Note: These are estimated values. The actual spectrum may vary depending on the solvent used, concentration, and the specific instrumentation.

Comparison with Alternative Analytical Techniques

While 1H NMR is a powerful tool for structural elucidation, a comprehensive characterization often involves complementary techniques.

Technique Strengths Limitations Application to 5-Bromo-1H-pyrrolo[3,4-b]pyridin-3-amine
13C NMR Provides information on the carbon framework of the molecule.Less sensitive than 1H NMR, requiring more sample or longer acquisition times.Would confirm the number of unique carbon environments and their electronic nature, complementing the 1H NMR data.
Mass Spectrometry (MS) Provides the molecular weight and fragmentation pattern, confirming the molecular formula.Does not provide detailed information about the connectivity of atoms.High-resolution mass spectrometry (HRMS) would confirm the elemental composition (C7H5BrN4).
Infrared (IR) Spectroscopy Identifies functional groups present in the molecule.Provides limited information on the overall structure.Would show characteristic peaks for N-H (amine and pyrrole) and C=C/C=N (aromatic rings) stretching vibrations.
X-ray Crystallography Provides the definitive three-dimensional structure of a crystalline compound.Requires a single, high-quality crystal, which can be difficult to obtain.If a suitable crystal can be grown, this technique would provide an unambiguous structural confirmation.

The relationship between these techniques in a typical characterization workflow can be visualized as follows:

Caption: A typical workflow for the structural elucidation of a novel compound.

Experimental Protocol: Acquiring a High-Quality 1H NMR Spectrum

The following protocol outlines the steps for acquiring a high-quality 1H NMR spectrum of 5-Bromo-1H-pyrrolo[3,4-b]pyridin-3-amine. The causality behind each step is explained to ensure a self-validating system.

1. Sample Preparation:

  • Rationale: Proper sample preparation is critical for obtaining a high-resolution spectrum. The choice of solvent is paramount as it must dissolve the sample and should not have signals that overlap with the analyte's signals.

  • Procedure:

    • Weigh approximately 5-10 mg of 5-Bromo-1H-pyrrolo[3,4-b]pyridin-3-amine into a clean, dry vial.

    • Add approximately 0.6-0.7 mL of a deuterated solvent. Dimethyl sulfoxide-d6 (DMSO-d6) is a good initial choice due to its excellent dissolving power for polar compounds and its ability to slow down the exchange of N-H protons, often resulting in sharper signals for these groups.

    • Gently vortex or sonicate the vial to ensure complete dissolution.

    • Filter the solution through a small plug of glass wool into a clean, dry NMR tube to remove any particulate matter.

2. Instrument Setup and Calibration:

  • Rationale: Proper instrument setup and calibration are essential for accurate chemical shift determination and optimal signal-to-noise.

  • Procedure:

    • Insert the NMR tube into the spectrometer.

    • Lock the spectrometer on the deuterium signal of the solvent. This compensates for any magnetic field drift.

    • Shim the magnetic field to achieve a narrow and symmetrical solvent peak. This maximizes the spectral resolution.

    • Reference the spectrum to the residual solvent peak of DMSO-d6 (δ ~2.50 ppm).

3. Data Acquisition:

  • Rationale: The acquisition parameters determine the quality of the final spectrum.

  • Procedure:

    • Set the spectral width to cover the expected range of proton chemical shifts (e.g., -1 to 13 ppm).

    • Use a 90° pulse angle to maximize the signal for a single scan.

    • Set the relaxation delay (d1) to at least 1-2 seconds to allow for sufficient relaxation of the protons between scans, ensuring accurate integration.

    • Acquire a sufficient number of scans (e.g., 16 or 32) to achieve an adequate signal-to-noise ratio.

4. Data Processing:

  • Rationale: Proper data processing is necessary to extract the maximum amount of information from the raw data.

  • Procedure:

    • Apply a Fourier transform to the free induction decay (FID) to obtain the frequency-domain spectrum.

    • Phase the spectrum to ensure all peaks are in the positive absorptive mode.

    • Perform a baseline correction to ensure a flat baseline.

    • Integrate the peaks to determine the relative ratios of the different types of protons.

    • Calibrate the chemical shift scale using the residual solvent peak.

The overall process can be visualized as follows:

NMR_Protocol cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing weigh Weigh Sample dissolve Dissolve in Deuterated Solvent weigh->dissolve filter Filter into NMR Tube dissolve->filter lock Lock filter->lock shim Shim lock->shim acquire Acquire Data shim->acquire ft Fourier Transform acquire->ft phase Phase Correction ft->phase baseline Baseline Correction phase->baseline integrate Integration baseline->integrate final_spectrum final_spectrum integrate->final_spectrum Final Spectrum

Caption: A step-by-step workflow for acquiring a 1H NMR spectrum.

Conclusion

The structural elucidation of 5-Bromo-1H-pyrrolo[3,4-b]pyridin-3-amine relies heavily on the detailed information provided by 1H NMR spectroscopy. By understanding the expected chemical shifts and coupling patterns, and by employing a rigorous experimental protocol, researchers can confidently confirm the structure of this and other related heterocyclic compounds. The integration of complementary analytical techniques further strengthens the structural assignment, ensuring the integrity and reliability of research and development efforts.

References

  • Hassan, A. A. et al. (2020). Synthesis and Antimicrobial Evaluation of Some Novel Pyrimidine, Pyrazole, Chromene and Tetrahydrobenzo[b]thiophene Derivatives Bearing Pyrimidinthione Moiety. Curr. Org. Synth.[Link]

  • Reich, H. J. (2020). NMR Spectroscopy – 1H NMR Chemical Shifts. Organic Chemistry Data & Info. [Link][5]

  • Štarha, P. et al. (2013). 5-Bromo-1H-pyrrolo[2,3-b]pyridine. Acta Crystallographica Section E: Structure Reports Online, E69, o381. [Link][4]

  • Wang, L. et al. (2022). Identification of novel pyrrolopyrimidine and pyrrolopyridine derivatives as potent ENPP1 inhibitors. RSC Medicinal Chemistry. [Link][3]

Sources

High-Resolution LC-MS Strategies for the Structural Elucidation of Brominated Pyrrolopyridines: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

Brominated pyrrolopyridines (azaindoles) are highly privileged scaffolds in modern medicinal chemistry, serving as critical pharmacophores in the development of kinase inhibitors and targeted therapeutics. The presence of bromine provides a unique analytical advantage: a highly diagnostic ~1:1 isotopic doublet (


Br and 

Br) separated by approximately 1.997 Da. However, characterizing the complex fragmentation pathways of these molecules requires high-resolution mass spectrometry (HRMS).

This guide objectively compares the performance of Quadrupole Time-of-Flight (Q-TOF) and Orbitrap platforms for this application, providing a self-validating experimental framework for researchers to ensure absolute scientific integrity during structural elucidation.

The Causality of Experimental Design: Platform Selection

When analyzing brominated heterocycles, the choice of fragmentation platform dictates the quality of structural elucidation. The fundamental differences in mass analyzers and collision cells directly impact the data output.

  • Isotopic Fidelity vs. Resolving Power : Q-TOF instruments rely on Time-of-Flight mass analyzers, which excel at preserving isotopic fidelity across a wide dynamic range. This is crucial for identifying the exact

    
    Br/
    
    
    
    Br signature in both precursor and product ions without distortion. Conversely, Orbitrap mass analyzers offer superior ultra-high resolution (up to 280,000 FWHM), which is highly beneficial for resolving isobaric interferences and calculating exact mass defects[1]. However, at extreme resolutions, Orbitraps can exhibit slight isotopic distortion due to space-charge effects in the C-trap.
  • Fragmentation Dynamics (HCD vs. CID) : Orbitraps utilize Higher-energy Collisional Dissociation (HCD), a beam-type fragmentation that traps ions and subjects them to multiple collisions. Q-TOFs utilize standard Collision-Induced Dissociation (CID). demonstrate that to achieve identical survival yields and fragmentation patterns, Orbitrap HCD requires slightly lower collision energy (CE) settings than Q-TOF CID[2].

LCMS_Workflow SamplePrep Sample Preparation (Quenching & Extraction) LC UHPLC Separation (C18 Reversed-Phase) SamplePrep->LC ESI ESI(+) Ionization LC->ESI Precursor Precursor Selection (Isotope Pattern 1:1) ESI->Precursor Frag Fragmentation (HCD or CID) Precursor->Frag Data Data Analysis (Mass Defect & Scoring) Frag->Data

Self-validating LC-HRMS workflow for brominated pyrrolopyridine characterization.

Platform Comparison: Orbitrap vs. Q-TOF

To objectively compare these platforms, we must look at how their hardware differences translate to the quantitative and qualitative data required for brominated heterocycles.

FeatureOrbitrap (HCD)Q-TOF (CID)Analytical Impact for Brominated Pyrrolopyridines
Mass Resolution Up to 280,000 FWHMUp to 80,000 FWHMOrbitrap excels at resolving isobaric background interferences and exact mass defect calculations.
Isotopic Fidelity Good (susceptible to space charge)Excellent (linear dynamic range)Q-TOF provides highly accurate 1:1

Br/

Br ratios, critical for automated pattern scoring.
Optimal Collision Energy 15–35 eV (Normalized)20–40 eV (Absolute/Ramp)Orbitrap HCD requires slightly lower CE to achieve identical fragmentation yields compared to Q-TOF[2].
Scan Speed 12–40 HzUp to 100 HzQ-TOF allows more data points across narrow UHPLC peaks, improving quantitation of co-eluting isomers.

Mechanistic Fragmentation Pathways

The fragmentation of brominated pyrrolopyridines under positive electrospray ionization (ESI+) follows a predictable, causal logic governed by the stability of the fused ring system and the lability of the carbon-bromine bond.

  • C-Br Bond Cleavage : The carbon-bromine bond is relatively weak. Depending on the applied collision energy, the molecule will undergo either a neutral loss of hydrogen bromide (HBr, -79.92 Da) to form an even-electron ion, or a homolytic cleavage losing a bromine radical (Br•, -78.91 Da) to form an odd-electron radical cation. The radical loss is highly diagnostic but requires careful CE optimization to stabilize the resulting radical species.

  • Pyrrolopyridine Core Cleavage : Following dehalogenation, the fused azaindole core typically undergoes a characteristic ring contraction and cleavage, resulting in the[3]. This is a hallmark of nitrogen-containing fused heterocycles.

  • Mass Defect Filtering : Bromine possesses a distinct negative mass defect. Software tools can utilize mass defect plots and to automatically filter out non-brominated background matrix ions, isolating only the relevant pyrrolopyridine fragments[4].

Frag_Pathway Precursor [M+H]+ Precursor Brominated Pyrrolopyridine Characteristic 1:1 Doublet LossHBr Neutral Loss of HBr (-80 / -82 Da) Even-Electron Ion Precursor->LossHBr Low/Mid CE LossBr Radical Loss of Br• (-79 / -81 Da) Odd-Electron Radical Cation Precursor->LossBr High CE CoreFrag1 Pyrrolopyridine Core Cleavage Loss of HCN (-27 Da) LossHBr->CoreFrag1 Subsequent CID/HCD CoreFrag2 Pyrrolopyridine Core Cleavage Loss of HCN (-27 Da) LossBr->CoreFrag2 Subsequent CID/HCD

Stepwise CID/HCD fragmentation logic of brominated pyrrolopyridines.

Self-Validating Experimental Protocol

To ensure trustworthiness, the following protocol incorporates internal validation steps (isotope scoring and mass defect filtering) to prevent false-positive identifications. Do not proceed to MS/MS analysis without validating the MS1 isotopic signature.

Step 1: Sample Preparation & Quenching
  • Action : Dissolve the brominated pyrrolopyridine reaction mixture in LC-MS grade Methanol/Water (1:1).

  • Causality : Avoid halogenated solvents (e.g., Chloroform or DCM) entirely. Halogenated solvents create artificial background signals and adducts that obscure the native bromine isotope pattern of the analyte.

Step 2: UHPLC Separation
  • Action : Utilize a Reversed-phase C18 column (100 mm × 2.1 mm, 1.7 µm). Run a gradient of 5% to 95% Mobile Phase B over 10 minutes.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Causality : Formic acid lowers the pH, promoting highly efficient protonation ([M+H]+) in ESI+. This is essential for driving the downstream charge-directed fragmentation of the pyrrolopyridine nitrogen.

Step 3: HRMS Acquisition (Validation Checkpoint)
  • Action : Acquire MS1 data at high resolution (e.g., 70,000 for Orbitrap; 40,000 for Q-TOF).

  • Validation : Before triggering MS/MS (Data-Dependent Acquisition), the acquisition software must verify the presence of the 1:1

    
    Br/
    
    
    
    Br isotopic doublet separated by exactly ~1.997 Da. If this doublet is absent, the peak is a matrix interference.
  • Fragmentation :

    • Q-TOF (CID): Apply a CE ramp of 20–40 eV to capture both the labile HBr loss and the more stable core cleavages.

    • Orbitrap (HCD): Apply a normalized collision energy (NCE) of 15–35 eV, accounting for the higher energy transfer efficiency of the HCD cell[2].

Step 4: Data Processing & Mass Defect Analysis
  • Action : Apply a mass defect filter specific to bromine. Identify product ions exhibiting the -80 Da (HBr) or -79 Da (Br•) neutral losses. Confirm the structural identity by locating the subsequent -27 Da (HCN) loss from the core azaindole structure.

References

  • Szabó, D., Schlosser, G., Vékey, K., Drahos, L., & Révész, Á. (2021). "Collision energies on QTof and Orbitrap instruments: How to make proteomics measurements comparable?" Journal of Mass Spectrometry, 56(1), e4693. URL:[Link]

  • Sypalov, S. A., et al. (2026). "Liquid Chromatography with Dual Mass Spectrometry Detection: An Approach to the Determination of Br-Containing Disinfection By-Products in Drinking Water." International Journal of Molecular Sciences, 27(1), 386. URL:[Link]

Sources

A Senior Application Scientist's Guide to Distinguishing 5-Bromo-1H-pyrrolo[3,4-b]pyridin-3-amine from its [2,3-b] Isomers

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Critical Importance of Regioisomeric Purity

In the landscape of modern drug discovery, particularly in the development of kinase inhibitors, the pyrrolopyridine scaffold is a cornerstone. Its structural rigidity and hydrogen bonding capabilities make it a privileged core for interacting with ATP-binding sites. However, synthetic routes to these compounds can often yield a mixture of regioisomers, where the pyrrole ring is fused to the pyridine core at different positions. The seemingly subtle difference between a pyrrolo[3,4-b]pyridine and a pyrrolo[2,3-b]pyridine can lead to a profound loss of biological activity or the emergence of off-target toxicity. Therefore, the unambiguous identification and separation of these isomers is not merely an academic exercise; it is a critical step in ensuring the safety, efficacy, and intellectual property of a novel therapeutic agent.

This guide provides a comprehensive, field-proven strategy for distinguishing 5-Bromo-1H-pyrrolo[3,4-b]pyridin-3-amine from its challenging [2,3-b] isomers. We will move beyond simple data reporting to explain the causality behind experimental choices, providing you with a robust, self-validating workflow applicable to this and other isomeric systems.

Part 1: The Structural Challenge at a Glance

The core challenge lies in the identical molecular formula (C₇H₆BrN₃) and molecular weight (212.05 g/mol ) of the isomers. The difference is the connectivity, which dramatically alters the electronic and spatial arrangement of every atom in the molecule.

  • 5-Bromo-1H-pyrrolo[3,4-b]pyridin-3-amine (Target Isomer): The pyrrole ring is fused across the 'b' face of the pyridine, between positions 3 and 4.

  • 5-Bromo-1H-pyrrolo[2,3-b]pyridin-3-amine ([2,3-b] Isomer A): A common isomeric impurity where the fusion is across the 'b' face between positions 2 and 3.

  • Other Potential Isomers: While many isomers are possible, the [2,3-b] variant is frequently encountered in relevant synthetic pathways.

The key to differentiation lies in exploiting these subtle structural variances through advanced analytical techniques.

Part 2: Spectroscopic Fingerprinting: The Definitive Approach

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for absolute structure elucidation of isomers. The unique electronic environment and proton-proton coupling network of each isomer provides a distinct "fingerprint."

¹H NMR Spectroscopy: The First Line of Inquiry

The most immediate and diagnostic differences are observed in the aromatic region of the ¹H NMR spectrum. The substitution and fusion pattern dictates the number of adjacent protons, leading to different splitting patterns (singlets, doublets).

Causality Behind the Differences: The key differentiator is the pyridine ring protons. In the target [3,4-b] isomer , the H-2 and H-7 protons lack adjacent proton neighbors, resulting in clean singlets. Conversely, in the [2,3-b] isomer , the H-4 and H-6 protons are adjacent and will split each other into doublets (a classic AX system).

Table 1: Comparative ¹H NMR Data (400 MHz, DMSO-d₆)

Proton Assignment Expected: 5-Bromo-1H-pyrrolo[3,4-b]pyridin-3-amine Reference: 5-Bromo-1H-pyrrolo[2,3-b]pyridine Key Differentiator
Pyridine H-2 ~8.5 ppm (singlet) - Singlet vs. No H-2
Pyridine H-4 - ~8.20 ppm (doublet, J ≈ 2.0 Hz)[1] No H-4 vs. Doublet
Pyridine H-6 - ~8.30 ppm (doublet, J ≈ 2.2 Hz)[1] No H-6 vs. Doublet
Pyridine H-7 ~8.2 ppm (singlet) - Singlet vs. No H-7
Pyrrole H-2 - ~7.63 ppm (doublet, J ≈ 2.8 Hz)[1] No H-2 vs. Doublet
Pyrrole H-3 - ~6.50 ppm (multiplet)[1] No H-3 vs. Multiplet
Pyrrole CH ~6.8 ppm (singlet) - Singlet vs. No CH
Pyrrole NH ~11.5 ppm (broad singlet) ~11.91 ppm (broad singlet)[1] Similar

| Amine NH₂ | ~5.5 ppm (broad singlet) | ~5.8 ppm (broad singlet) | Similar |

Note: Expected shifts are based on established principles of heterocyclic chemistry. Reference data is for the parent 5-Bromo-1H-pyrrolo[2,3-b]pyridine, shifts for the 3-amino derivative will be similar but modulated by the amino group.

2D NMR Spectroscopy (HMBC): Unambiguous Confirmation

While ¹H NMR provides strong evidence, a Heteronuclear Multiple Bond Correlation (HMBC) experiment provides irrefutable proof of connectivity. This experiment detects correlations between protons and carbons that are 2 or 3 bonds away. By identifying key long-range correlations, we can definitively map the scaffold.

The Self-Validating System: The HMBC experiment is self-validating because a correlation can only exist if the atoms are connected through the predicted number of bonds. Finding the expected key correlations while also confirming the absence of correlations predicted for the other isomer provides absolute structural proof.

Key Differentiating HMBC Correlations:

  • For the [3,4-b] Isomer: The most crucial correlation is from the pyrrole NH proton to the pyridine ring carbons C-5 and C-7a . This 3-bond correlation is only possible in the [3,4-b] fusion pattern.

  • For the [2,3-b] Isomer: The key correlation is from the pyrrole NH proton to the pyridine ring carbons C-7a and the pyrrole carbon C-3a .

Fragmentation Parent Isomer Mixture [M+H]⁺ HPLC HPLC Separation Parent->HPLC IsomerA Isomer A (e.g., [2,3-b]) HPLC->IsomerA IsomerB Isomer B (e.g., [3,4-b]) HPLC->IsomerB MSMS_A MS/MS Analysis IsomerA->MSMS_A MSMS_B MS/MS Analysis IsomerB->MSMS_B FragmentsA Unique Fragment Ratios A MSMS_A->FragmentsA FragmentsB Unique Fragment Ratios B MSMS_B->FragmentsB Workflow start Crude Synthetic Product lcms Step 1: LC-MS Analysis start->lcms check_peaks Single Peak? lcms->check_peaks multi_peaks Multiple Isomeric Peaks Detected check_peaks->multi_peaks No single_peak Single Peak Detected check_peaks->single_peak Yes prep_hplc Step 2: Preparative HPLC multi_peaks->prep_hplc nmr Step 3: Full NMR Analysis (¹H, ¹³C, HMBC) single_peak->nmr isolate Isolate Each Peak prep_hplc->isolate isolate->nmr structure Step 4: Unambiguous Structure Assignment nmr->structure

Sources

Comparative Guide to Structural Determination Platforms for Fragment-Based Drug Discovery: A Case Study on Pyrrolo[3,4-b]pyridin-3-amine–JAK2 Complexes

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

In Fragment-Based Drug Discovery (FBDD), the 5-Bromo-1H-pyrrolo[3,4-b]pyridin-3-amine scaffold serves as a highly privileged, low-molecular-weight building block. It is extensively utilized to target the ATP-binding hinge region of kinases, most notably Janus Kinase 2 (JAK2), a critical target in myeloproliferative neoplasms and autoimmune diseases.

Transforming a low-affinity fragment hit into a potent lead compound requires atomic-level structural data to map binding vectors. However, obtaining high-resolution crystal structures of fragment-protein complexes is notoriously difficult. Fragments often exhibit low solubility, weak binding affinities, and the tendency to disrupt protein crystal lattices.

As a Senior Application Scientist, I have evaluated the three primary structural biology platforms—High-Throughput X-Ray Diffraction (HT-XRD) , Microcrystal Electron Diffraction (MicroED) , and Cryogenic Electron Microscopy (Cryo-EM) —to determine their efficacy in resolving pyrrolopyridine-kinase complexes. This guide objectively compares these platforms, providing field-proven methodologies and mechanistic insights to help you select the optimal workflow for your FBDD campaigns.

Quantitative Platform Comparison

When dealing with a fragment like 5-Bromo-1H-pyrrolo[3,4-b]pyridin-3-amine (MW: ~212 Da), the choice of platform dictates the resolution of the electron density map and the confidence in the modeled binding pose.

PlatformOptimal Sample StateResolution LimitFragment Detection (<300 Da)Data Acquisition TimeEstimated Cost / Structure
HT-XRD Single Crystals (>50 µm)1.0 - 2.5 ÅExcellent (High Occupancy)Minutes (Synchrotron)Low-Medium
MicroED Microcrystals (<5 µm)1.5 - 3.0 ÅGood (Requires FIB Milling)HoursHigh
Cryo-EM Amorphous Ice (Vitrified)2.0 - 4.0 ÅPoor to ModerateDaysVery High

Data reflects current state-of-the-art capabilities for kinase-fragment complexes.

Experimental Methodologies: Self-Validating Protocols

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems. Every step includes the underlying causality to explain why the parameter is chosen.

Protocol A: HT-XRD Co-Crystallization & Soaking (The Gold Standard)

For well-behaved targets like the JAK2 kinase domain, HT-XRD remains the most robust method for fragment screening.

  • Step 1: Construct Optimization & Apo-Crystal Growth

    • Action: Express a truncated JAK2 kinase domain (residues 835-1132) with flexible loop deletions. Grow apo-crystals using vapor diffusion in 20% PEG 3350, 0.1 M Bis-Tris pH 5.5.

    • Causality: Removing highly flexible, non-catalytic loops reduces conformational entropy, significantly promoting rigid, well-diffracting crystal lattice formation.

  • Step 2: DMSO Tolerance Validation (Self-Validation Checkpoint)

    • Action: Soak apo-crystals in the mother liquor supplemented with 5% and 10% DMSO for 24 hours. Shoot test crystals on a home source to verify diffraction extends beyond 2.5 Å.

    • Causality: Fragments are typically dissolved in 100% DMSO. If the crystal lattice cannot withstand the solvent, fragment soaking will destroy the sample before binding occurs.

  • Step 3: High-Concentration Fragment Soaking

    • Action: Soak validated apo-crystals in mother liquor containing 20-50 mM of the 5-Bromo-1H-pyrrolo[3,4-b]pyridin-3-amine fragment for 2 to 24 hours.

    • Causality: Fragments have inherently low binding affinities (

      
       in the high micromolar to millimolar range). High concentrations are thermodynamically required to drive ligand occupancy in the crystal state.
      
  • Step 4: Cryoprotection and Data Collection

    • Action: Briefly transfer the crystal to a solution containing 20% glycerol before flash-freezing in liquid nitrogen.

Protocol B: MicroED Sample Preparation (The Rescue Strategy)

Often, soaking a pyrrolopyridine fragment induces a conformational shift (e.g., DFG-in to DFG-out) that shatters the macrocrystal, resulting in a microcrystalline shower. MicroED rescues these "failed" experiments.

  • Step 1: Microcrystal Identification & Grid Preparation

    • Action: Pipette 3 µL of the microcrystalline suspension (<5 µm crystals) onto a glow-discharged Quantifoil grid and plunge-freeze in liquid ethane.

    • Causality: Plunge-freezing vitrifies the surrounding solvent, protecting the fragile microcrystals from dehydration and radiation damage in the vacuum of the electron microscope.

  • Step 2: Focused Ion Beam (FIB) Milling (Self-Validation Checkpoint)

    • Action: Use a gallium ion beam to mill the microcrystal down to a lamella thickness of 200-300 nm. Monitor the milling process using scanning electron microscopy (SEM) to ensure the crystal is not melted.

    • Causality: Electrons interact with matter much more strongly than X-rays. If the crystal is thicker than 0.5 µm, multiple scattering events (dynamical scattering) will corrupt the diffraction intensities, making phasing impossible.

Platform Selection Workflow

To streamline your structural biology pipeline, use the following decision matrix to route your JAK2-pyrrolopyridine complexes to the appropriate platform based on empirical screening results.

PlatformSelection Start Fragment-Target Complex (JAK2 + Pyrrolopyridine) Screen Crystallization Screening Start->Screen Purified Protein SizeCheck Crystal Size & Quality? Screen->SizeCheck Observation HTXRD HT-XRD (Gold Standard) SizeCheck->HTXRD > 50 µm MicroED MicroED (FIB Milling Required) SizeCheck->MicroED < 5 µm (Microcrystals) CryoEM Cryo-EM (Grid Freezing) SizeCheck->CryoEM No Crystals / Amorphous

Decision tree for selecting structural biology platforms based on complex crystallization outcomes.

Performance Comparison & Mechanistic Insights

HT-XRD: Unveiling the Pharmacophore

When macrocrystals are successfully grown, HT-XRD provides unparalleled clarity. Analysis of JAK2 in complex with pyrrolopyridine derivatives (e.g., and ) reveals exactly why this fragment is so highly valued.

The structural data confirms that the nitrogen atoms within the pyrrolo[3,4-b]pyridine core act as an ATP mimetic, forming critical bidentate hydrogen bonds with the backbone amide and carbonyl of Leu 932 in the hinge region. More importantly, the 3-amine vector is perfectly positioned to form a hydrogen bond with the side chain of Tyr 931 . As demonstrated by Hart et al., this specific interaction with Tyr 931 is the primary driver for achieving selectivity of JAK2 over other JAK family members .

MicroED: Overcoming the Phase Diagram Shift

When the 5-bromo substituent is added to the fragment, its increased lipophilicity often alters the solubility phase diagram of the target protein. During soaking, this causes localized precipitation or the formation of microcrystals that are invisible to standard X-ray beamlines. MicroED excels here. Because electrons have a scattering cross-section


 to 

times larger than X-rays, MicroED can extract sub-2.0 Å resolution data from these previously "useless" microcrystals, preserving the project's momentum.
Cryo-EM: The Size Limitation

While Cryo-EM has revolutionized structural biology by bypassing crystallization entirely, it currently struggles with FBDD. At ~212 Da, the 5-Bromo-1H-pyrrolo[3,4-b]pyridin-3-amine fragment lacks the electron density mass required to be confidently resolved at the typical 2.5 - 3.5 Å resolution of standard Cryo-EM maps, making it prone to high false-positive modeling rates. It is generally not recommended for this specific fragment class unless JAK2 is part of a massive multi-protein complex.

Pharmacophore Logic & Binding Mechanics

Understanding the structural causality of the fragment's chemical vectors is essential for lead optimization. The diagram below illustrates the mechanistic mapping of the fragment within the JAK2 pocket, as derived from HT-XRD data.

Pharmacophore Fragment 5-Bromo-1H-pyrrolo[3,4-b]pyridin-3-amine Core Pyrrolopyridine Core Fragment->Core Amine 3-Amine Group Fragment->Amine Bromo 5-Bromo Substituent Fragment->Bromo Leu932 Leu 932 (Hinge) Bidentate H-Bonds Core->Leu932 ATP Mimicry Tyr931 Tyr 931 Selectivity H-Bond Amine->Tyr931 JAK2 Selectivity Hydrophobic Hydrophobic Pocket Steric Fit Bromo->Hydrophobic VdW Interactions

Mechanistic mapping of the pyrrolopyridine fragment interactions within the JAK2 ATP-binding pocket.

Conclusion

For structural determination of 5-Bromo-1H-pyrrolo[3,4-b]pyridin-3-amine complexes, HT-XRD remains the undisputed gold standard, providing the high-resolution data necessary to confirm critical interactions like the Tyr 931 hydrogen bond. However, researchers should proactively integrate MicroED into their pipelines as a rescue platform for targets that yield microcrystalline showers upon fragment soaking. Cryo-EM, while powerful for large biologics, should be deprioritized for sub-300 Da fragment screening until sub-1.5 Å resolution becomes routine for the technology.

References

  • Title: 5CF5: CRYSTAL STRUCTURE OF JANUS KINASE 2 IN COMPLEX WITH N,N-DICYCLOPROPYL-7-[(DIMETHYL-1,3-THIAZOL-2-YL)AMINO]-10-ETHYL-3-METHYL-3,5,8,10-TETRAAZATRICYCLO[7.3.0.02,6] DODECA-1(9),2(6),4,7,11-PENTAENE-11-CARBOX

Halogen Wars: A Comparative Analysis of 5-Bromo vs. 5-Chloro Pyrrolopyridines in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's Guide to Structure-Activity Relationships and Biological Evaluation

For researchers and scientists in the field of drug development, the pyrrolopyridine scaffold is a well-established and versatile starting point for the design of potent and selective inhibitors of various biological targets, particularly protein kinases. The strategic modification of this core structure is paramount to optimizing pharmacological properties. Among the most common and impactful modifications is halogenation, particularly at the 5-position. This guide provides an in-depth, objective comparison of the biological activity of 5-bromo- versus 5-chloro-pyrrolopyridines, drawing upon available experimental data and established principles of medicinal chemistry to inform rational drug design.

The Critical Role of Halogenation in Pyrrolopyridine Bioactivity

The introduction of a halogen atom at the 5-position of the pyrrolopyridine ring system can profoundly influence a molecule's biological activity through a combination of steric and electronic effects. Halogens can modulate a compound's lipophilicity, metabolic stability, and, most importantly, its binding affinity to the target protein. The choice between a bromine and a chlorine atom, while seemingly subtle, can lead to significant differences in potency and selectivity.

Generally, the larger size and greater polarizability of bromine compared to chlorine can lead to enhanced van der Waals interactions and the potential for halogen bonding with the target protein. Halogen bonds are non-covalent interactions where the electropositive crown of a halogen atom interacts with a Lewis base, such as a carbonyl oxygen or a nitrogen atom in the protein's active site. This can provide an additional anchoring point for the inhibitor, thereby increasing its binding affinity and potency.

Comparative Biological Activity: Insights from Kinase Inhibition and Anticancer Studies

While direct head-to-head comparative studies of 5-bromo- and 5-chloro-pyrrolopyridines against the same biological target are not abundantly available in the public literature, we can glean valuable insights from structure-activity relationship (SAR) studies on related heterocyclic scaffolds and the frequent use of these halogenated precursors in the synthesis of potent inhibitors.

Kinase Inhibition: A Tale of Two Halogens in Precursor Selection

The 7-azaindole (pyrrolo[2,3-b]pyridine) framework is a prominent pyrrolopyridine isomer extensively used in the design of kinase inhibitors.[1][2] Notably, both 5-bromo- and 5-chloro-7-azaindole are key intermediates in the synthesis of highly potent kinase inhibitors, suggesting that both halogens can confer desirable properties.

For instance, 1-tosyl-3-iodo-5-bromo-7-azaindole serves as a precursor for 3,5-disubstituted-7-azaindole derivatives that act as Anaplastic Lymphoma Kinase (ALK) inhibitors.[3] In a different context, 5-chloro-3-iodo-2-aminopyridine is utilized in the synthesis of 7-azaindole-based Aurora kinase inhibitors.[3] The selection of a bromo or chloro substituent is often a result of empirical screening and optimization, where one may provide a superior combination of potency, selectivity, and pharmacokinetic properties for a specific kinase target.

The underlying principle often relates to the specific topology of the kinase ATP-binding pocket. A larger bromine atom may be preferred to fill a hydrophobic pocket more effectively, while a smaller chlorine atom might be necessary to avoid steric clashes in a more constrained active site.

Anticancer Activity: Emerging Trends from Related Scaffolds

Studies on the antiproliferative activity of related heterocyclic systems provide further clues. In a series of pyrrolo[2,3-d]pyrimidine-imines, compounds bearing a bromine substituent on a phenyl ring demonstrated superior antitumor activity against the HT-29 colon cancer cell line, with IC50 values of 4.55 µM and 4.01 µM.[4] While not a direct substitution on the pyrrolopyridine core, this highlights the potential of bromine to enhance anticancer efficacy.

Another study on triazole-based derivatives found that compounds with a p-bromo substituent had higher antiproliferative activity compared to those with a p-chloro group.[5] These observations suggest that the enhanced polarizability and potential for halogen bonding of bromine may contribute to stronger interactions with biological targets relevant to cancer. Conversely, a study on pyridine derivatives suggested that the presence of halogen atoms, in general, could lead to lower antiproliferative activity compared to other substituents like methoxy or hydroxyl groups.[2] This underscores the context-dependent nature of halogen substitution, where the overall molecular framework and the specific biological target dictate the ultimate effect on activity.

The following table summarizes the antiproliferative activities of some halogenated pyrrolopyrimidine derivatives, illustrating the impact of halogenation on potency.

CompoundHalogen at C7Cell LineIC50 (µM)
2,4-dichloro-pyrrolo[3,2-d]pyrimidineNoneHeLa19 ± 3
2,4-dichloro-7-iodo-pyrrolo[3,2-d]pyrimidineIodineHeLa0.92 ± 0.04

This data from a study on pyrrolo[3,2-d]pyrimidines clearly demonstrates that the addition of a halogen (in this case, iodine) at the C7 position, which is adjacent to the 5-position in the pyrrolopyridine system, can dramatically increase antiproliferative activity.[6][7] While this is not a direct comparison of bromo versus chloro at the 5-position, it strongly supports the principle that halogenation is a key strategy for enhancing the potency of this class of compounds.

Experimental Protocols for Biological Evaluation

To enable researchers to conduct their own comparative studies, this section provides detailed, step-by-step methodologies for key assays used to evaluate the anticancer and kinase inhibitory activities of 5-bromo- and 5-chloro-pyrrolopyridines.

In Vitro Kinase Inhibition Assay (VEGFR-2)

This protocol describes a luminescence-based assay to measure the inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key target in angiogenesis and cancer therapy.[8][9][10][11]

Materials:

  • Recombinant Human VEGFR-2 (GST-tagged)

  • 5x Kinase Buffer

  • ATP

  • PTK Substrate (Poly (Glu:Tyr, 4:1))

  • Test compounds (5-bromo- and 5-chloro-pyrrolopyridine derivatives) dissolved in DMSO

  • Kinase-Glo® MAX Reagent

  • White 96-well plates

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds in 1x Kinase Buffer. The final DMSO concentration should not exceed 1%.

  • Master Mixture Preparation: Prepare a master mixture containing 5x Kinase Buffer, ATP, and PTK substrate in sterile deionized water.

  • Plate Setup:

    • Add 25 µL of the master mixture to each well.

    • Add 5 µL of the diluted test compounds to the respective wells.

    • For the positive control (no inhibitor), add 5 µL of 1x Kinase Buffer with DMSO.

    • For the blank (no enzyme), add 5 µL of 1x Kinase Buffer.

  • Enzyme Addition: Add 20 µL of diluted VEGFR-2 enzyme to the test and positive control wells. Add 20 µL of 1x Kinase Buffer to the blank wells.

  • Incubation: Incubate the plate at 30°C for 45 minutes.

  • Signal Detection:

    • Add 50 µL of Kinase-Glo® MAX reagent to each well.

    • Incubate at room temperature for 10-15 minutes to stabilize the luminescent signal.

  • Data Acquisition: Read the luminescence using a microplate reader.

  • Data Analysis: Subtract the blank reading from all other readings. Calculate the percentage of inhibition for each compound concentration relative to the positive control. Determine the IC50 value by plotting the percentage of inhibition against the compound concentration.

Anticancer Activity Assessment using the MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability and the cytotoxic effects of potential anticancer agents.[12][13]

Materials:

  • Human cancer cell line (e.g., HCT-116, MCF-7)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • Test compounds (5-bromo- and 5-chloro-pyrrolopyridine derivatives) dissolved in DMSO

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • 96-well plates

Procedure:

  • Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds. Include a vehicle control (DMSO) and an untreated control. Incubate for 48-72 hours.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the untreated control. Determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.

Visualizing the Concepts

To further clarify the principles discussed, the following diagrams illustrate the key concepts.

Structure-Activity Relationship of 5-Halopyrrolopyridines cluster_scaffold Pyrrolopyridine Scaffold cluster_halogens 5-Position Halogenation cluster_properties Physicochemical Properties cluster_interactions Target Interactions cluster_activity Biological Activity Scaffold Pyrrolopyridine Core Bromo 5-Bromo (Larger, More Polarizable) Scaffold->Bromo Chloro 5-Chloro (Smaller, Less Polarizable) Scaffold->Chloro Lipophilicity Lipophilicity Bromo->Lipophilicity Metabolic_Stability Metabolic Stability Bromo->Metabolic_Stability Binding_Affinity Binding Affinity Bromo->Binding_Affinity Chloro->Lipophilicity Chloro->Metabolic_Stability Chloro->Binding_Affinity van_der_Waals van der Waals Interactions Binding_Affinity->van_der_Waals Halogen_Bonding Halogen Bonding Binding_Affinity->Halogen_Bonding Potency Potency (e.g., IC50) Binding_Affinity->Potency Selectivity Selectivity Binding_Affinity->Selectivity

Caption: Factors influencing the biological activity of 5-halopyrrolopyridines.

General Workflow for Kinase Inhibitor Screening Start Start: Synthesize 5-Bromo and 5-Chloro Pyrrolopyridine Analogs Assay_Setup Set up Kinase Assay: Enzyme, Substrate, ATP, Buffer Start->Assay_Setup Compound_Addition Add Serial Dilutions of Test Compounds Assay_Setup->Compound_Addition Incubation Incubate to Allow Kinase Reaction Compound_Addition->Incubation Detection Add Detection Reagent (e.g., Kinase-Glo®) Incubation->Detection Measurement Measure Luminescence Detection->Measurement Data_Analysis Calculate % Inhibition and IC50 Values Measurement->Data_Analysis Comparison Compare Potency of Bromo vs. Chloro Analogs Data_Analysis->Comparison End End: Identify Lead Compound Comparison->End

Caption: A streamlined workflow for the comparative screening of kinase inhibitors.

Conclusion and Future Directions

The choice between a 5-bromo and a 5-chloro substituent on a pyrrolopyridine scaffold is a critical decision in the design of novel therapeutics. While a definitive, universal rule for which halogen is superior does not exist, the available evidence suggests that the larger and more polarizable bromine atom may offer advantages in terms of potency, particularly when halogen bonding and filling of hydrophobic pockets are key determinants of binding affinity. However, the smaller chlorine atom may be preferable in cases where steric constraints are a limiting factor.

Ultimately, the optimal choice of halogen must be determined empirically for each specific biological target and chemical series. The experimental protocols provided in this guide offer a robust framework for conducting such comparative studies. Future research focusing on the synthesis and parallel biological evaluation of matched pairs of 5-bromo- and 5-chloro-pyrrolopyridines against a diverse panel of kinases and cancer cell lines will be invaluable in further elucidating the nuanced structure-activity relationships of these important heterocyclic compounds and accelerating the development of next-generation targeted therapies.

References

  • BenchChem. (2025). Application Note & Protocol: Evaluating the Cytotoxicity of Anticancer Agent 63 using the MTT Assay. BenchChem.
  • BenchChem. (2025). Application Notes and Protocols: Vegfr-2-IN-13 In Vitro Kinase Assay. BenchChem.
  • BPS Bioscience. (n.d.). VEGFR2 (KDR) Kinase Assay Kit. BPS Bioscience.
  • BPS Bioscience. (n.d.). VEGFR2(KDR) Kinase Assay Kit. BPS Bioscience.
  • BPS Bioscience. (n.d.). VEGFR2(KDR) Kinase Assay Kit. BPS Bioscience.
  • BPS Bioscience. (n.d.). VEGFR2(KDR) Kinase Assay Kit. BPS Bioscience.
  • Design, Synthesis, and Biological Evaluation of Novel Indoles Targeting the Influenza PB2 Cap Binding Region. (n.d.). PMC.
  • The Azaindole Framework in the Design of Kinase Inhibitors. (n.d.). PMC.
  • Synthesis and Antiproliferative Activity of Thiazolyl-bis-pyrrolo[2,3-b]pyridines and Indolyl-thiazolyl-pyrrolo[2,3-c]pyridines, Nortopsentin Analogues. (2015). MDPI.
  • Synthesis and Biological Evaluation of Small Molecules as Potential Anticancer Multitarget Agents. (2022). MDPI.
  • The Azaindole Framework in the Design of Kinase Inhibitors. (n.d.). PMC.
  • Broad-Spectrum Antiproliferative Activity of Diarylureas and Diarylamides Possessing Pyrrolo[3,2-c]Pyridine Scaffold. (2014). David Publishing.
  • Anticancer Properties of Halogenated Pyrrolo[3,2-d]pyrimidines with Decreased Toxicity Via N5 Substitution. (n.d.). PMC.
  • Antiproliferative activities of halogenated pyrrolo[3,2-d]pyrimidines. (n.d.). PMC.
  • Synthesis and Biological Evaluation of Small Molecules as Potential Anticancer Multitarget Agents. (2022). MDPI.
  • The Azaindole Framework in the Design of Kinase Inhibitors. (n.d.). PMC.
  • Structural and Biological Investigations for a Series of N-5 Substituted Pyrrolo[3,2-d]pyrimidines as Potential Anti-Cancer Therapeutics. (n.d.). PMC.
  • Anticancer Properties of Halogenated Pyrrolo[3,2-d]pyrimidines with Decreased Toxicity Via N5 Substitution. (n.d.). PMC.
  • Antiproliferative activities of halogenated pyrrolo[3,2-d]pyrimidines. (n.d.). PMC.
  • Comparative Molecular Field Analysis of Pyrrolopyrimidines as LRRK2 Kinase Inhibitors. (2016).
  • The Structure–Antiproliferative Activity Relationship of Pyridine Deriv
  • Pyrrolо[1,2-a]azolo-(azino-)[c]quinazolines and their derivatives as 15-LOX inhibitors. (2021).
  • Design, synthesis, pharmacological evaluation, and in silico studies of the activity of novel spiro pyrrolo [3,4-d]pyrimidine deriv
  • Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Deriv
  • Azaindoles in Medicinal Chemistry. (n.d.). PharmaBlock.
  • Design, Synthesis, Anticancer Activities and Comparative Molecular Docking Studies of a Novel Class of 7-Azaindole Analogs as Potent. (2024). Ind. J. Pharm. Edu. Res.
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A Comparative Guide to the UV-Vis Absorption Characteristics of 5-Bromo-1H-pyrrolo[3,4-b]pyridin-3-amine and Related Heterocycles

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and professionals in drug development and materials science, a comprehensive understanding of a molecule's electronic properties is paramount. Ultraviolet-Visible (UV-Vis) spectroscopy provides a rapid and accessible method for probing these characteristics, offering insights into conjugation, electronic transitions, and the local chemical environment. This guide presents a comparative analysis of the anticipated UV-Vis absorption maxima for 5-Bromo-1H-pyrrolo[3,4-b]pyridin-3-amine, a compound of interest in medicinal chemistry, in the context of its structural analogs. Due to the limited availability of direct experimental data for this specific molecule, this guide leverages established principles of spectroscopy and data from closely related aza-indoles to provide a robust predictive framework.

Introduction to the Spectroscopic Landscape of Aza-indoles

The UV-Vis absorption spectra of heterocyclic molecules like 5-Bromo-1H-pyrrolo[3,4-b]pyridin-3-amine are governed by π→π* and n→π* electronic transitions within the aromatic system. The position of the absorption maximum (λmax) is highly sensitive to the molecular structure, including the arrangement of heteroatoms, the presence of substituents, and the extent of π-conjugation.[1] Furthermore, the polarity of the solvent can induce significant shifts in the λmax, a phenomenon known as solvatochromism.[2]

Our target molecule, 5-Bromo-1H-pyrrolo[3,4-b]pyridin-3-amine, is a derivative of the 7-azaindole scaffold, which has been the subject of numerous photophysical studies.[3][4] Its structure, featuring a fused pyridine and pyrrole ring system, makes it a valuable motif in the design of bioactive compounds. The introduction of a bromine atom and an amine group as substituents is expected to modulate its electronic properties and, consequently, its UV-Vis absorption profile.

Comparative Analysis of UV-Vis Absorption Maxima

To predict the UV-Vis absorption characteristics of 5-Bromo-1H-pyrrolo[3,4-b]pyridin-3-amine, we will compare it with the well-characterized parent compound, 7-azaindole, and its bromo-substituted derivatives.

CompoundSolventλmax (nm)Reference
7-AzaindoleGas Phase~285[5]
7-AzaindoleCyclohexaneNot Specified[6]
7-AzaindoleWaterNot Specified[3]
5-BromoindoleEthanol~275, ~220[7]
5-BromoindoleCyclohexane~275, ~220[7]
5-Bromo-1H-pyrrolo[3,4-b]pyridin-3-amine Ethanol (Predicted) >285 Inference
5-Bromo-1H-pyrrolo[3,4-b]pyridin-3-amine Cyclohexane (Predicted) >285 Inference

Discussion of Expected Spectral Features:

  • Parent Scaffold (7-Azaindole): 7-Azaindole exhibits its primary absorption bands in the UV region, arising from π→π* transitions. Computational studies of gas-phase 7-azaindole show significant absorption around 285 nm.[5]

  • Effect of the Amino Group: The presence of the amino group (-NH2) at the 3-position is expected to cause a bathochromic (red) shift in the absorption maxima compared to the parent 7-azaindole. This is due to the lone pair of electrons on the nitrogen atom extending the π-conjugated system through resonance, which lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).

  • Effect of the Bromo Group: The bromine atom at the 5-position will also influence the spectrum. While halogens are generally considered deactivating groups in electrophilic aromatic substitution, their effect on UV-Vis spectra is more nuanced. The "heavy atom effect" of bromine can also play a role. Studies on 5-bromoindole have shown that the bromo substituent leads to a bathochromic shift of the absorption bands.[7]

  • Solvent Effects: The polarity of the solvent is a critical factor.[2] In polar protic solvents like ethanol, hydrogen bonding can occur with the nitrogen atoms of the heterocyclic system and the amine substituent. This can stabilize the excited state more than the ground state, leading to a bathochromic shift compared to non-polar solvents like cyclohexane.[1][2] Conversely, n→π* transitions, if observable, would typically exhibit a hypsochromic (blue) shift in polar solvents.[8]

Prediction for 5-Bromo-1H-pyrrolo[3,4-b]pyridin-3-amine:

Based on the cumulative effects of the amino and bromo substituents on the 7-azaindole core, it is predicted that the primary π→π* absorption maximum (λmax) of 5-Bromo-1H-pyrrolo[3,4-b]pyridin-3-amine will be significantly red-shifted to wavelengths greater than 285 nm . The exact position will be solvent-dependent, with a more pronounced bathochromic shift expected in polar solvents like ethanol compared to non-polar solvents like cyclohexane.

Experimental Protocol for UV-Vis Spectral Acquisition

To empirically determine the UV-Vis absorption maxima for 5-Bromo-1H-pyrrolo[3,4-b]pyridin-3-amine, the following protocol is recommended:

Materials:

  • 5-Bromo-1H-pyrrolo[3,4-b]pyridin-3-amine

  • Spectroscopic grade ethanol

  • Spectroscopic grade cyclohexane

  • Quartz cuvettes (1 cm path length)

  • Calibrated UV-Vis spectrophotometer

Procedure:

  • Stock Solution Preparation: Accurately weigh a small amount of 5-Bromo-1H-pyrrolo[3,4-b]pyridin-3-amine and dissolve it in a known volume of ethanol to prepare a stock solution of approximately 1 mg/mL.

  • Working Solution Preparation: Dilute the stock solution with both ethanol and cyclohexane in separate volumetric flasks to obtain final concentrations that yield an absorbance in the range of 0.5 - 1.5 AU. This concentration typically falls in the low micromolar range.

  • Instrument Setup: Turn on the UV-Vis spectrophotometer and allow the lamps to warm up for at least 30 minutes for stable readings.

  • Blank Measurement: Fill a quartz cuvette with the reference solvent (ethanol or cyclohexane) and record a baseline spectrum. This will be subtracted from the sample spectrum.

  • Sample Measurement: Rinse the cuvette with the sample solution before filling it. Place the sample cuvette in the spectrophotometer and record the absorption spectrum over a range of 200-800 nm.

  • Data Analysis: Identify the wavelength(s) of maximum absorbance (λmax).

G cluster_measurement Spectral Acquisition stock Prepare Stock Solution (1 mg/mL in Ethanol) working_eth Prepare Working Solution (Ethanol) stock->working_eth working_cyc Prepare Working Solution (Cyclohexane) stock->working_cyc blank_eth Record Ethanol Blank working_eth->blank_eth blank_cyc Record Cyclohexane Blank working_cyc->blank_cyc instrument Instrument Warm-up instrument->blank_eth instrument->blank_cyc sample_eth Measure Ethanol Sample Spectrum blank_eth->sample_eth analysis Identify λmax for each solvent sample_eth->analysis sample_cyc Measure Cyclohexane Sample Spectrum blank_cyc->sample_cyc sample_cyc->analysis

Caption: Experimental workflow for determining the UV-Vis absorption maxima.

Conclusion

References

  • Solvent Effects on the Electronic Spectra of Some Heterocyclic Azo Dyes. Korea Science. [Link]

  • Solvents and solvent effect in UV - Vis Spectroscopy. Slideshare. [Link]

  • Photophysics and Biological Applications of 7-Azaindole and Its Analogs. ACS Publications. [Link]

  • Solvent Effects on the UV-Visible Absorption Spectra of Some New 3-Methyl-5-(Phenylamino)-4-((4-Phenylazo. MDPI. [Link]

  • (a) UV‐Vis spectra of the reaction mixture (1 equiv. of 7‐azaindole and... ResearchGate. [Link]

  • 5-bromo-1h-pyrazolo[3,4-b]pyridin-3-amine. PubChem. [Link]

  • Computational Study of the Electron Spectra of Vapor-Phase Indole and Four Azaindoles. MDPI. [Link]

  • Electronic Absorption and Fluorescence Spectra of Indole . Derivatives. Quantitative Treatment of the Substituent Effects and a. CORE. [Link]

  • Study of 7-azaindole in its first four singlet states. AIP Publishing. [Link]

  • Effect of solvent on UV absorption maxima_ λmax. YouTube. [Link]

  • Calculated UV absorption spectrum of indole (g). ResearchGate. [Link]

  • Hydrogen Bonding in Chloro- and Hydroxy-7-Azaindoles: Insights from X-Ray, Vibrational Spectroscopy, and DFT Studies. MDPI. [Link]

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A Comparative Guide to Purity Verification of 5-Bromo-1H-pyrrolo[3,4-b]pyridin-3-amine via Elemental Analysis

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and complex organic synthesis, the unambiguous confirmation of a molecule's identity and purity is a cornerstone of scientific rigor. For novel heterocyclic compounds such as 5-Bromo-1H-pyrrolo[3,4-b]pyridin-3-amine, a potent building block in medicinal chemistry, verifying the elemental composition is a fundamental first step. This guide provides an in-depth, comparative look at the use of elemental analysis for purity verification of this specific molecule, contextualizing its utility against other common analytical techniques.

The Foundational Role of Elemental Analysis

Elemental analysis, specifically CHN (Carbon, Hydrogen, Nitrogen) analysis, operates on a simple yet powerful principle: the complete combustion of a pure compound will yield amounts of carbon dioxide, water, and nitrogen gas that directly correlate with the percentage of each element in the original molecule.[1] This technique provides a macroscopic view of the compound's composition, serving as a crucial gatekeeper for quality control.[2]

For a synthesized batch of 5-Bromo-1H-pyrrolo[3,4-b]pyridin-3-amine, comparing the experimentally determined percentages of C, H, and N to the calculated theoretical values provides a direct measure of purity. A significant deviation can indicate the presence of residual solvents, inorganic impurities (like silica from chromatography), or byproducts from the synthesis, which may be invisible to other methods like NMR or Mass Spectrometry.[1]

Theoretical vs. Experimental: A Quantitative Benchmark

The first step in this validation process is the calculation of the theoretical elemental composition based on the compound's molecular formula.

Compound: 5-Bromo-1H-pyrrolo[3,4-b]pyridin-3-amine CAS Number: 1241725-77-8 Molecular Formula: C₇H₆BrN₃[3] Molecular Weight: 212.05 g/mol [3]

To calculate the theoretical percentages, we use the atomic weights of each element (C: 12.011, H: 1.008, Br: 79.904, N: 14.007):

  • % Carbon (C): (7 * 12.011) / 212.05 * 100 = 39.66%

  • % Hydrogen (H): (6 * 1.008) / 212.05 * 100 = 2.85%

  • % Nitrogen (N): (3 * 14.007) / 212.05 * 100 = 19.82%

These theoretical values form the gold standard against which experimental results are judged.

Experimental Protocol: A Self-Validating Workflow

The trustworthiness of elemental analysis data hinges on a meticulously executed and well-calibrated experimental protocol. The following workflow is designed to be a self-validating system.

Diagram of the Elemental Analysis Workflow

Elemental Analysis Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis (Combustion Method) cluster_validation Data Validation & Purity Assessment SamplePrep 1. Sample Preparation - Dry sample under high vacuum (24h) - Weigh 2-3 mg into tin capsule Combustion 3. Combustion - Sample drops into furnace (~900-1000°C) - Flash combustion in pure O₂ SamplePrep->Combustion Introduce sample StandardPrep 2. Standard Preparation - Weigh certified standard (e.g., Acetanilide) - Encapsulate similarly StandardPrep->Combustion Calibrate/Validate Reduction 4. Reduction & Gas Separation - Combustion gases pass over copper catalyst (N₂Oₓ → N₂) - Gases separated by GC column Combustion->Reduction CO₂, H₂O, N₂Oₓ Detection 5. Detection - Thermal conductivity detector (TCD) measures gas concentrations Reduction->Detection CO₂, H₂O, N₂ Calibration 6. Calibration Check - Analyze standard - Result must be within ±0.3% of known values Detection->Calibration SampleAnalysis 7. Sample Analysis - Run sample in triplicate Calibration->SampleAnalysis Proceed if valid PurityCheck 8. Purity Verification - Average experimental C, H, N % - Compare to theoretical values SampleAnalysis->PurityCheck FinalReport 9. Final Report - Purity confirmed if deviation is within acceptable limits (e.g., ±0.4%) PurityCheck->FinalReport

Caption: Workflow for purity verification via elemental analysis.

Step-by-Step Methodology
  • Sample Preparation (The Causality of Purity): The primary source of error in elemental analysis is often improper sample preparation. The sample must be homogenous and, critically, free of residual solvents and atmospheric moisture.

    • Action: Dry the synthesized 5-Bromo-1H-pyrrolo[3,4-b]pyridin-3-amine under high vacuum for at least 24 hours to remove volatile impurities.

    • Rationale: Solvents like ethyl acetate or water will artificially inflate the hydrogen and carbon or hydrogen and oxygen content, respectively, leading to results that do not match the theoretical values for the pure compound.

  • Instrument Calibration (Trustworthiness through Standards): The instrument's response must be validated using a known, pure, and stable organic standard.

    • Action: Use a certified standard like Acetanilide. Its known C, H, and N percentages provide a benchmark.

    • Rationale: This step ensures that the instrument is performing correctly and that the quantitative data it produces is accurate. The system is validated before the unknown sample is even tested.

  • Combustion and Analysis (The Core Measurement): The sample is combusted in an excess of oxygen, converting all carbon to CO₂, hydrogen to H₂O, and nitrogen to its various oxides (which are then reduced to N₂ gas).[1]

  • Data Interpretation (The Moment of Truth): The experimental percentages for C, H, and N are compared against the theoretical values.

    • Acceptance Criteria: For a sample to be considered pure, the experimental values should typically fall within ±0.4% of the calculated theoretical values.[4][5] This is a widely accepted standard in peer-reviewed chemistry journals.[5][6]

Comparative Analysis: Elemental Analysis vs. Other Techniques

While elemental analysis is a powerful tool for assessing bulk purity, it does not provide structural information. It is most effective when used as part of a suite of analytical techniques.

Analytical Technique Information Provided Strengths for 5-Bromo-1H-pyrrolo[3,4-b]pyridin-3-amine Limitations
Elemental Analysis (CHN) Elemental composition (%C, %H, %N)- Gold standard for bulk purity. - Detects non-NMR-active impurities (e.g., inorganic salts).- Sensitive to residual solvents.- Provides no structural information.- Cannot distinguish between isomers.- Requires a pure, dry sample for accuracy.
HPLC (High-Performance Liquid Chromatography) Purity based on chromatographic separation- Quantifies the percentage of the main peak relative to impurities.- Can separate closely related impurities.- Method can be validated for precision and linearity.- Requires a specific, developed method.- Impurities must have a chromophore to be detected by UV.- Co-eluting impurities may be missed.
Mass Spectrometry (MS) Mass-to-charge ratio (m/z)- Confirms the molecular weight of the target compound.- High-Resolution MS (HRMS) can confirm the molecular formula.- Not inherently quantitative for purity.- Ionization efficiency can vary dramatically between compounds, making impurity quantification difficult.
NMR Spectroscopy (¹H, ¹³C) Chemical structure and environment of atoms- Unambiguously confirms the chemical structure.- Can identify and quantify structurally similar impurities if their signals are resolved.- qNMR can provide highly accurate purity assessment against a certified standard.- Insensitive to impurities without NMR-active nuclei (e.g., silica).- Minor impurities (<1%) may be difficult to detect or integrate accurately.
Logical Workflow for Compound Validation

A robust validation strategy integrates these techniques in a logical sequence.

Compound Validation Workflow Start Synthesized Batch of 5-Bromo-1H-pyrrolo[3,4-b]pyridin-3-amine NMR_MS 1. Structural Confirmation (NMR & HRMS) Start->NMR_MS Check1 Structure Correct? NMR_MS->Check1 Elemental_Analysis 2. Bulk Purity Assessment (Elemental Analysis) Check1->Elemental_Analysis Yes Fail_Structure Re-synthesize or Re-purify & Re-characterize Check1->Fail_Structure No Check2 Purity ≥99.5%? (Deviation ≤0.4%) Elemental_Analysis->Check2 HPLC_Purity 3. Chromatographic Purity (HPLC) Check2->HPLC_Purity Yes Fail_Purity Re-purify Batch (e.g., Recrystallization, Chromatography) Check2->Fail_Purity No Check3 Purity ≥99.5%? HPLC_Purity->Check3 Pass Batch Released (Purity & Identity Confirmed) Check3->Pass Yes Check3->Fail_Purity No

Caption: Integrated workflow for new chemical entity validation.

Conclusion

For drug development professionals and researchers, elemental analysis is not merely a legacy technique but a vital component of a comprehensive quality control strategy. While modern spectroscopic methods like NMR and MS are indispensable for structural elucidation, elemental analysis provides an orthogonal and definitive assessment of bulk purity for compounds like 5-Bromo-1H-pyrrolo[3,4-b]pyridin-3-amine. Its strength lies in its ability to provide a simple, quantitative answer to a critical question: is the elemental composition of the synthesized material consistent with the pure, theoretical compound? When the experimental percentages of carbon, hydrogen, and nitrogen align with the calculated values, it provides a high degree of confidence in the material's integrity, ensuring the reliability of subsequent biological assays and development studies.

References

  • Wikipedia. (n.d.). Elemental analysis. Retrieved from [Link]

  • Hintermair, U., et al. (2022). An International Study Evaluating Elemental Analysis. ACS Central Science. Retrieved from [Link]

  • ResearchGate. (n.d.). Chapter 6 Elemental Analysis and Biological Characterization. Retrieved from [Link]

  • American Chemical Society. (2022). An International Study Evaluating Elemental Analysis. ACS Central Science. Retrieved from [Link]

  • Kandioller, W., et al. (2022). Elemental analysis: an important purity control but prone to manipulations. Inorganic Chemistry Frontiers. Retrieved from [Link]

  • VELP Scientifica. (n.d.). Ensuring Pharmaceutical Purity and Compliance with CHNS-O Analysis. Retrieved from [Link]

  • Kandioller, W., et al. (2021). Elemental analysis: an important purity control but prone to manipulations. Inorganic Chemistry Frontiers, 9, 412-416. Retrieved from [Link]

Sources

A Comparative Guide to Quality Control Reference Standards for 5-Bromo-1H-pyrrolo[3,4-b]pyridin-3-amine

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Quality Control for a Novel Heterocyclic Intermediate

5-Bromo-1H-pyrrolo[3,4-b]pyridin-3-amine is a key heterocyclic building block in modern drug discovery, forming the structural core of various investigational agents. As with any active pharmaceutical ingredient (API) precursor, its purity and quality are paramount, directly impacting the safety, efficacy, and reproducibility of the final drug product. This guide provides a comprehensive framework for establishing robust quality control (QC) reference standards for this compound. In the absence of specific pharmacopeial monographs, this document synthesizes data from commercially available sources, analytical principles, and information on structurally related compounds to propose a reliable QC workflow. We will delve into the causality behind experimental choices, offering a self-validating system for the characterization and release of 5-Bromo-1H-pyrrolo[3,4-b]pyridin-3-amine.

I. Physicochemical Properties and Identification

A fundamental aspect of quality control is the unambiguous identification of the compound and the determination of its basic physicochemical properties.

ParameterSpecificationMethod
Appearance White to off-white or light yellow solidVisual Inspection
Molecular Formula C₇H₆BrN₃-
Molecular Weight 212.05 g/mol -
Solubility Soluble in DMSO and MethanolSolubility Testing
Spectroscopic Identification

Unequivocal identification is achieved through a combination of spectroscopic techniques that provide a unique fingerprint of the molecule.

Experimental Protocol: ¹H and ¹³C NMR Spectroscopy

  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of a suitable deuterated solvent, such as DMSO-d₆.

  • Instrumentation: Acquire the spectra on a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition: Obtain the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence.

  • Data Processing: Process the raw data (FID) with appropriate window functions, Fourier transform, and phase correction. Calibrate the chemical shifts to the residual solvent peak.

Acceptance Criteria: The acquired ¹H and ¹³C NMR spectra should be consistent with the proposed structure of 5-Bromo-1H-pyrrolo[3,4-b]pyridin-3-amine. All expected signals should be present with the correct multiplicity and integration.

Mass spectrometry provides the exact molecular weight of the compound, confirming its elemental composition. High-resolution mass spectrometry (HRMS) is particularly valuable for this purpose.

Experimental Protocol: LC-MS Analysis

  • Sample Preparation: Prepare a dilute solution of the sample (e.g., 10 µg/mL) in a suitable solvent like methanol or acetonitrile.

  • Instrumentation: Use a liquid chromatograph coupled to a mass spectrometer (e.g., ESI-QTOF or ESI-Orbitrap).

  • Chromatography: A short C18 column can be used to introduce the sample.

  • Ionization: Employ electrospray ionization (ESI) in positive ion mode.

  • Data Acquisition: Acquire the full scan mass spectrum.

Acceptance Criteria: The mass spectrum should exhibit a prominent ion corresponding to the protonated molecule [M+H]⁺ with a characteristic isotopic pattern for a bromine-containing compound (two peaks of nearly equal intensity separated by 2 m/z units). The measured mass should be within 5 ppm of the theoretical mass.

AdductTheoretical m/z
[M+H]⁺ 211.9770
[M+Na]⁺ 233.9589

II. Purity Assessment: A Comparative Look at Chromatographic Methods

Purity is a critical quality attribute. High-Performance Liquid Chromatography (HPLC) is the most common and robust technique for assessing the purity of pharmaceutical intermediates.

High-Performance Liquid Chromatography (HPLC)

A validated, stability-indicating HPLC method is essential for separating the main compound from any process-related impurities and degradation products.

Experimental Protocol: Reverse-Phase HPLC

While a specific validated method for this compound is not publicly available, a general reverse-phase method can be developed and validated.

  • Column: C18, 250 mm x 4.6 mm, 5 µm.

  • Mobile Phase: A gradient elution is often preferred to resolve a wide range of impurities. For example, a gradient of water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detector: UV detector at a wavelength where the analyte has significant absorbance (e.g., 254 nm or a wavelength determined by UV-Vis spectroscopy).

  • Injection Volume: 10 µL.

  • Sample Preparation: Accurately weigh and dissolve the sample in a suitable diluent (e.g., methanol or mobile phase) to a known concentration (e.g., 0.5 mg/mL).

Acceptance Criteria:

TestAcceptance Criteria
Purity (by HPLC) ≥ 98.0%
Individual Impurity ≤ 0.5%
Total Impurities ≤ 1.5%

Method Validation: The HPLC method should be validated according to ICH Q2(R1) guidelines, including specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), and robustness.

Comparison with Alternative Chromatographic Techniques

While HPLC is the workhorse for purity analysis, other techniques can offer advantages in specific scenarios.

ParameterHPLC-UVGas Chromatography (GC-FID)LC-MS/MS
Principle Separation based on polarity, UV absorbance detection.Separation of volatile compounds, flame ionization detection.Separation by polarity, mass-to-charge ratio detection.
Specificity Good; can be affected by co-eluting impurities with similar UV spectra.High; separates based on boiling point and polarity.Very High; specific detection based on molecular weight and fragmentation.
Applicability Broadly applicable to non-volatile and thermally stable compounds.Limited to volatile and thermally stable compounds.Broadly applicable, highly sensitive for impurity identification.
Sensitivity Good (µg/mL range).Moderate (ng/mL range).Excellent (pg/mL range).

For 5-Bromo-1H-pyrrolo[3,4-b]pyridin-3-amine, which is a relatively non-volatile solid, HPLC is the most appropriate routine QC technique. GC would likely require derivatization. LC-MS/MS is invaluable for impurity identification and characterization during method development and forced degradation studies.

III. Impurity Profiling and Control

The control of impurities is a critical aspect of quality control. Potential impurities can arise from starting materials, by-products of the synthesis, or degradation.

Workflow for Impurity Identification and Control

Caption: Workflow for impurity identification and control.

Common types of impurities to consider for this class of compounds include:

  • Starting materials and reagents: Unreacted precursors.

  • Isomers: Positional isomers formed during the synthesis.

  • Over-brominated or under-brominated species: Compounds with more than one bromine atom or no bromine atom.

  • Degradation products: Formed under stress conditions (e.g., acid, base, oxidation, heat, light). Forced degradation studies are crucial to identify these.

IV. Assay (Content)

The assay determines the exact content of the active substance in the material. This is typically performed using the validated HPLC method by comparing the peak area of the sample to that of a well-characterized reference standard.

Experimental Protocol: HPLC Assay

  • Reference Standard: Use a highly purified and well-characterized batch of 5-Bromo-1H-pyrrolo[3,4-b]pyridin-3-amine as the reference standard.

  • Sample and Standard Preparation: Prepare solutions of the sample and the reference standard at the same known concentration.

  • Analysis: Inject the sample and standard solutions into the HPLC system.

  • Calculation: Calculate the content of the sample based on the peak area response relative to the reference standard.

Acceptance Criteria: 98.0% to 102.0% on an anhydrous basis.

V. Conclusion: A Framework for Ensuring Quality

This guide has outlined a comprehensive set of reference standards and analytical methodologies for the quality control of 5-Bromo-1H-pyrrolo[3,4-b]pyridin-3-amine. While a specific monograph from a pharmacopeia may not exist, the principles of spectroscopic identification, chromatographic purity and assay, and impurity profiling provide a robust framework for ensuring the quality and consistency of this critical drug development intermediate. The adoption of these self-validating systems is essential for any researcher, scientist, or drug development professional working with this compound, ultimately contributing to the development of safe and effective medicines.

References

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]

  • Journal of Chemical Health Risks. (2024). Chromatographic Assurance: Validating Analytical Methods for Novel N-(4-Bromophenyl)-2-Phenyl-6,7-Dihydro. Retrieved from [Link]]

  • Jetir.Org. (n.d.). A BRIEF REVIEW ON HPLC METHOD VALIDATION. Retrieved from [Link]]

  • PMC. (2019). Synthesis of Pyrrolo[3,4-b]pyridin-5-ones via Multicomponent Reactions and In Vitro–In Silico Studies Against SiHa, HeLa, and CaSki Human Cervical Carcinoma Cell Lines. Retrieved from [Link]]

  • MDPI. (2023). Synthesis of New Polyheterocyclic Pyrrolo[3,4-b]pyridin-5-ones via an Ugi-Zhu/Cascade/Click Strategy. Retrieved from [Link]]

A Senior Application Scientist's Guide to Infrared (IR) Spectroscopy for the Characterization of Amino-Pyrrolopyridine Functional Groups

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of modern drug discovery and materials science, the pyrrolopyridine scaffold stands out as a privileged heterocyclic system, forming the core of numerous bioactive compounds.[1] When functionalized with an amino group, its potential as a pharmacophore is significantly enhanced. For researchers and drug development professionals, the precise and rapid confirmation of this structural motif is paramount. Fourier-Transform Infrared (FTIR) spectroscopy provides a powerful, non-destructive method for this purpose, offering a unique vibrational fingerprint of the molecule.

This guide offers an in-depth analysis of the characteristic IR absorption peaks for amino-pyrrolopyridine functional groups. Moving beyond a simple list of frequencies, we will explore the underlying principles, compare the spectral features with related moieties, and provide a validated protocol for acquiring and interpreting high-quality data.

Deconstructing the Vibrational Signature: From Individual Bonds to a Fused System

The IR spectrum of an amino-pyrrolopyridine is a composite of the vibrational modes of its constituent parts: the amino group, the pyrrole ring, and the pyridine ring. The fusion of these rings and the electronic interplay with the amino substituent create a unique and identifiable pattern.

The Amino Group (-NH₂): A Definitive Marker

The primary aromatic amino group provides some of the most distinct signals in the spectrum.

  • N-H Stretching Vibrations (3500-3300 cm⁻¹): A hallmark of a primary amine is the appearance of two distinct bands in this region.[2][3]

    • Asymmetric Stretch: Found at a higher frequency (typically 3400-3500 cm⁻¹).

    • Symmetric Stretch: Found at a lower frequency (typically 3300-3400 cm⁻¹). These bands are generally sharper and weaker than the broad O-H stretches from alcohols or water, which can appear in the same region.[4] The presence of two peaks is unequivocal proof of an -NH₂ group. A secondary amine (R₂NH) would show only one peak, while a tertiary amine (R₃N) would be absent in this region.[2]

  • N-H Bending (Scissoring) Vibration (1650-1580 cm⁻¹): Primary amines exhibit a medium to strong absorption in this range due to the in-plane bending of the N-H bonds.[2][4] This peak can sometimes overlap with the aromatic C=C stretching vibrations, requiring careful analysis of the entire spectral fingerprint.

  • C-N Stretching Vibration (1335-1250 cm⁻¹): For aromatic amines, the stretching of the carbon-nitrogen bond gives rise to a strong band in this region.[2][4] This is typically at a higher wavenumber compared to aliphatic amines (1250–1020 cm⁻¹) due to the increased bond strength from resonance with the aromatic system.[2]

The Pyrrolopyridine Core: A Fused Aromatic System

The fused heterocyclic core contributes a series of absorptions primarily in the fingerprint region (<1600 cm⁻¹).

  • Aromatic C-H Stretching (3150-3000 cm⁻¹): Like other aromatic systems, C-H stretching vibrations on the pyrrolopyridine ring appear at frequencies just above 3000 cm⁻¹.[5] These are typically of weak to medium intensity.

  • Ring Stretching Vibrations (1620-1430 cm⁻¹): The stretching of C=C and C=N bonds within the fused aromatic rings produces a series of sharp, medium-to-strong intensity bands. For 2-aminopyridine, characteristic ring vibrations are observed at approximately 1600, 1562, 1481, and 1439 cm⁻¹.[6] The exact positions of these bands are highly sensitive to the substitution pattern on the ring system.

  • Pyrrole-Specific Vibrations: The pyrrole moiety itself contributes to the overall spectrum. The N-H stretching vibration of the pyrrole ring, if present (i.e., not a point of fusion or substitution), typically appears as a broad shoulder in the 3400-3200 cm⁻¹ range.[7] The C-N stretching within the pyrrole ring also contributes to the complex pattern in the 1200-1000 cm⁻¹ region.[7]

Comparative IR Data Summary

For effective identification, it is crucial to compare the expected peaks of an amino-pyrrolopyridine with its constituent parts and potential alternatives. The following table summarizes these key vibrational frequencies.

Vibrational Mode Amino-Pyrrolopyridine (Expected Range, cm⁻¹) ** Alternative/Component Group (cm⁻¹) **Intensity Comments
N-H Stretch (asymmetric)3500 - 3400Primary Aromatic Amine: 3500-3400[8]Medium, SharpOne of two peaks confirming a primary amine.
N-H Stretch (symmetric)3400 - 3300Primary Aromatic Amine: 3400-3300[2]Medium, SharpThe second of two peaks for a primary amine.
Pyrrole N-H Stretch~3400 - 3200 (if present)Pyrrole: ~3400-3200[7]Medium, BroadOften appears as a broad feature; may be absent depending on substitution.
Aromatic C-H Stretch3150 - 3000Pyridine: 3150-3000[5]Weak to MediumConfirms the presence of aromatic C-H bonds.
N-H Bend (Scissoring)1650 - 1580Primary Aromatic Amine: 1650-1580[4]Medium to StrongCan overlap with C=C ring stretches.
Aromatic C=C & C=N Stretch1620 - 1430Pyridine: 1600-1450[6]Medium to Strong, SharpA series of bands characteristic of the heterocyclic ring system.
Aromatic C-N Stretch1335 - 1250Aromatic Amine: 1335-1250[2]StrongIndicates the connection of the amino group to the aromatic core.
N-H Wag910 - 665Primary Amine: 910-665[2]Medium to Strong, BroadOut-of-plane bending; confirms a primary or secondary amine.

Experimental Protocol: Acquiring a High-Fidelity IR Spectrum

The trustworthiness of spectral data hinges on a meticulous experimental procedure. This protocol outlines the steps for obtaining a high-quality FTIR spectrum of a solid amino-pyrrolopyridine sample using the KBr pellet method.

Rationale: The KBr pellet method is chosen for its ability to produce sharp, well-resolved spectra for solid samples, minimizing scattering effects and issues related to solvent absorption bands. Anhydrous conditions are critical as water displays a strong, broad O-H stretch around 3400 cm⁻¹, which can obscure the N-H stretching region.[9]

Materials:

  • FTIR Spectrometer (e.g., PerkinElmer, Thermo Fisher)

  • Hydraulic Press and Pellet Die

  • Agate Mortar and Pestle

  • Infrared (IR) Grade Potassium Bromide (KBr), desiccated

  • Spatula and Weighing Paper

  • Heat Lamp or Drying Oven

Procedure:

  • Sample Preparation (Drying):

    • Gently grind ~1-2 mg of the amino-pyrrolopyridine sample to a fine powder using the agate mortar and pestle.

    • Separately, grind ~100-200 mg of IR-grade KBr. Causality Note: Grinding ensures homogenous dispersion and reduces particle size to minimize IR scattering.

    • Dry both the sample and KBr under a heat lamp or in a drying oven (e.g., at 110°C for 2-4 hours) to remove any adsorbed water. Store in a desiccator until use.

  • Pellet Formation:

    • In the dry mortar, add the ~1-2 mg of sample to the ~100-200 mg of KBr.

    • Mix thoroughly by gentle grinding for 1-2 minutes until the mixture is homogenous. Trustworthiness Check: An uneven mixture will result in a poor-quality spectrum with a sloping baseline.

    • Transfer the mixture to the pellet die. Assemble the die and place it in the hydraulic press.

    • Apply pressure (typically 7-10 tons) for several minutes to form a transparent or translucent pellet. Causality Note: High pressure causes the KBr to flow and encapsulate the sample, creating a solid solution ideal for IR transmission.

  • Data Acquisition:

    • Carefully remove the KBr pellet from the die and place it in the sample holder of the FTIR spectrometer.

    • Acquire a background spectrum of the empty sample compartment. This step is crucial to subtract the spectral contributions of atmospheric CO₂ and water vapor.

    • Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

    • Process the spectrum as needed (e.g., baseline correction).

Logical Workflow for Spectral Interpretation

The following diagram illustrates a systematic approach to analyzing the resulting IR spectrum to confirm the presence of the amino-pyrrolopyridine functional group.

IR_Interpretation_Workflow cluster_data Data Acquisition & Initial Check cluster_analysis Functional Group Analysis cluster_conclusion Conclusion A Obtain FTIR Spectrum B Draw Line at 3000 cm⁻¹ A->B Step 1 C Check for Strong, Broad Peak ~3400 cm⁻¹ (H₂O)? B->C Step 2 D Region 1: 3500-3300 cm⁻¹ Two Sharp Peaks? C->D Sample is Dry K Re-purify/Re-run Sample C->K Sample is Wet E Region 2: 1650-1580 cm⁻¹ Medium/Strong Peak? D->E Yes (Asym/Sym N-H Stretch) L Structure Not Supported D->L No F Region 3: 1335-1250 cm⁻¹ Strong Peak? E->F Yes (N-H Bend) E->L No G Region 4: 1620-1430 cm⁻¹ Series of Sharp Peaks? F->G Yes (Aromatic C-N Stretch) F->L No H Primary Aromatic Amine Confirmed G->H Yes (Ring Stretches) I Pyrrolopyridine Core Confirmed G->I G->L No H->I J Structure Supported I->J

Caption: Workflow for IR spectral analysis of amino-pyrrolopyridines.

Conclusion

FTIR spectroscopy is an indispensable tool for the structural elucidation of amino-pyrrolopyridine derivatives. By systematically analyzing the key regions of the spectrum—specifically the dual N-H stretching bands (3500-3300 cm⁻¹), the N-H bending vibration (~1600 cm⁻¹), the strong aromatic C-N stretch (1335-1250 cm⁻¹), and the fingerprint of ring vibrations (1620-1430 cm⁻¹)—researchers can confidently confirm the presence of this critical functional group. Adherence to a rigorous experimental protocol ensures the integrity of the data, making this technique a reliable and efficient component of any synthetic or analytical workflow in drug development and chemical research.

References

  • University of California, Davis. (n.d.). IR: amines. LibreTexts. Retrieved from [Link]

  • Piletska, E. V., et al. (2008). The use of FTIR and NMR spectroscopies to study prepolymerisation interactions in nitrogen heterocycles. PubMed. Retrieved from [Link]

  • Illinois State University, Department of Chemistry. (2015). Infrared Spectroscopy. Retrieved from [Link]

  • WikiEducator. (n.d.). Chapter-20: Infrared spectroscopy (Identifying Compounds or ligands). Retrieved from [Link]

  • LibreTexts Chemistry. (2024). 24.10: Spectroscopy of Amines. Retrieved from [Link]

  • Mtoz Biolabs. (n.d.). Pyridine Infrared Spectroscopy Analytical Service. Retrieved from [Link]

  • Defense Technical Information Center. (n.d.). Vibrational Overtone Spectroscopy of Pyrrole and Pyrrolidine. Retrieved from [Link]

  • ResearchGate. (n.d.). The FTIR spectrum for Pyrrole. Retrieved from [Link]

  • Katritzky, A. R., & Ambler, A. P. (1963). Infrared Absorption Spectra of Quaternary Salts of Pyridine. Bulletin de l'Academie Polonaise des Sciences, Serie des Sciences Chimiques, 11(10), 579-584.
  • ResearchGate. (n.d.). The use of FTIR and NMR spectroscopies to study prepolymerisation interactions in nitrogen heterocycles. Retrieved from [Link]

  • Fally, F., Riga, J., & Verbist, J.J. (n.d.). PLASMA POLYMERIZATION OF PYRROLE. Laboratoire Interdisciplinaire de Spectroscopie Electronique Facultés Universitaires Notre-Dame de la Paix.
  • Singh, P. P., & Shukla, U. P. (1970). Infrared Spectra of 2-Amino Pyridine and its Addition Compounds with Certain Inorganic Halides. CHIMIA, 24, 321-323.
  • Royal Society of Chemistry. (n.d.). IR–VUV spectroscopy of pyridine dimers, trimers and pyridine–ammonia complexes in a supersonic jet. Retrieved from [Link]

  • ResearchGate. (2014). Why is there a peak at 3400 cm-1 in pyridine IR spectra, especially for anhydrous pyridine? Retrieved from [Link]

  • Hafez, H. N., et al. (2016).
  • ResearchGate. (2019). Identification of pyrrolo-pyridine derivatives as novel class of antibacterials. Retrieved from [Link]

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Safety Operating Guide

A Researcher's Guide to the Safe and Compliant Disposal of 5-Bromo-1H-pyrrolo[3,4-b]pyridin-3-amine

Author: BenchChem Technical Support Team. Date: March 2026

As researchers and drug development professionals, our work with novel chemical entities like 5-Bromo-1H-pyrrolo[3,4-b]pyridin-3-amine is foundational to scientific advancement. However, with great innovation comes the profound responsibility of ensuring safety and environmental stewardship. This guide provides a detailed, step-by-step protocol for the proper disposal of 5-Bromo-1H-pyrrolo[3,4-b]pyridin-3-amine, grounded in established safety principles and regulatory compliance. Our goal is to empower you with the knowledge to manage this chemical waste stream confidently and responsibly, ensuring the protection of both laboratory personnel and the environment.

I. Understanding the Compound: Hazard Profile and Core Chemical Properties

5-Bromo-1H-pyrrolo[3,4-b]pyridin-3-amine is a halogenated heterocyclic amine. While a specific Safety Data Sheet (SDS) for this exact compound was not found, analysis of closely related structures, such as 5-bromo-1H-pyrazolo[3,4-b]pyridin-3-amine and 5-Bromo-1H-pyrrolo[2,3-b]pyridine, allows us to anticipate its likely hazard profile.

Heterocyclic amines as a class can be mutagenic and carcinogenic.[1] The presence of a bromine atom places it in the category of halogenated organic compounds, which have specific disposal requirements due to their potential to form harmful byproducts upon incineration if not handled correctly.[2][3] Primary aromatic amines can also be toxic and are often readily absorbed through the skin.

Anticipated Hazard Classifications:

Hazard ClassGHS PictogramSignal WordPotential Hazard Statement
Acute Toxicity, Oral (Category 4)GHS07 (Exclamation Mark)WarningH302: Harmful if swallowed.[4]
Skin Corrosion/Irritation (Category 2)GHS07 (Exclamation Mark)WarningH315: Causes skin irritation.[5]
Serious Eye Damage/Irritation (Category 2A)GHS07 (Exclamation Mark)WarningH319: Causes serious eye irritation.[5]
Specific target organ toxicity — single exposure (Category 3), Respiratory systemGHS07 (Exclamation Mark)WarningH335: May cause respiratory irritation.[5]

Disclaimer: This table is based on data from structurally similar compounds. It is imperative to consult the specific Safety Data Sheet (SDS) provided by the manufacturer for 5-Bromo-1H-pyrrolo[3,4-b]pyridin-3-amine before handling or disposal.

II. The Disposal Workflow: A Step-by-Step Protocol

The proper disposal of 5-Bromo-1H-pyrrolo[3,4-b]pyridin-3-amine is a multi-step process that begins with proper segregation at the point of generation and ends with compliant removal by a certified waste management provider.

1. Personal Protective Equipment (PPE) - Your First Line of Defense

Before handling the chemical, whether in its pure form or as waste, ensure you are wearing the appropriate PPE.

  • Hand Protection: Wear protective gloves (e.g., nitrile).

  • Eye/Face Protection: Use safety goggles with side-shields or a face shield.[5]

  • Skin and Body Protection: A lab coat is mandatory. For larger quantities or in case of a spill, consider impervious clothing.

  • Respiratory Protection: If handling the solid form where dust may be generated, or if working outside of a fume hood, a suitable respirator is necessary.[5]

2. Waste Segregation: The Cornerstone of Safe Disposal

Proper segregation is critical to prevent dangerous chemical reactions and to ensure the waste is managed correctly.

  • Designated Waste Container: Use a dedicated, properly labeled "Halogenated Organic Waste" container.[2][3]

  • Compatibility is Key: Never mix 5-Bromo-1H-pyrrolo[3,4-b]pyridin-3-amine waste with incompatible materials such as strong acids, strong oxidizing agents, or non-halogenated waste streams.[6][7]

3. Waste Container Management

  • Labeling: The waste container must be clearly labeled with "Hazardous Waste," the full chemical name "5-Bromo-1H-pyrrolo[3,4-b]pyridin-3-amine," and the associated hazard pictograms.[2]

  • Secure Closure: Keep the waste container tightly closed at all times, except when adding waste.[2] This prevents the release of vapors and protects against spills.

  • Storage Location: Store the waste container in a cool, dry, and well-ventilated area, away from heat sources or ignition.[6]

4. Disposal of Contaminated Materials

Any materials that come into contact with 5-Bromo-1H-pyrrolo[3,4-b]pyridin-3-amine are considered contaminated and must be disposed of as hazardous waste. This includes:

  • Gloves

  • Weighing paper

  • Pipette tips

  • Spill cleanup materials

These items should be placed in a designated solid hazardous waste container, also labeled as "Halogenated Organic Waste."

5. Empty Container Disposal

Empty containers that once held 5-Bromo-1H-pyrrolo[3,4-b]pyridin-3-amine must be handled with care.

  • Triple Rinsing: Triple rinse the container with a suitable solvent (e.g., acetone or ethanol). The rinsate must be collected and disposed of as halogenated organic liquid waste.[7]

  • Defacing Labels: Completely remove or deface the original label on the rinsed container before disposing of it in the appropriate glass or plastic recycling bin.[7]

6. Arranging for Final Disposal

All chemical waste must be disposed of through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[6] Never dispose of this chemical down the drain or in the regular trash.[3]

III. Emergency Procedures: Spill and Exposure Response

In Case of a Spill:

  • Evacuate and Alert: Alert others in the immediate area and evacuate if necessary.

  • Ventilate: Ensure the area is well-ventilated.

  • Contain: For small spills, use an inert absorbent material (e.g., vermiculite, sand) to contain the spill.[8]

  • Clean-up: Carefully sweep or scoop up the absorbed material and place it into a sealed, labeled container for hazardous waste disposal.[6]

  • Decontaminate: Clean the spill area with a suitable solvent, collecting the cleaning materials for disposal as hazardous waste.

  • Large Spills: For large spills, evacuate the area and contact your institution's EHS or emergency response team immediately.[2]

In Case of Personal Exposure:

  • Eyes: Immediately flush with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[9]

  • Skin: Immediately wash off with plenty of soap and water. Remove contaminated clothing. If skin irritation occurs, seek medical attention.[9]

  • Inhalation: Move the person to fresh air. If not breathing, give artificial respiration. Seek medical attention.[9]

  • Ingestion: Do NOT induce vomiting. Wash out the mouth with water. Seek immediate medical attention.[9]

IV. Visualizing the Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of 5-Bromo-1H-pyrrolo[3,4-b]pyridin-3-amine and associated waste.

DisposalWorkflow Disposal Workflow for 5-Bromo-1H-pyrrolo[3,4-b]pyridin-3-amine cluster_generation Waste Generation Point cluster_segregation Segregation & Containment cluster_disposal Final Disposal Path Waste Generate Waste (Pure compound, solutions, contaminated items) SolidWaste Solid Halogenated Waste (Gloves, wipes, etc.) Waste->SolidWaste Solid or Contaminated Item LiquidWaste Liquid Halogenated Waste (Solutions, rinsate) Waste->LiquidWaste Liquid or Solution EHS Contact Institutional EHS / Licensed Waste Contractor SolidWaste->EHS LiquidWaste->EHS Incineration Approved High-Temperature Hazardous Waste Incineration EHS->Incineration Compliant Removal

Caption: Decision tree for waste stream management.

V. References

  • Braun Research Group. Halogenated Organic Liquids - Standard Operating Procedure. Retrieved from University of Minnesota website.

  • Chemistry LibreTexts. (2025, March 4). Safe Laboratory Practices: Handling and Disposing of Organic Substances.

  • iChemical. 5-Bromo-1H-pyrrolo[3,2-b] pyridine, CAS No. 1000341-51-4.

  • Sigma-Aldrich. 5-Bromo-1H-pyrazolo 3,4-b pyridin-3-amine AldrichCPR.

  • UNSW Sydney. (2021). Laboratory Hazardous Waste Disposal Guideline – HS321.

  • Fisher Scientific. (2025, December 22). SAFETY DATA SHEET: 5-Bromo-1H-pyrrolo[2,3-b]pyridine.

  • University of Canterbury. (2025, March 21). Laboratory Chemical Waste Handling and Disposal Guidelines.

  • University of Oslo. (2024, October 20). Chemical and Hazardous Waste Guide.

  • PubChem. 5-bromo-1h-pyrazolo[3,4-b]pyridin-3-amine.

  • Sigma-Aldrich. 5-bromo-1H-pyrrolo[2,3-b]pyridin-3-amine.

  • AK Scientific, Inc. Safety Data Sheet: 5-Bromo-7-azaindole.

  • DC Chemicals. (2024, January 1). 5-bromo-1H-pyrrolo[2,3-b]pyridine-2,3-dione|149142-67-6|MSDS.

  • ChemScene. (2021, March 17). Safety Data Sheet: 5-(5-Bromo-1H-pyrrolo[2,3-b]pyridin-3-yl)thiazol-2-amine.

  • Fisher Scientific. (2023, August 25). SAFETY DATA SHEET: 6-Bromo-3-pyridazinamine.

  • University of California, Santa Cruz. Chemical Waste Disposal Guidelines.

  • Combi-Blocks, Inc. (2023, July 5). JR-0891 - Safety Data Sheet.

  • ChemicalBook. 5-BroMo-1H-pyrrolo[2,3-b]pyridin-4-aMine | 1190317-11-3.

  • Sigma-Aldrich. 5-bromo-1H-pyrrolo[2,3-b]pyridin-3-amine | 507462-51-3.

  • United Nations Office on Drugs and Crime. (2007). Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs.

  • Pathak, K. V., Chiu, T.-L., Amin, E. A., & Turesky, R. J. (2023). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. ACS Chemical Health & Safety.

  • European Chemicals Agency. (2024, December 18). ECHA raises environmental concerns over certain aromatic brominated flame retardants.

  • U.S. Environmental Protection Agency. (1983, December). Bromination Process for Disposal of Spilled Hazardous Materials.

  • Chen, B. H., & Lin, Y. L. (2001). Analysis, Formation and Inhibition of Heterocyclic Amines in Foods: An Overview. Journal of Food and Drug Analysis.

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Essential Protective Measures for Handling 5-Bromo-1H-pyrrolo[3,4-b]pyridin-3-amine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: March 2026

In the dynamic landscape of pharmaceutical research and drug development, the synthesis and handling of novel chemical entities are fundamental daily activities. Ensuring the safety of laboratory personnel is paramount. This guide provides a detailed operational and safety plan for handling 5-Bromo-1H-pyrrolo[3,4-b]pyridin-3-amine, a heterocyclic amine of interest in medicinal chemistry. In the absence of a specific Safety Data Sheet (SDS) for this compound, the following recommendations are expertly synthesized from safety data for structurally similar bromo-pyrrolo-pyridine and pyridine derivatives. This approach ensures a robust and cautious framework for minimizing risk.

Understanding the Hazard Profile

Based on analogous compounds, 5-Bromo-1H-pyrrolo[3,4-b]pyridin-3-amine is anticipated to present the following hazards:

  • Acute Toxicity (Oral): Harmful if swallowed.[1][2]

  • Skin Corrosion/Irritation: Causes skin irritation.[1][3][4]

  • Serious Eye Damage/Irritation: Causes serious eye irritation or damage.[1][3][4][5]

  • Respiratory Irritation: May cause respiratory tract irritation.[1][3]

These potential hazards necessitate a multi-faceted approach to personal protection, encompassing engineering controls, personal protective equipment (PPE), and stringent handling protocols.

Core Personal Protective Equipment (PPE) Requirements

A foundational principle of laboratory safety is the consistent and correct use of PPE. The following table summarizes the minimum required PPE for handling 5-Bromo-1H-pyrrolo[3,4-b]pyridin-3-amine.

PPE ComponentSpecificationRationale
Hand Protection Chemical-resistant gloves (Nitrile or Neoprene recommended).[6]To prevent skin contact and subsequent irritation or absorption. Butyl rubber gloves are also a consideration for pyridine-like compounds.[7][8]
Eye and Face Protection Safety goggles with side-shields or a face shield.[1]To protect against splashes and airborne particles that could cause serious eye damage.
Protective Clothing A fully buttoned laboratory coat.[7]To protect the skin and personal clothing from contamination.
Respiratory Protection To be used based on a risk assessment, especially when handling powders or generating aerosols. A NIOSH-approved respirator may be necessary.[1][7]To prevent inhalation of the compound, which may cause respiratory irritation. Work should ideally be conducted in a certified chemical fume hood to minimize inhalation risk.[6][7]
Operational Plan: From Receipt to Disposal

A comprehensive safety strategy extends beyond PPE to encompass the entire lifecycle of the chemical in the laboratory.

1. Receiving and Storage:

  • Upon receipt, visually inspect the container for any damage or leaks.

  • Store the compound in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and acids.[7]

  • The storage container should be clearly labeled with the chemical name and all relevant hazard warnings.

2. Handling and Use:

  • All handling of 5-Bromo-1H-pyrrolo[3,4-b]pyridin-3-amine should be conducted within a properly functioning certified laboratory chemical fume hood.[6][7]

  • Avoid the formation of dust and aerosols.[1][9]

  • Use non-sparking tools and ensure all equipment is properly grounded to prevent static discharge.[8][10]

  • An emergency eyewash station and safety shower must be readily accessible in the immediate work area.[1][7]

3. Spill Management:

  • In the event of a small spill, trained personnel wearing appropriate PPE should contain the spill with an inert absorbent material like sand or vermiculite.[11]

  • The contained material should then be transferred to a sealed, labeled container for proper disposal.[11]

  • For larger spills, evacuate the area and follow your institution's emergency procedures.

4. Disposal Plan:

  • All waste containing 5-Bromo-1H-pyrrolo[3,4-b]pyridin-3-amine, including contaminated PPE and spill cleanup materials, must be treated as hazardous waste.[12]

  • Collect waste in a designated, compatible, and clearly labeled container.[7][12]

  • Waste disposal should be carried out through a licensed chemical waste disposal facility in accordance with all local, state, and federal regulations.[12]

Visualizing the PPE Selection Workflow

To aid in the rapid assessment of necessary protective measures, the following workflow diagram outlines the decision-making process for PPE selection when handling 5-Bromo-1H-pyrrolo[3,4-b]pyridin-3-amine.

PPE_Selection_Workflow cluster_assessment Hazard Assessment cluster_ppe PPE Selection Start Start: Handling 5-Bromo-1H-pyrrolo[3,4-b]pyridin-3-amine CheckHazards Review known hazards: - Skin/Eye Irritant - Harmful if Swallowed - Respiratory Irritant Start->CheckHazards BasePPE Baseline PPE: - Lab Coat - Safety Goggles - Nitrile/Neoprene Gloves CheckHazards->BasePPE CheckAerosol Potential for aerosol/dust generation? BasePPE->CheckAerosol RespiratoryProtection Add Respiratory Protection: - Work in Fume Hood - Consider NIOSH-approved respirator CheckAerosol->RespiratoryProtection Yes FinalCheck Final PPE Check and Proceed with work CheckAerosol->FinalCheck No RespiratoryProtection->FinalCheck

Caption: PPE Selection Workflow for Handling 5-Bromo-1H-pyrrolo[3,4-b]pyridin-3-amine.

By adhering to these detailed protocols and utilizing the provided decision-making framework, researchers can confidently and safely work with 5-Bromo-1H-pyrrolo[3,4-b]pyridin-3-amine, ensuring both personal safety and the integrity of their research.

References

  • 12 Safety Precautions To Follow When Handling Pyridine. Post Apple Scientific. [Link]

  • Handling Pyridine: Best Practices and Precautions. Post Apple Scientific. [Link]

  • Washington State University Laboratory Safety Manual: Pyridine.
  • Pyridine - SAFETY DATA SHEET. PENTA. [Link]

  • 5-bromo-1H-pyrrolo[2,3-b]pyridine-2,3-dione. DC Chemicals. [Link]

  • SAFETY DATA SHEET - 6-Bromo-3-pyridazinamine. Fisher Scientific. [Link]

  • Permissible Exposure Limits – OSHA Annotated Table Z-1. Occupational Safety and Health Administration. [Link]

  • NIOSH Pocket Guide to Chemical Hazards - Pyridine. Centers for Disease Control and Prevention. [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.